molecular formula C24H36O3 B13850598 Isopropyl(1R)-(+)-10-Camphorsulfate

Isopropyl(1R)-(+)-10-Camphorsulfate

Cat. No.: B13850598
M. Wt: 372.5 g/mol
InChI Key: PMIMJUQRBDTHBT-WZCPYRICSA-N
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Description

Isopropyl(1R)-(+)-10-Camphorsulfate is a useful research compound. Its molecular formula is C24H36O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

[(3S,8S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19-,20+,21+,22+,23-,24+/m0/s1

InChI Key

PMIMJUQRBDTHBT-WZCPYRICSA-N

Isomeric SMILES

C[C@@H](C=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Foundational & Exploratory

What is the structure of Isopropyl(1R)-(+)-10-Camphorsulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Structure of Isopropyl (1R)-(+)-10-Camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Isopropyl (1R)-10-Camphorsulfonate, a molecule of significant interest in the field of asymmetric synthesis and pharmaceutical development. We will dissect its core components, from the rigid bicyclic camphor skeleton that forms its chiral backbone to the influential sulfonate ester functional group. This document explores the stereochemical intricacies, synthetic pathways, and spectroscopic signatures used for its characterization. Furthermore, it contextualizes the molecule's functional role, not only as a derivative of a powerful class of chiral resolving agents and auxiliaries but also as a potential genotoxic impurity (PGI) in active pharmaceutical ingredient (API) manufacturing. This dual nature makes a thorough understanding of its structure essential for drug development professionals.

The Principle of Stereochemical Control: The Role of Chiral Auxiliaries

The Chirality Imperative in Modern Drug Development

The vast majority of biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral.[1] This means they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule.[1] One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even cause toxic side effects.[2] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern pharmaceutical science, a field that has been recognized with multiple Nobel Prizes.[2]

Chiral Auxiliaries: A Strategy for Asymmetric Synthesis

Asymmetric synthesis is the preferential creation of one enantiomer over another.[2] One of the most robust strategies to achieve this is through the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate.[3][4] The auxiliary's predefined three-dimensional structure then directs subsequent chemical reactions to occur on one face of the substrate, creating a new stereocenter with high selectivity.[3][4] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[3][5]

Camphor: A Privileged Chiral Scaffold

Nature provides a "chiral pool" of readily available, enantiomerically pure molecules. Camphor, a bicyclic monoterpene, is a classic example. Its rigid, sterically demanding framework makes it an exceptional starting material for a wide range of chiral auxiliaries and organocatalysts.[6] Derivatives of camphorsulfonic acid (CSA), in particular, are renowned for their effectiveness.[6][7]

A Note on Nomenclature: (1R) vs. (+) Designation

It is critical to distinguish between stereochemical descriptors and optical activity. The designation (1R) refers to the absolute configuration at the C1 bridgehead carbon of the camphor skeleton, as determined by the Cahn-Ingold-Prelog priority rules. The designations (+) (dextrorotatory) and (-) (levorotatory) describe the direction in which the molecule rotates plane-polarized light. For the parent acid, the (1R) enantiomer is levorotatory, correctly named (1R)-(-)-10-Camphorsulfonic acid .[8][9] Conversely, the (1S) enantiomer is dextrorotatory, or (1S)-(+)-10-Camphorsulfonic acid .[8] The user's query for "Isopropyl (1R)-(+)-10-Camphorsulfonate" contains a common point of confusion. This guide will focus on the structure derived from the (1R)-camphor backbone.

Molecular Architecture of Isopropyl (1R)-10-Camphorsulfonate

The structure's efficacy is a direct result of its well-defined and rigid three-dimensional shape.

Core Bicyclic Scaffold: The (1R,4S)-Camphor Skeleton

The foundation of the molecule is the bicyclo[2.2.1]heptane ring system of camphor.[7][8] This structure is conformationally locked, preventing the ring-flipping common in simpler cyclohexanes and providing a predictable and stable chiral environment. It possesses two key stereocenters at the bridgehead carbons, C1 and C4. For the molecule , the absolute configuration is (1R,4S).[8] This specific arrangement, along with the bulky gem-dimethyl group at C7 and the ketone at C2, creates a distinct steric landscape that is fundamental to its ability to direct chemical reactions.

The Sulfonate Ester Functional Group

The functional core of the molecule is the sulfonate ester. A methanesulfonic acid group is attached to the C1 bridgehead, and this group is esterified with isopropanol. The resulting isopropyl sulfonate moiety (-SO2-O-CH(CH3)2) is the point of attachment or interaction in its various applications.

Three-Dimensional Conformation

The combination of the rigid camphor backbone and the sulfonate ester group results in a molecule with a highly defined shape. The bulky isopropyl and camphor groups create significant steric hindrance, which can be exploited to block one face of a reacting molecule, thereby achieving high stereoselectivity in synthesis.

Caption: 2D representation of Isopropyl (1R)-10-Camphorsulfonate molecular structure.

Synthesis and Structural Characterization

Synthetic Pathway

The synthesis of Isopropyl (1R)-10-Camphorsulfonate is a two-step process starting from the naturally occurring (1R)-(-)-Camphor.

  • Sulfonation of Camphor: The parent acid, (1R)-(-)-10-Camphorsulfonic acid, is prepared by the sulfonation of camphor, typically using a mixture of sulfuric acid and acetic anhydride.[7]

  • Esterification: The resulting sulfonic acid is then esterified with isopropanol. A common laboratory method involves converting the sulfonic acid to the more reactive sulfonyl chloride using an agent like thionyl chloride, followed by reaction with isopropanol in the presence of a non-nucleophilic base.[10]

G cluster_0 Synthetic Workflow start (1R)-(-)-Camphor (Starting Material) step1 (1R)-(-)-10-Camphorsulfonic Acid start->step1 H₂SO₄ / Ac₂O step2 (1R)-(-)-10-Camphorsulfonyl Chloride (Activated Intermediate) step1->step2 SOCl₂ or (COCl)₂ end Isopropyl (1R)-10-Camphorsulfonate (Final Product) step2->end Isopropanol, Pyridine

Caption: Synthetic workflow for Isopropyl (1R)-10-Camphorsulfonate.

Protocol: Illustrative Synthesis via Sulfonyl Chloride

This protocol is illustrative and should be adapted and optimized based on standard laboratory safety procedures.

  • Activation: To a solution of (1R)-(-)-10-Camphorsulfonic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane), slowly add oxalyl chloride (1.2 eq) with a catalytic amount of DMF at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Monitor the conversion to the sulfonyl chloride by TLC or a reaction quench and ¹H NMR analysis.

  • Esterification: Cool the solution containing the crude (1R)-(-)-10-Camphorsulfonyl chloride back to 0 °C. In a separate flask, prepare a solution of anhydrous isopropanol (1.5 eq) and pyridine (1.5 eq) in the same solvent.

  • Addition: Add the isopropanol/pyridine solution dropwise to the sulfonyl chloride solution.

  • Workup: Allow the reaction to stir overnight. Upon completion, quench with a dilute HCl solution, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Isopropyl (1R)-10-Camphorsulfonate.

Spectroscopic Signature for Verification

While a dedicated high-resolution spectrum for this specific ester is not readily published, its expected spectroscopic data can be reliably predicted based on its constituent parts and data from the parent acid and related esters.[8][11]

Technique Expected Key Features
¹H NMR Signals for the two camphor methyls (C8, C9), a multiplet for the isopropyl methine proton, and two doublets for the diastereotopic isopropyl methyl groups. Protons on the camphor skeleton will appear as complex multiplets.
¹³C NMR A characteristic signal for the carbonyl carbon (C2) above 200 ppm. Signals for the 10 carbons of the camphor moiety and the 3 carbons of the isopropyl group.
IR Spectroscopy Strong absorption bands for the S=O stretches of the sulfonate group (~1350 and 1175 cm⁻¹) and a strong C=O stretch for the ketone (~1740 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to the molecular weight of ~274.38.
Definitive Structural Elucidation: X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[12][13] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.[12] The crystal structure for the parent (1S)-(+)-10-Camphorsulfonic acid monohydrate has been solved, confirming the (1S,4R) configuration and providing a precise geometric model of the camphor scaffold.[8] A similar analysis of the isopropyl ester would yield the definitive data on its solid-state conformation.

Functional Role in Synthesis and Pharmaceutical Development

Precursor for Chiral Ligands and Resolving Agents

(1R)-(-)-10-Camphorsulfonic acid is a widely used resolving agent for separating racemic mixtures of amines.[14][15] It forms diastereomeric salts that often have different solubilities, allowing for separation by fractional crystallization.[16] The ester, Isopropyl (1R)-10-Camphorsulfonate, serves as a stable, covalently-bonded building block for creating more complex chiral ligands and catalysts used in asymmetric metal catalysis.[17]

A Critical Consideration: Formation as a Potential Genotoxic Impurity (PGI)

In pharmaceutical manufacturing, sulfonic acids like camphorsulfonic acid are often used as counter-ions to form stable, crystalline salts of an API. If residual alcohols from the manufacturing process (such as methanol, ethanol, or isopropanol) are present, there is a risk of forming alkyl sulfonate esters.[11] These compounds, including Isopropyl 10-Camphorsulfonate, are structurally alerting for genotoxicity due to their ability to alkylate DNA.[11]

Under regulatory guidelines like ICH M7, such PGIs must be strictly controlled to a level below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake.[11] This necessitates the development of highly sensitive analytical methods to detect and quantify trace levels of these impurities in the final drug product.

PGI Consideration Implication for Drug Development
Formation Risk Occurs when CSA and isopropanol are present together, especially under acidic or heated conditions.
Regulatory Limit Must be controlled to below the TTC (e.g., 1.5 µ g/day ), requiring limits in the low ppm range for the API.[11]
Analytical Challenge Requires highly sensitive and specific analytical methods (e.g., GC-MS, LC-MS) for trace-level detection.[11]
Control Strategy Process optimization to minimize formation, and robust analytical testing to ensure the final product is safe.

Conclusion

The structure of Isopropyl (1R)-10-Camphorsulfonate is a perfect illustration of molecular design, where form dictates function. Its rigid, chiral camphor backbone provides a predictable stereochemical environment, making it a valuable entity in the world of asymmetric synthesis. However, this same reactivity makes it a liability in pharmaceutical manufacturing, where its unintended formation as a potential genotoxic impurity presents a significant safety and analytical challenge. A thorough understanding of its three-dimensional architecture, synthesis, and reactivity is therefore indispensable for researchers and drug development professionals who utilize camphor-based reagents or develop API salts with camphorsulfonic acid.

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An In-depth Technical Guide to Isopropyl (1R)-(+)-10-Camphorsulfonate: Properties, Synthesis, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Isopropyl (1R)-(+)-10-Camphorsulfonate. It further details its synthesis, applications as a chiral auxiliary in asymmetric synthesis, and essential safety information, offering field-proven insights for its effective utilization in research and development.

Introduction: A Chiral Workhorse in Asymmetric Synthesis

Isopropyl (1R)-(+)-10-Camphorsulfonate, a derivative of the naturally occurring and widely used (1R)-(+)-10-Camphorsulfonic acid, is a valuable chiral auxiliary in the field of organic chemistry. Its rigid bicyclic structure, derived from camphor, provides a well-defined stereochemical environment, making it an effective tool for inducing chirality in a variety of chemical transformations. This guide will delve into the core characteristics of this reagent, providing the necessary technical information for its successful application in the synthesis of enantiomerically enriched molecules, a critical aspect of modern drug discovery and development. The temporary attachment of this chiral auxiliary to a prochiral substrate allows for stereoselective reactions, after which it can be cleaved and potentially recycled, making it a powerful and efficient tool in the synthetic chemist's arsenal.

Compound Identification and Core Properties

A foundational understanding of a reagent begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate experimental planning, stoichiometric calculations, and proper handling and storage.

PropertyValueReference(s)
IUPAC Name propan-2-yl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate[1]
Synonyms Isopropyl (1S)-(+)-10-camphorsulfate, (1S,4R)-7,7-dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid 1-Methylethyl Ester[1]
CAS Number 247078-58-6[2][3]
Molecular Formula C13H22O4S[2][3]
Molecular Weight 274.38 g/mol [3]
Appearance White to pale yellow solid[3]
Melting Point 44-47 °C[3]

Spectroscopic and Physicochemical Characteristics

A thorough characterization of a compound is essential for its unambiguous identification and for monitoring the progress of reactions in which it is involved.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the camphor scaffold, including singlets for the two methyl groups and a series of multiplets for the bicyclic ring protons. The isopropyl group will exhibit a multiplet for the CH proton and a doublet for the two methyl groups. The diastereotopic protons of the CH2 group adjacent to the sulfonate will likely appear as distinct signals, a feature that is instrumental in its application for determining the enantiomeric excess of chiral alcohols.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the camphor moiety, the carbons of the bicyclic ring, the sulfonate-bearing carbon, and the carbons of the isopropyl group.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone group (typically around 1740 cm⁻¹), and the S=O stretching of the sulfonate group (in the region of 1350-1175 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the isopropyl group and other fragments of the camphorsulfonate moiety.

Solubility and Stability
PropertyObservationReference(s)
Solubility Slightly soluble in chloroform and methanol.[3]
Stability The compound is hygroscopic and should be stored under an inert atmosphere.[3]
Storage Recommended storage is at -20°C in a freezer.[3]

Synthesis of Isopropyl (1R)-(+)-10-Camphorsulfonate

The synthesis of Isopropyl (1R)-(+)-10-Camphorsulfonate is typically achieved through the esterification of (1R)-(+)-10-Camphorsulfonyl chloride with isopropanol. This reaction is a standard procedure in organic synthesis.

Conceptual Workflow for Synthesis

Synthesis_Workflow A (1R)-(+)-10-Camphorsulfonyl Chloride E Esterification Reaction A->E B Isopropanol B->E C Base (e.g., Triethylamine) C->E D Reaction Solvent (e.g., Dichloromethane) D->E F Work-up and Purification E->F G Isopropyl (1R)-(+)-10-Camphorsulfonate F->G

Caption: General workflow for the synthesis of Isopropyl (1R)-(+)-10-Camphorsulfonate.

Step-by-Step Experimental Protocol

The following is a generalized protocol based on standard esterification procedures for sulfonyl chlorides.[4]

  • Reaction Setup: To a solution of (1R)-(+)-10-Camphorsulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1-1.5 eq).

  • Addition of Alcohol: Cool the reaction mixture in an ice bath and add isopropanol (1.0-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure Isopropyl (1R)-(+)-10-Camphorsulfonate.

Applications in Asymmetric Synthesis

The primary application of Isopropyl (1R)-(+)-10-Camphorsulfonate stems from its use as a chiral auxiliary. By temporarily incorporating this chiral moiety into a substrate, it directs the stereochemical outcome of subsequent reactions.

Chiral Derivatizing Agent for Enantiomeric Excess Determination

One of the key applications of camphorsulfonate esters is in the determination of the enantiomeric purity of chiral alcohols via NMR spectroscopy.[4] The formation of diastereomeric esters from a racemic alcohol and the chiral Isopropyl (1R)-(+)-10-Camphorsulfonate allows for the differentiation of the enantiomers in the NMR spectrum. The diastereomers will have slightly different chemical shifts, and the ratio of the integration of their corresponding signals can be used to determine the enantiomeric excess (ee) of the original alcohol.[4]

Chiral Auxiliary in Asymmetric Reactions

While specific examples in the literature detailing the use of Isopropyl (1R)-(+)-10-Camphorsulfonate as a chiral auxiliary in reactions like aldol or Diels-Alder are not as prevalent as for other camphorsultam-based auxiliaries, the underlying principles of its application are well-established. The bulky and stereochemically defined camphor backbone can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of stereoselectivity.

Conceptual Workflow for an Asymmetric Aldol Reaction

Asymmetric_Aldol_Workflow cluster_0 Substrate Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Product Liberation A Prochiral Ketone/Ester C Formation of Chiral Enolate Precursor A->C B Isopropyl (1R)-(+)-10-Camphorsulfonate B->C D Chiral Enolate Precursor C->D G Diastereoselective C-C Bond Formation D->G E Aldehyde E->G F Lewis Acid/Base F->G H Diastereomerically Enriched Adduct G->H I Cleavage of Chiral Auxiliary H->I J Enantiomerically Enriched Aldol Product I->J K Recovered Chiral Auxiliary I->K

Caption: Conceptual workflow illustrating the use of a chiral auxiliary in an asymmetric aldol reaction.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Isopropyl (1R)-(+)-10-Camphorsulfonate is not widely available, safety precautions can be extrapolated from the data for the parent compound, (1R)-(+)-10-Camphorsulfonic acid, and general principles of handling sulfonate esters.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7]

  • Health Hazards: The parent compound, camphorsulfonic acid, is corrosive and can cause severe skin burns and eye damage.[5][6][7] Similar precautions should be taken with the isopropyl ester. Alkyl sulfonates are a class of compounds that can be potential genotoxic impurities, and therefore, exposure should be minimized.

  • Fire Hazards: The compound is combustible. In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hygroscopic nature of the compound necessitates storage under an inert atmosphere.[3]

Conclusion

Isopropyl (1R)-(+)-10-Camphorsulfonate is a valuable chiral reagent with established and potential applications in asymmetric synthesis. Its well-defined stereochemistry and the rigidity of the camphor backbone make it an effective tool for inducing chirality. While its primary documented use is as a chiral derivatizing agent for the determination of enantiomeric excess, its potential as a chiral auxiliary in various asymmetric transformations warrants further exploration. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

  • Alfa Aesar. (2007, December 20). Material Safety Data Sheet: D-(+)-Camphor-10-sulfonic acid. Available at: [Link]

  • Cherukupalli, S., et al. (2005). Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. ARKIVOC, 2005(xi), 137-145.
  • Lookchem. Cas 35963-20-3,(1R)-(-)-10-Camphorsulfonic acid. Available at: [Link]

  • University of Iowa. Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Available at: [Link]

  • Vairaprakash, P., & Periasamy, M. (2004). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences, 116(3), 173-177.
  • Bondi, S. P., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.
  • Google Patents. (1995). Chiral resolution process. US5457201A.
  • NIST. Isopropyl Alcohol. In NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2004, June 25). Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. The Journal of Organic Chemistry, 69(13), 4551–4554.
  • PubMed. (2022, October 1). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C, Structural Chemistry, 78(Pt 10), 531–541.
  • ResearchGate. (2025, August 6). Anti selective glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one: application towards the asymmetric synthesis of 8-4'-oxyneolignans.
  • ResearchGate. FT-IR spectra of the pure l-menthol, (1S)-(+)-camphor-10-sulfonic acid... Available at: [Link]

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  • RSC Publishing. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans. Available at: [Link]

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The Architectonics of Asymmetry: A Technical Guide to the Catalytic Mechanism of Camphorsulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derived from a naturally abundant and chiral starting material, camphorsulfonate derivatives have established themselves as robust and versatile tools in the field of asymmetric catalysis. Their efficacy stems from a unique combination of a rigid, sterically demanding bicyclic camphor backbone and a strongly acidic sulfonic acid moiety. This guide provides an in-depth exploration of the core mechanisms through which these derivatives exert stereocontrol in a variety of chemical transformations. We will dissect their roles as classical resolving agents, chiral Brønsted acids, and influential ligands in organocatalysis, focusing on the interplay of steric hindrance and non-covalent interactions that govern their catalytic prowess. This document is intended for researchers, chemists, and drug development professionals seeking a fundamental understanding of how to rationally apply and optimize catalysis using this important class of chiral molecules.

Introduction: The Structural Foundation of Stereocontrol

Camphorsulfonic acid (CSA) and its derivatives are enantiopure organocatalysts prized for their ability to induce stereoselectivity in chemical reactions.[1] The catalytic power of these molecules originates from their distinct molecular architecture:

  • The Rigid Camphor Scaffold: The bicyclo[2.2.1]heptane framework of camphor is conformationally rigid and sterically bulky. This predictable three-dimensional structure creates a well-defined chiral environment around the active catalytic site.[1]

  • The Sulfonic Acid Group: The appended sulfonic acid group (–SO₃H) is a strong Brønsted acid, capable of protonating substrates and activating them towards nucleophilic attack.[1][2] Its position on the camphor backbone is critical for orienting the substrate within the chiral pocket.

These two features work in concert to create a catalytic system where the transition state energies for the formation of two different enantiomers are significantly different, leading to the preferential formation of one over the other. Both enantiomeric forms, (1R)-(-)- and (1S)-(+)-, are commercially available, offering access to either enantiomeric series of a desired product.[1]

Core Catalytic Mechanisms

Camphorsulfonate derivatives operate through several distinct, yet often complementary, mechanisms to achieve asymmetric induction.

Chiral Resolving Agent: The Classic Application

The earliest and most straightforward application of camphorsulfonic acid is as a chiral resolving agent for racemic mixtures of basic compounds, such as amines.[3][4] This process does not involve catalysis in the traditional sense but is a crucial technique for obtaining enantiomerically pure compounds.

Mechanism of Action: Diastereomeric Salt Formation

The mechanism relies on a simple acid-base reaction. The acidic camphorsulfonate enantiomer reacts with a racemic base to form a pair of diastereomeric salts.[3]

(R)-CSA + (R/S)-Amine → [(R)-CSA⁻...(R)-AmineH⁺] + [(R)-CSA⁻...(S)-AmineH⁺]

These diastereomeric salts possess different physical properties, most notably solubility in a given solvent.[3] This difference allows for their separation by fractional crystallization. The less soluble diastereomer precipitates from the solution, while the more soluble one remains in the mother liquor. Once separated, the pure enantiomer of the base can be liberated by treatment with a strong base, and the camphorsulfonic acid resolving agent can often be recovered and reused.[3]

Chiral Brønsted Acid Catalysis

As strong, chiral Brønsted acids, camphorsulfonate derivatives are highly effective organocatalysts for a wide range of reactions, including aldol condensations, Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.[1][2][5][6]

Mechanism of Action: Substrate Activation and Stereodifferentiation

The core mechanism involves the protonation of a substrate by the sulfonic acid group. This activation makes the substrate more electrophilic and susceptible to attack by a nucleophile. The chirality of the catalyst is transferred to the product during this process.

Consider the activation of a carbonyl compound:

  • Protonation: The sulfonic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Chiral Environment: The protonated substrate is held within the chiral pocket of the camphorsulfonate catalyst through a combination of ion-pairing and hydrogen bonding.[7]

  • Steric Shielding: The bulky camphor backbone sterically hinders one face of the activated substrate.

  • Stereoselective Attack: The nucleophile is directed to attack the less hindered face, leading to the preferential formation of one enantiomer.

This principle is effectively demonstrated in Friedel-Crafts reactions of indoles with enones, where CSA has proven to be an efficient catalyst, affording β-indolyl ketones with good yields.[5] Similarly, in aldol reactions, CSA can act as a co-catalyst with proline, significantly increasing both the reaction yield and the enantiomeric excess of the product by facilitating a favorable transition state.[8]

Diagram: Generalized Brønsted Acid Catalysis

G cluster_0 Catalytic Cycle Catalyst (R)-CSA Activated_Complex Protonated Substrate [Substrate-H]⁺-[(R)-CSA]⁻ Catalyst->Activated_Complex Protonation Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Transition_State Stereodifferentiating Transition State Activated_Complex->Transition_State Steric Shielding Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Face-selective Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product (S)-Product Product_Complex->Product caption Generalized mechanism of chiral Brønsted acid catalysis by CSA.

Caption: Generalized mechanism of chiral Brønsted acid catalysis by CSA.

The Power of Non-Covalent Interactions

The effectiveness of camphorsulfonate catalysis is not solely due to steric bulk. A network of weaker, non-covalent interactions plays a crucial role in stabilizing the desired transition state and achieving high levels of stereoselectivity.[7][9] These interactions, though individually modest in energy, collectively create a highly ordered environment that dictates the reaction's outcome.[10]

Key non-covalent interactions include:

  • Hydrogen Bonding: The sulfonate group can act as a hydrogen bond acceptor, while other parts of the catalyst or substrate can act as donors. This helps to lock the substrate into a specific orientation relative to the catalyst's chiral scaffold.[7]

  • Ion Pairing: In the activated state, a strong electrostatic attraction exists between the sulfonate anion of the catalyst and the protonated, cationic substrate. This ion pairing is fundamental to creating a tightly bound, organized transition state assembly.[7]

  • CH–π Interactions: In reactions involving aromatic substrates, stabilizing interactions can occur between C-H bonds on the camphor backbone and the π-system of the aromatic ring, further influencing the geometry of the transition state.[11]

These cooperative interactions are the hallmark of many highly effective organocatalysts, mimicking the binding pockets of enzymes to achieve remarkable levels of control.[9][10]

Experimental Methodologies for Mechanistic Elucidation

Understanding the precise mechanism of a camphorsulfonate-catalyzed reaction requires a combination of experimental and computational techniques.

Spectroscopic and Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for probing catalyst-substrate interactions.[12] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons on the catalyst and the substrate, providing direct evidence for the geometry of the bound state. Furthermore, recent advances in NMR allow for the direct detection of chirality without the need for derivatizing agents, which could streamline mechanistic studies.[13]

  • X-ray Crystallography: When a stable catalyst-substrate complex or a reaction intermediate can be crystallized, single-crystal X-ray diffraction provides an unambiguous, atom-level picture of the binding mode and the stereochemical arrangement.[14]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and can be used to monitor changes in the catalyst's conformation upon substrate binding.[14]

Representative Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a general procedure for an L-proline and camphorsulfonic acid co-catalyzed asymmetric direct aldol reaction, a system where CSA has been shown to enhance both yield and enantioselectivity.[8]

Objective: To synthesize a chiral aldol product from a ketone and an aldehyde.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone, used as reactant and solvent)

  • L-Proline

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a mixture of acetone (4 mL) and water (1 mL), add L-proline (0.2 mmol, 20 mol%) and CSA (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 24-48 hours), quench the reaction by adding saturated NaHCO₃ solution (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-EtOAc gradient) to yield the pure aldol product.

  • Analysis:

    • Determine the diastereomeric ratio (anti/syn) using ¹H NMR spectroscopy.[8]

    • Determine the enantiomeric excess (ee) of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Daicel Chiralpak).[8]

Causality and Validation:

  • Why use Proline and CSA? Proline forms a key enamine intermediate with the ketone, while CSA acts as a co-catalyst, activating the aldehyde and helping to organize the transition state for improved enantioselectivity.[8]

  • Why an acetone/water solvent system? While many organocatalytic reactions prefer anhydrous conditions, this system demonstrates the robustness of the catalyst in aqueous media, which is environmentally benign.[8]

  • Why quench with NaHCO₃? To neutralize the acidic CSA catalyst and stop the reaction.

  • Self-Validation: The protocol's integrity is validated by the final analytical steps. NMR confirms the product's structure and diastereoselectivity, while chiral HPLC provides a quantitative measure of the reaction's stereochemical success (the enantiomeric excess).

Diagram: Experimental Workflow for Asymmetric Aldol Reaction

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Aldehyde, Acetone/H₂O, L-Proline, CSA) Stir 2. Stir at RT (Monitor by TLC) Setup->Stir Quench 3. Quench (Sat. NaHCO₃) Stir->Quench Extract 4. Extraction (Ethyl Acetate) Quench->Extract Dry 5. Dry & Concentrate (Brine, MgSO₄, Rotovap) Extract->Dry Purify 6. Purification (Silica Gel Chromatography) Dry->Purify Analyze 7. Analysis (NMR, Chiral HPLC) Purify->Analyze caption Workflow for a CSA/Proline co-catalyzed asymmetric aldol reaction.

Caption: Workflow for a CSA/Proline co-catalyzed asymmetric aldol reaction.

Data Summary: Catalyst Performance

The efficacy of camphorsulfonate derivatives, often in combination with other catalysts, can be quantitatively assessed. The following table summarizes representative data from the literature for aldol reactions, highlighting the impact of CSA as a co-catalyst.

EntryCatalyst SystemSolventYield (%)ee (%)Reference
1L-Proline (20 mol%)Acetone/H₂O (4:1)4734[8]
2L-Proline (20 mol%) + CSA (10 mol%)Acetone/H₂O (4:1)7361[8]
3L-Proline (20 mol%) + 1,5-nds¹Acetone/H₂O (4:1)4459[8]
¹1,5-naphthalenedisulfonic acid (achiral acid)

Table 1: Comparison of catalyst systems in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde. The data clearly shows that the addition of chiral CSA (Entry 2) significantly improves both the chemical yield and the enantiomeric excess compared to proline alone (Entry 1) or proline with an achiral acid (Entry 3).[8]

Conclusion and Future Outlook

Camphorsulfonate derivatives are foundational tools in asymmetric catalysis, operating through well-defined mechanisms rooted in their unique structural and chemical properties. Their ability to act as effective resolving agents and as powerful chiral Brønsted acids relies on the synergistic interplay between the steric demands of the camphor backbone and the activating power of the sulfonic acid group. The critical role of non-covalent interactions in organizing the transition state assembly is a key determinant of their success.

Future research will likely focus on the immobilization of these catalysts on solid supports to improve recyclability and on the development of novel bifunctional catalysts that incorporate camphorsulfonate units into more complex molecular architectures. As our understanding of subtle non-covalent forces deepens, the rational design of even more selective and efficient camphorsulfonate-based catalysts will undoubtedly continue to advance the field of asymmetric synthesis.

References

  • Proline-Catalyzed Asymmetric Direct Aldol Reaction Assisted by D-Camphorsulfonic Acid in Aqueous Media. (n.d.). pubs.acs.org. Retrieved February 13, 2024, from [Link]

  • The Role of D-Camphorsulfonic Acid as a Resolving Agent in Enantioselective Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2024, from [Link]

  • Estevão, M. S. (2009). Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis. Synlett, 2009(04), 683–684.
  • Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023, June 24). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Estevão, M. S., & Marques, M. M. B. (2009). Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis. Synlett.
  • Harnessing Non-Covalent Interactions to Address Selectivity Challenges in Catalysis. (n.d.). University of Bristol. Retrieved February 13, 2024, from [Link]

  • An intriguing camphorsulfonic acid catalyzed Fridel-Crafts alkylation of arenes with indolyl alcohols has been developed featuring mild reaction condition, wide substrate scope and high yields. (n.d.). RSC Advances. Retrieved February 13, 2024, from [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small-molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678–20685.
  • Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives. (2017, December 1). PubMed. Retrieved February 13, 2024, from [Link]

  • Maleki, B. (n.d.). S-(1) Camphorsulfonic Acid Glycine (CSAG) as Surfactant-Likes Brønsted Acidic Ionic Liquid for One-Pot Synthesis of ß-Amino Carbonyl. umz.ac.ir. Retrieved February 13, 2024, from [Link]

  • Aromatic interactions in asymmetric catalysis: control of enantioselectivity in Diels–Alder reactions catalysed by camphor-derived hydrazides. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column. (2005, August 12). PubMed. Retrieved February 13, 2024, from [Link]

  • Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. (2018, November 28). EurekAlert!. Retrieved February 13, 2024, from [Link]

  • Chiral resolution process. (n.d.). Google Patents.
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  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (n.d.). Indian Academy of Sciences. Retrieved February 13, 2024, from [Link]

  • Camphorsulfonic acid-catalyzed synthesis of cyclic ketal. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Yu, H., & Houghtaling, J. (2018).
  • Camphorsulfonic Acid-Catalyzed Synthesis of a Series of 2-Aryl/heteroaryl/alkyl-1H-anthra[ 1,2-d]imidazole-6,11-dione Derivatives. (2024, May 10). Bentham Science Publisher. Retrieved February 13, 2024, from [Link]

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  • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. (2025, June 3). PMC. Retrieved February 13, 2024, from [Link]

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A Technical Guide to the Chiral Properties and Applications of Camphor-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms can dictate a molecule's therapeutic efficacy versus its toxicity. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling chemists to control the stereochemical outcome of a reaction. This guide provides an in-depth exploration of camphor-based chiral auxiliaries, a class of reagents derived from a naturally abundant and inexpensive monoterpene.[1][2] We will dissect the structural features that make camphor a privileged chiral scaffold, elucidate the mechanisms of stereocontrol, and present detailed protocols for key synthetic transformations. This document serves as a technical resource for scientists aiming to leverage these powerful tools in the synthesis of enantiomerically pure compounds.

The Camphor Scaffold: Nature's Privileged Chiral Template

Camphor, a bicyclic monoterpenoid, is an ideal starting material for chiral auxiliaries due to its availability in both enantiomeric forms and its rigid, well-defined three-dimensional structure.[3][4] This conformational rigidity is paramount, as it minimizes conformational ambiguity in reaction transition states, leading to higher and more predictable levels of stereoselectivity.[5] The bicyclo[2.2.1]heptane skeleton is decorated with methyl groups at C1 and C7, which provide significant steric bulk. This inherent steric hindrance is the primary tool by which camphor-based auxiliaries direct incoming reagents to a specific face of a prochiral substrate.

Several derivatives of camphor have been developed, but among the most successful and widely used is Oppolzer's camphorsultam .[6][7] This auxiliary is synthesized in a few simple steps from naturally occurring camphorsulfonic acid.[8] Its robust crystalline nature facilitates the purification of diastereomeric intermediates, often allowing for the isolation of a single stereoisomer with exceptional purity.

The Mechanism of Stereocontrol: A Tale of Sterics and Chelation

The remarkable efficacy of camphor-based auxiliaries, particularly Oppolzer's sultam, stems from a combination of steric and electronic effects that lock the transition state into a single, low-energy conformation. The process typically involves the formation of an N-acyl sultam derivative.

Causality of Stereocontrol in Enolate Reactions:

  • Deprotonation: The process begins with the deprotonation of an N-acyl sultam using a strong base (e.g., NaHMDS, LDA) to form a metal enolate.

  • Chelation: In the presence of a metal cation (like Na+ or Li+), the enolate oxygen and the sulfonyl oxygen chelate to the metal center. This chelation creates a rigid, five-membered ring structure.

  • Conformational Lock: This chelated intermediate adopts a conformation where the enolate π-system is shielded on one face by the bulky camphor skeleton. Specifically, one of the camphor's methyl groups extends over the top face of the enolate.[9][10]

  • Directed Attack: Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face, resulting in the highly diastereoselective formation of a new stereocenter.[9] The origins of this selectivity are rooted in transition structures where the alkylating agent is guided to the exo face of the camphor due to stereoelectronic preferences imparted by the sultam's sulfonyl group.[9]

The choice of base, solvent, and temperature is critical. Low temperatures (typically -78 °C) are used to minimize the thermal energy of the system, preventing equilibration between different conformations and locking in the most stable, chelated transition state.

Stereocontrol_Mechanism Figure 1: Mechanism of Diastereoselective Alkylation AcylSultam N-Acyl Sultam Base Strong Base (e.g., NaHMDS) Enolate Chelated Sodium Enolate AcylSultam->Enolate Electrophile Electrophile (R-X) TS Shielded Transition State (Attack from bottom face) Enolate->TS note1 Camphor's bulky framework blocks the top face of the enolate. Enolate->note1 note2 Chelation to Na+ creates a rigid 5-membered ring. Enolate->note2 Product Alkylated Product (High Diastereoselectivity) TS->Product

Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Key Applications in Asymmetric Synthesis

Oppolzer's sultam and other camphor-based auxiliaries are versatile tools used in a wide array of stereoselective transformations.[6]

Diastereoselective Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Using a camphor auxiliary, prochiral enolates can be alkylated with exceptional stereocontrol.[11]

Table 1: Representative Diastereoselective Alkylations using Oppolzer's Sultam

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>98%90%
Methyl iodide>98%85%
Allyl bromide>95%88%
Isopropyl iodide>90%75%

(Data are representative and compiled from various literature sources. Actual results may vary based on specific substrates and conditions.)

Asymmetric Aldol Reactions

The aldol reaction is another powerful method for C-C bond formation that creates up to two new stereocenters. The stereochemical outcome (syn vs. anti) can be controlled by the choice of Lewis acid and reaction conditions. For instance, a variation in the stoichiometry of a Lewis acid can influence the anti/syn selectivity.[12] Camphor-derived auxiliaries provide reliable control over the facial selectivity of the enolate, leading to highly enantio- and diastereomerically enriched aldol adducts.[13]

Asymmetric Diels-Alder Reactions

In the Diels-Alder reaction, the camphor auxiliary is attached to the dienophile (e.g., as an N-acryloyl sultam). The bulky camphor scaffold effectively shields one face of the dienophile, forcing the diene to approach from the opposite side. This results in the formation of cyclic products with high diastereoselectivity.[5]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Sultam

This protocol describes a typical procedure for the benzylation of an N-propionyl sultam, a self-validating system based on established methodologies.

Materials:

  • (2R)-N-Propionyl-bornane-[1][14]-sultam

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Standard workup and purification reagents (ether, MgSO4, silica gel)

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-propionyl sultam (1.0 eq). Anhydrous THF is added to dissolve the solid.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to maintain kinetic control and prevent side reactions.

  • Enolate Formation: NaHMDS (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 30-60 minutes at -78 °C. Causality: Dropwise addition prevents localized heating. The excess base ensures complete conversion to the enolate.

  • Alkylation: Benzyl bromide (1.2 eq) is added neat via syringe. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Causality: A slight excess of the electrophile drives the reaction to completion.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature.

  • Workup & Purification: The mixture is extracted with ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to yield the pure, alkylated product.[11]

Experimental_Workflow Figure 2: Workflow for Asymmetric Alkylation A 1. Dissolve N-Propionyl Sultam in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add NaHMDS dropwise (Formation of Enolate) B->C D 4. Add Benzyl Bromide (Alkylation Step) C->D E 5. Quench with sat. NH4Cl solution D->E F 6. Aqueous Workup & Extraction E->F G 7. Silica Gel Chromatography F->G H Pure Alkylated Product (>98% d.e.) G->H

Caption: Figure 2: Workflow for Asymmetric Alkylation.

Cleavage and Recovery of the Auxiliary

A key advantage of chiral auxiliaries is their ability to be removed and recovered for reuse, improving the overall efficiency and cost-effectiveness of a synthesis.[15] The cleavage conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.

Common Cleavage Methods:

  • Saponification (LiOH/H2O2): Mild hydrolysis using lithium hydroxide and hydrogen peroxide yields the corresponding carboxylic acid. This is one of the most common and reliable methods.

  • Reductive Cleavage (LiAlH4, LiBH4): Treatment with metal hydrides reduces the amide to the corresponding primary alcohol.

  • Transesterification (NaOMe/MeOH): Reaction with sodium methoxide in methanol provides the methyl ester.

After cleavage, the chiral auxiliary can typically be recovered in high yield by simple extraction or crystallization.[16]

Conclusion and Future Outlook

Camphor-based chiral auxiliaries, particularly Oppolzer's sultam, are among the most reliable and powerful tools in the synthetic chemist's arsenal.[6] Their rigid structure provides a predictable platform for a multitude of high-yielding, highly stereoselective reactions. While the field is trending towards catalytic asymmetric methods to improve atom economy, auxiliary-based methods remain indispensable, especially for large-scale synthesis where reliability and robustness are critical. Recent developments in C-H functionalization are providing new ways to derivatize the camphor framework, promising to expand the utility of this versatile chiral building block even further.[17]

References

  • Kim, B. H., & Lee, J. Y. (2004). Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary. Tetrahedron Letters, 45(44), 8279-8282.
  • Uang, B. J., et al. (1999). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry, 64(19), 7051-7056. [Link]

  • Singh, V. K., et al. (2014). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Tetrahedron: Asymmetry, 25(15), 1061-1090. [Link]

  • Kim, S., & Kim, D. H. (2000). Diastereoselective Baylis−Hillman Reactions: The Design and Synthesis of a Novel Camphor-Based Chiral Auxiliary. Organic Letters, 2(4), 443-446. [Link]

  • Lui, N. M., & Collum, D. B. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 145(34), 18835-18844. [Link]

  • Arote, N. D., & Chaskar, A. C. (2021). A Study on Camphor Derivatives and Its Applications: A Review. Chemistry & Biodiversity, 18(6), e2100083. [Link]

  • Alcaide, B., et al. (2001). Highly Diastereoselective Aldol Reactions with Camphor-Based Acetate Enolate Equivalents. The Journal of Organic Chemistry, 66(19), 6454-6459. [Link]

  • Mciteka, L. P., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]

  • Reddy, G. S., & Rao, K. R. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

  • Bartleby. (2021). Structure Of Camphor. bartleby.com. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(22), 5035-5040. [Link]

  • Arote, N. D., & Chaskar, A. C. (2021). A Study on Camphor Derivatives and Its Applications: A Mini-Review. ResearchGate. [Link]

  • Požgan, F. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Acta Chimica Slovenica, 63(1), 62-81. [Link]

  • Oppolzer, W. (1990). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

  • Oreate AI. (2026). Research on the Chemical Properties and Applications of Camphor. Oreate AI Blog. [Link]

  • Money, T. (1985). Camphor: a chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289. [Link]

  • de Souza, M. V. N., et al. (2014). Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives. Molecules, 19(6), 7274-7288. [Link]

  • Maimone, T. J., & Burns, N. Z. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(10), 2414-2426. [Link]

  • Pericàs, M. A., et al. (1998). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. Journal of the American Chemical Society, 120(31), 7931-7940. [Link]

  • Hutchinson, J. H., Money, T., & Piper, S. E. (1986). Base-promoted ring cleavage of 9,10- and 8,10-dibromocamphor provides chiral intermediates for natural product synthesis. Canadian Journal of Chemistry, 64(5), 854-860. [Link]

  • Sennari, G., Yamagishi, H., & Sarpong, R. (2024). C-H functionalization of camphor through emerging approaches. Chemical Letters, 53(11), upae204. [Link]

Sources

Spectroscopic data interpretation for Isopropyl(1R)-(+)-10-Camphorsulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Isopropyl (1R)-(+)-10-Camphorsulfonate

Introduction

Isopropyl (1R)-(+)-10-Camphorsulfonate is a chiral organic molecule of significant interest in pharmaceutical development and asymmetric synthesis. As an ester derived from the naturally occurring (1R)-(+)-10-Camphorsulfonic acid, it often appears as a chiral resolving agent, a synthetic intermediate, or a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[1][2] Its precise structural confirmation and purity assessment are therefore critical, mandating a multi-faceted analytical approach.

This technical guide provides a comprehensive framework for the interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for Isopropyl (1R)-(+)-10-Camphorsulfonate. The narrative is structured to provide not only the data but also the underlying scientific rationale for the experimental choices and spectral assignments, reflecting field-proven methodologies for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure, including atom numbering and stereochemistry. The rigid bicyclic system of the camphor moiety, combined with the chirality of the (1R, 4S) centers, introduces distinct stereochemical relationships that are pivotal for spectral assignments, particularly in NMR.

Caption: Molecular structure of Isopropyl (1R)-(+)-10-Camphorsulfonate with atom numbering.

Analytical Workflow: A Unified Approach

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Structure Confirmation Sample Neat Sample (>95% Purity) Prep_NMR Dissolution (e.g., CDCl3) Sample->Prep_NMR Prep_IR KBr Pellet or Thin Film Prep Sample->Prep_IR Prep_MS Dilution & Solubilization Sample->Prep_MS Acq_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS LC-MS or GC-MS System Prep_MS->Acq_MS Interp_NMR Chemical Shifts (δ) Coupling (J) Integration Acq_NMR->Interp_NMR Interp_IR Functional Group Vibrational Frequencies Acq_IR->Interp_IR Interp_MS Molecular Ion (M⁺) Fragmentation Pattern Acq_MS->Interp_MS Confirm Isopropyl (1R)-(+)-10-Camphorsulfonate Interp_NMR->Confirm Interp_IR->Confirm Interp_MS->Confirm

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

Accuracy in spectroscopic analysis is predicated on meticulous sample preparation.[3] The choice of method is dictated by the physical state of the sample and the requirements of the analytical technique.[4]

NMR Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this non-polar to moderately polar compound. It provides good solubility and its residual solvent peak is well-defined and typically does not interfere with key analyte signals.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of Isopropyl (1R)-(+)-10-Camphorsulfonate.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved. The solution should be clear and free of particulate matter.

FT-IR Sample Preparation (Solid Sample)

For a solid sample, the KBr pellet method is a standard choice to minimize scattering effects and obtain a high-quality spectrum.[5]

  • Grinding: Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The mixture should have a fine, consistent, powder-like texture.

  • Pellet Pressing: Transfer the mixture to a pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) to form a thin, transparent, or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Preparation (LC-MS)
  • Stock Solution: Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., a mixture of methanol and water) to achieve a final concentration in the low ppm or ppb range (e.g., 1-10 µg/mL), depending on the instrument's sensitivity.

  • Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the LC system.[8]

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via integration. For a chiral molecule like Isopropyl (1R)-(+)-10-Camphorsulfonate, the key feature is the appearance of diastereotopic protons, which become magnetically non-equivalent due to the presence of a chiral center.[9][10]

Key Signal Assignments:

Protons (Atom No.)Predicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
H-12, H-13~1.4Doublet~6.26HTwo equivalent methyl groups of the isopropyl moiety, split by the single methine proton (H-11).
H-3, H-5, H-6~1.5 - 2.8Multiplets-6HProtons of the camphor bicyclic system, exhibiting complex coupling patterns.
H-8, H-9~0.9, ~1.1Singlets-3H eachDiastereotopic methyl groups at C-7 of the camphor skeleton. They are non-equivalent and appear as two distinct singlets.
H-10a, H-10b~3.1, ~3.6Doublets (AB quartet)~151H eachDiastereotopic protons on C-10.[9] They are adjacent to the chiral C-1 center, making them magnetically non-equivalent. They split each other, resulting in a characteristic AB quartet.
H-11~4.8Septet~6.21HMethine proton of the isopropyl group, split into a septet by the six neighboring methyl protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In a decoupled spectrum, each unique carbon atom typically appears as a singlet.[11] Given the lack of symmetry in the molecule, 13 distinct signals are expected.

Key Signal Assignments:

Carbon (Atom No.)Predicted δ (ppm)Assignment Rationale
C-8, C-9~19, ~20The two methyl carbons on the camphor skeleton at C-7.
C-12, C-13~23The two equivalent methyl carbons of the isopropyl group.
C-3, C-5, C-6~25 - 45Aliphatic carbons within the camphor ring system.
C-4~43Bridgehead carbon of the camphor skeleton.
C-10~49Methylene carbon adjacent to the sulfonate group.
C-7~47Quaternary carbon of the camphor skeleton bearing two methyl groups.
C-1~58Quaternary bridgehead carbon adjacent to the C-10 methylene group.
C-11~75Methine carbon of the isopropyl group, shifted downfield by the adjacent oxygen atom.
C-2~215Carbonyl carbon of the camphor skeleton, highly deshielded and appearing far downfield.
FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

Key Absorption Bands:

Frequency (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2960-2870StrongC-HAliphatic sp³ C-H Stretch
~1745StrongC=OCarbonyl Stretch (from the camphor ketone)[13]
~1350StrongS=OAsymmetric Stretch (Sulfonate Ester)[14]
~1175StrongS=OSymmetric Stretch (Sulfonate Ester)[14]
~1000-950StrongS-O-CS-O Stretch (Sulfonate Ester)[14]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.

Key Ions and Fragmentation:

m/z (Mass/Charge)IonRationale
275.13[M+H]⁺Protonated molecular ion of C₁₃H₂₂O₄S (Exact Mass: 274.12).
233.08[M - C₃H₅O]⁺Loss of the isopropoxy radical.
151.09[C₁₀H₁₅O]⁺Fragmentation of the camphor portion after loss of the sulfonate group.
43.05[C₃H₇]⁺Isopropyl cation, a characteristic fragment from the ester group.[15]

Conclusion: A Unified Structural Portrait

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of Isopropyl (1R)-(+)-10-Camphorsulfonate. The ¹H NMR confirms the proton count and connectivity, with the diastereotopic methylene protons and distinct isopropyl signals serving as definitive markers. The ¹³C NMR corroborates the carbon skeleton with 13 unique signals, including the characteristic downfield ketone. FT-IR spectroscopy validates the presence of key functional groups—the camphor ketone and the sulfonate ester. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This integrated analytical approach ensures the highest level of confidence in the identity and structural integrity of this important chiral compound.

References

  • Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. Available at: [Link]

  • Nóbrega, J. A., et al. (2002). Sample preparation for atomic spectroscopy: evolution and future trends. Journal of the Brazilian Chemical Society, 13, 283-294. Available at: [Link]

  • Chemistry Analytical Lab, FT-IR Spectroscopy. Sample preparation for FT-IR. Available at: [Link]

  • Metkon Instruments Inc. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Available at: [Link]

  • Buckingham, A. D., & Parlett, C. (2004). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 383(3-4), 333-336. Available at: [Link]

  • Smith, S. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ResearchGate. (2020). How does chiral and achiral medium affect proton NMR spectrum?. Available at: [Link]

  • Latosinska, J. N., & Bober, L. (2018). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. In: Methods in Molecular Biology, vol 1841. Humana Press, New York, NY. Available at: [Link]

  • Li, Q., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(10), 531-541. Available at: [Link]

  • Google Patents. (2021). CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L....
  • Wenzel, T. J. (2024). NMR Discrimination of Chiral Organic Compounds. In: Chiral Analysis. Elsevier. Available at: [Link]

  • ResearchGate. Structures of camphorsulfonic acid [(a) 1a and (b) 1b] and the atom numbering. Available at: [Link]

  • Organomation. (2023). Sample Preparation: A Comprehensive Guide. Available at: [Link]

  • Schmuck, C., & Juber, M. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2163. Available at: [Link]

  • ResearchGate. FT-IR spectra of the pure l-menthol, (1S)-(+)-camphor-10-sulfonic acid.... Available at: [Link]

  • Chemistry LibreTexts. Sulfonates infrared spectra. Available at: [Link]

  • Acanthus Research. Isopropyl (+/-)-10-Camphorsulfonate. Available at: [Link]

  • SpectraBase. (1S)-(+)-10-Camphorsulfonyl chloride. Available at: [Link]

  • Lee, S., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 27(17), 5723. Available at: [Link]

  • ResearchGate. (1S)-(+)-10-Camphorsulfonic acid (CSA) structure. Available at: [Link]

  • ResearchGate. The comparative FT-IR spectra of camphor, Fe3O4 and Fe3O4/camphor.... Available at: [Link]

  • Georgieva, M., et al. (2026). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 31(2), 241. Available at: [Link]

  • Singh, P., & Singh, R. (2020). Alterations in structure of biomolecules using ATR-FTIR and histopathological variations in brain tissue of Channa punctatus exposed to 2Naphthalene sufonate. Heliyon, 6(8), e04664. Available at: [Link]

  • NIST. Isopropyl Alcohol - Mass Spectrum. Available at: [Link]

Sources

Technical Guide: Stereochemistry, Synthesis, and Absolute Configuration of (+)-10-Camphorsulfonic Acid

[1]

Executive Summary

(1S)-(+)-10-Camphorsulfonic acid (CSA), historically known as Reychler's acid, is a bicyclic organosulfur compound essential to modern asymmetric synthesis.[1] Distinguished by its strong acidity and bulky chiral scaffold, it serves as a premier resolving agent for chiral amines and a potent acid catalyst.[1] This guide dissects the absolute configuration, the kinetic vs. thermodynamic control of its synthesis, and its practical application in optical resolution.

Part 1: Structural Fundamentals & Absolute Configuration

The Bicyclic Skeleton

The core of 10-CSA is the bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) skeleton.[1] Unlike camphor, which is a ketone, 10-CSA features a sulfonic acid group substituted at the C-10 methyl position.

  • Bridgehead Carbons: C-1 and C-4.[1]

  • Functionalization: The C-10 methyl group (attached to the C-1 bridgehead) is sulfonated.

  • Chirality: The molecule possesses two stereocenters at C-1 and C-4.

The "Priority Flip" (Critical for Validation)

Researchers often confuse the R/S descriptors because the chemical transformation of Camphor to CSA alters substituent priorities without altering the spatial arrangement of the carbon atoms.

CompoundOptical RotationC-1 ConfigC-4 ConfigReason for Change
(+)-Camphor



Parent natural product.[1][2][3]
(+)-10-CSA




(C10) outranks

(C2).[1][4]
(-)-10-CSA



Enantiomer (Synthetic origin).[1][2][3][5][6]

Validation Check: When ordering reagents, prioritize the sign of optical rotation (


 or 

)

Physical Properties Data Table[1]
PropertyValue / Description
IUPAC Name (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
CAS Number 3144-16-9 (for the (+)-isomer)
Appearance White to off-white crystalline powder
Melting Point 193–202 °C (Decomposes)
Optical Rotation


to

(

,

)
Solubility Soluble in water, alcohols; insoluble in ether
Acidity (pKa) ~1.2 (Strong organic acid)

Part 2: Synthesis and Reaction Mechanism[1][9]

The synthesis of 10-CSA from (+)-camphor is a classic example of thermodynamic control involving a specific sulfonation mechanism. Direct sulfonation of an unactivated methyl group is rare; the reaction proceeds via a retro-semipinacol rearrangement .

The Mechanism
  • Protonation: Sulfuric acid protonates the camphor ketone oxygen.[1]

  • Carbocation Formation: A Wagner-Meerwein rearrangement (retro-semipinacol) occurs, generating a tertiary carbocation.[1]

  • Sulfonation: The alkene intermediate (or the carbocation) is attacked by the sulfonating species.

  • Rearrangement: The system rearranges back to the ketone form to restore the stable bornane skeleton.

Visualization of the Synthesis Pathway

SynthesisMechanismCamphor(+)-Camphor(1R,4R)ActivationActivation(Ac2O / H2SO4)Camphor->ActivationIntermediateCarbocationIntermediate(Retro-Semipinacol)Activation->IntermediateProtonationSulfonationSulfonationEventIntermediate->SulfonationElectrophilic AttackRearrangementWagner-MeerweinRearrangementSulfonation->RearrangementRestorationProduct(+)-10-CSA(1S,4R)Rearrangement->ProductCrystallization

Caption: The mechanistic pathway from (+)-Camphor to (+)-10-CSA involves a critical rearrangement step that allows functionalization of the C-10 methyl group.[1]

Part 3: Protocol for Optical Resolution (Chiral Resolution)

The primary application of (+)-10-CSA in drug development is the resolution of racemic amines via diastereomeric salt formation. The bulky bicyclic structure of CSA creates significant differences in the lattice energy of the resulting salts, facilitating separation.

The Principle of "Method of Half-Quantities"

While standard resolution uses 1.0 equivalent of resolving agent, the Pope and Peachey method (Method of Half-Quantities) is often more efficient.

  • Reagents: 0.5 eq. of (+)-10-CSA and 0.5 eq. of an achiral acid (e.g., HCl or acetic acid) per 1.0 eq. of racemic amine.

  • Outcome: The (+)-CSA selectively precipitates the less soluble diastereomeric salt, while the more soluble salt remains in solution (often as the hydrochloride/acetate), improving theoretical yield and purity.[1]

Detailed Experimental Workflow

Target: Resolution of a Racemic Amine (

  • Salt Formation:

    • Dissolve 10 mmol of racemic amine in a minimal volume of hot solvent (typically Ethanol, Methanol, or Acetone/Water mix).[1]

    • Add 10 mmol of (+)-10-CSA (or 5 mmol if using half-quantity method).[1]

    • Heat to reflux until the solution is clear (homogeneous).

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature over 4–6 hours. Rapid cooling traps impurities.[1]

    • Troubleshooting: If no crystals form, scratch the glass or add a seed crystal of the pure salt if available.

    • Let stand at 4°C overnight to maximize yield.

  • Isolation & Purification:

    • Filter the crystals (Salt A).[1]

    • Recrystallization: This is mandatory.[1] Redissolve Salt A in hot solvent and recrystallize until the melting point and optical rotation are constant.

    • Mother Liquor: Contains the enriched opposite enantiomer (Salt B).[1]

  • Liberation of the Free Base:

    • Suspend the purified salt in water/DCM.

    • Basify with 1M NaOH or

      
       to pH > 10.[1]
      
    • Extract the free amine into the organic layer, dry over

      
      , and evaporate.[1]
      
Resolution Logic Diagram

ResolutionCycleRacemateRacemic Amine(R/S-Mixture)SolutionHomogeneous Solution(High Temp)Racemate->SolutionCSA(+)-10-CSAResolving AgentCSA->SolutionCrystallizationSlow CrystallizationSolution->CrystallizationPrecipitateSolid Salt(Diastereomer A)Crystallization->PrecipitateLess SolubleLiquorMother Liquor(Diastereomer B)Crystallization->LiquorMore SolubleRecrystRecrystallization(Solvent Reflux)Precipitate->RecrystRecryst->RecrystRepeat untilconstant mpBasifyBasification(NaOH / Extraction)Recryst->BasifyFinalProductPure Enantiomer(>99% ee)Basify->FinalProduct

Caption: Workflow for the optical resolution of racemic amines using (+)-10-CSA via diastereomeric salt formation.

Part 4: Analytical Characterization & Safety

Determining Optical Purity

To verify the success of a resolution or the purity of the CSA reagent itself:

  • Polarimetry: Measure

    
    . Deviations from 
    
    
    indicate moisture contamination or optical impurity.[1]
  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column.[1]

  • NMR Shift Reagents: In the absence of a chiral column, mix the amine salt with a chiral shift reagent (e.g.,

    
    ) in 
    
    
    .[1] The diastereomeric protons will show distinct chemical shifts (
    
    
    ).[1]
Safety and Handling (SDS Summary)
  • Hazards: 10-CSA is Corrosive (Category 1B) .[1] It causes severe skin burns and eye damage.[1][7][8][9]

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.[1]

  • Storage: Hygroscopic. Store in a tightly sealed container. If the white powder turns yellow or wet, it has degraded (absorbed water/oxidized) and should be recrystallized from ethyl acetate before use.[1]

References

  • Chemical Characterization and Crystal Structure

    • Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(–)-10-camphorsulfonic acid. Acta Crystallographica Section C. (2022).[1]

  • Synthesis Mechanism

    • Bartlett, P. D., & Knox, L. H. (1965).[1][10] D,L-10-Camphorsulfonic acid (Reychler's Acid).[1] Organic Syntheses, 45, 14.[1][10]

    • [1]

  • Industrial Application & Safety

    • Fisher Scientific Safety Data Sheet: L(-)-Camphorsulfonic acid and D(+)-Camphorsulfonic acid.[1]

    • [1]

  • Chiral Resolution Methodology

    • Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. University of Iowa Department of Chemistry.

An In-Depth Technical Guide to Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS Number 247078-58-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Molecule of Dual Identity

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, commonly referred to as Isopropyl (1S)-(+)-10-Camphorsulfonate, is a chiral molecule that occupies a unique and critical space in pharmaceutical development. On one hand, it is a derivative of the well-established chiral resolving agent, (1S)-(+)-10-camphorsulfonic acid, and as such, can be considered a chiral building block. On the other, and more critically from a regulatory and safety perspective, it represents a class of process-related impurities known as sulfonate esters, which are often flagged as potential genotoxic impurities (PGIs). This guide provides a comprehensive technical overview of this compound, from its chemical identity and synthesis to its significance as a pharmaceutical impurity and the analytical strategies for its control.

Part 1: Core Chemical and Physical Identity

The compound with CAS number 247078-58-6 is a sulfonate ester. Its structure is derived from the naturally occurring chiral molecule, camphor.

Identifier Value Source(s)
CAS Number 247078-58-6[1][2]
IUPAC Name propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate[3]
Synonyms Isopropyl (1S)-(+)-10-Camphorsulfate, (1S,4R)-7,7-dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid 1-Methylethyl Ester[1][2]
Molecular Formula C13H22O4S[1]
Molecular Weight 274.38 g/mol [1]
Appearance Solid[4]
Chirality Chiral, derived from (1S)-(+)-camphor[1][3]

Chemical Structure:

Caption: Chemical structure of Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate.

Part 2: The Nexus with Frovatriptan Synthesis - A Case Study in Impurity Formation

The primary context for the relevance of Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate in drug development is its potential formation as an impurity during the synthesis of Frovatriptan.[5] Frovatriptan is a selective serotonin (5-HT) receptor agonist used for the treatment of migraine.[6][7]

The Role of (1S)-(+)-10-Camphorsulfonic Acid in Chiral Resolution

The synthesis of Frovatriptan involves the resolution of a racemic intermediate, (±)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, to isolate the desired (R)-enantiomer.[2] (1S)-(+)-10-camphorsulfonic acid is employed as a chiral resolving agent to form diastereomeric salts with the racemic mixture.[2][8] The differing solubilities of these diastereomeric salts allow for their separation by crystallization.[8]

Genesis of a Potential Genotoxic Impurity

The formation of Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a potential consequence of the presence of both (1S)-(+)-10-camphorsulfonic acid and isopropyl alcohol in the same process stream.[9] Isopropyl alcohol is often used as a solvent for reaction or recrystallization in pharmaceutical manufacturing.[2][10]

The likely mechanism for the formation of the sulfonate ester is an acid-catalyzed esterification reaction between the sulfonic acid and the alcohol.[11] This reaction is favored under anhydrous and highly acidic conditions.[11]

Illustrative Workflow of Frovatriptan Synthesis and Impurity Formation:

G cluster_0 Frovatriptan Synthesis cluster_1 Potential Impurity Formation Racemic Intermediate Racemic (±)-Frovatriptan Precursor Resolution Diastereomeric Salt Formation and Crystallization Racemic Intermediate->Resolution Resolving Agent (1S)-(+)-10-Camphorsulfonic Acid Resolving Agent->Resolution Esterification Acid-Catalyzed Esterification Resolving Agent->Esterification Desired Diastereomer (R)-Frovatriptan-(+)-Camphorsulfonate Salt Resolution->Desired Diastereomer Resolution->Esterification Presence of Isopropanol during resolution or workup Base Treatment Liberation of Free Base Desired Diastereomer->Base Treatment Frovatriptan API Frovatriptan API Base Treatment->Frovatriptan API Isopropanol Isopropyl Alcohol (Solvent) Isopropanol->Esterification Impurity Isopropyl Camphorsulfonate (CAS 247078-58-6) Esterification->Impurity

Caption: Potential formation of Isopropyl Camphorsulfonate during Frovatriptan synthesis.

Part 3: Biological Significance and Regulatory Scrutiny

While there is a lack of specific toxicological data for Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, the broader class of sulfonate esters is under significant regulatory scrutiny due to their potential for genotoxicity.[9][12]

Sulfonate Esters as Potential Genotoxic Impurities (PGIs)

Sulfonate esters are recognized as a class of compounds that can act as alkylating agents.[12] Their ability to transfer an alkyl group to nucleophilic sites on DNA can lead to mutations and potential carcinogenicity.[12] For this reason, regulatory agencies such as the FDA and EMA have stringent requirements for the control of such impurities in active pharmaceutical ingredients (APIs).

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[12] This often involves controlling PGIs at or below a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term treatments.[12]

Toxicological Profile of the Parent Compound: D-10-camphorsulfonic acid

Safety evaluations of D-10-camphorsulfonic acid (CSA) itself have been conducted. Studies have shown that CSA is negative in the Ames test and in in vitro micronucleus tests, indicating a lack of mutagenic activity under the tested conditions.[13][14] A 90-day subchronic study in rats established a No Observed Adverse Effect Level (NOAEL).[13][14] However, it is crucial to note that the esterification of the sulfonic acid can significantly alter its reactivity and toxicological profile.

Biological Activity of Other Sulfonate Esters

Research into various sulfonate esters has revealed a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][15][16] This highlights the diverse and potent nature of this class of compounds, further underscoring the need for careful evaluation of any sulfonate ester present in a pharmaceutical product.

Part 4: Analytical Control Strategies

Given the potential genotoxicity of sulfonate esters, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels in APIs.

Recommended Analytical Techniques

The analytical methods of choice for the determination of sulfonate ester impurities are typically hyphenated chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile sulfonate esters.[3][17] The high sensitivity and selectivity of MS, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for detection at the parts-per-million (ppm) level or lower.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile sulfonate esters, LC-MS/MS is the preferred method.[9][18] Atmospheric pressure chemical ionization (APCI) is often a suitable ionization source for these compounds.[9][18]

Analytical Workflow for the Detection of Isopropyl Camphorsulfonate:

G API_Sample API Sample (e.g., Frovatriptan) Sample_Prep Sample Preparation (Dissolution, Extraction) API_Sample->Sample_Prep GC_MS GC-MS Analysis (for volatile impurities) Sample_Prep->GC_MS LC_MSMS LC-MS/MS Analysis (for non-volatile impurities) Sample_Prep->LC_MSMS Data_Analysis Data Analysis (Quantification against a reference standard) GC_MS->Data_Analysis LC_MSMS->Data_Analysis Report Report (Impurity level in ppm) Data_Analysis->Report

Caption: A typical analytical workflow for the detection of sulfonate ester impurities.

Method Validation

Any analytical method used for the control of a PGI must be rigorously validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 5: Conclusion and Forward-Looking Perspective

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate serves as a salient example of the complexities encountered in modern pharmaceutical development. While derived from a common and useful chiral reagent, its identity as a potential genotoxic impurity necessitates a thorough understanding of its formation, a robust risk assessment, and the implementation of highly sensitive analytical control strategies.

For researchers and drug development professionals, the key takeaways are:

  • Proactive Risk Assessment: The potential for the formation of sulfonate esters should be evaluated early in process development, particularly when sulfonic acids and alcohols are used in combination.

  • Process Understanding and Control: A deep understanding of the reaction kinetics and process parameters that may lead to the formation of such impurities is essential for their control.

  • Advanced Analytical Capabilities: The ability to detect and quantify PGIs at trace levels is a critical component of ensuring the safety and quality of the final drug product.

As the field of pharmaceutical analysis continues to advance, the development of even more sensitive and efficient methods for the detection of PGIs will remain a key area of focus, ensuring the continued safety of medicines for patients worldwide.

References

  • PubChem. (n.d.). propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (2019, August 21). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and To. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Biologically active important sulfonate ester examples. Retrieved February 17, 2026, from [Link]

  • J-Stage. (n.d.). Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates.
  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved February 17, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved February 17, 2026, from [Link]

  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2012147020A1 - An improved process for the preparation of frovatriptan.
  • ACS Publications. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved February 17, 2026, from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthetic Approaches and Biological Evaluation of Some New Sulfonate Ester-Containing Imidazolone Derivatives. Retrieved February 17, 2026, from [Link]

  • PubMed. (2020, October 15). D-10-camphorsulfonic acid: Safety evaluation. Retrieved February 17, 2026, from [Link]

  • Daicel Pharma Standards. (n.d.). Frovatriptan Impurities Manufacturers & Suppliers. Retrieved February 17, 2026, from [Link]

  • Veeprho. (n.d.). Frovatriptan Impurities and Related Compound. Retrieved February 17, 2026, from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CAMPHOR SULFONIC ACID METHYL ESTER. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022, September 5). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Retrieved February 17, 2026, from [Link]

  • YouTube. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, October 24). D-10-camphorsulfonic acid: Safety evaluation. Retrieved February 17, 2026, from [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CA2756876A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates.
  • Google Patents. (n.d.). Process for the preparation of frovatriptan and its enantiomer - European Patent Office - EP 2816030 A1.
  • ResearchGate. (2010, October 28). WO 2010122343A1 I. Retrieved February 17, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Retrieved February 17, 2026, from [Link]

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A Technical Guide to the Safe Handling of Isopropyl (1R)-(+)-10-Camphorsulfonate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the use of sulfonic acids, such as (1R)-(+)-10-Camphorsulfonic acid (CSA), is widespread for salt formation and chiral resolution. A critical, yet often overlooked, aspect of this chemistry is the potential for the formation of alkyl sulfonate esters when residual alcohols are present from the manufacturing process. Isopropyl (1R)-(+)-10-Camphorsulfonate (ICS) is one such ester, formed from the reaction of CSA with isopropyl alcohol.

Alkyl sulfonates are a class of compounds recognized as potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can lead to genetic mutations.[1] Consequently, their presence in active pharmaceutical ingredients (APIs) is strictly controlled, often to the level of the Threshold of Toxicological Concern (TTC).[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the risks associated with Isopropyl (1R)-(+)-10-Camphorsulfonate. The focus extends beyond mere procedural steps to explain the causality behind the recommended safety protocols, ensuring a culture of informed and proactive safety.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of a robust safety assessment.

Table 1: Chemical Identity of Isopropyl (1R)-(+)-10-Camphorsulfonate

Identifier Data Source
Chemical Name Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate [2]
Synonyms Isopropyl (1S)-(+)-10-Camphorsulfate, Isopropyl Camphor Sulfonate [2][3]
CAS Number 247078-58-6 [1][2][3][4]
Molecular Formula C₁₃H₂₂O₄S [2][4]

| Molecular Weight | 274.38 g/mol |[2] |

Table 2: Physicochemical Properties

Property Data Source
Appearance White to Pale Yellow Solid [2]
Melting Point 44-47°C [2]
Boiling Point 401.1 ± 18.0 °C (Predicted) [2]
Solubility Slightly soluble in Chloroform and Methanol [2]

| Stability | Hygroscopic. Stable under recommended storage conditions. |[2][5] |

Section 2: Hazard Identification and Risk Assessment: A Dual-Hazard Paradigm

The risk profile of Isopropyl (1R)-(+)-10-Camphorsulfonate is twofold. It retains some hazards from its parent acid while introducing a more significant, insidious risk due to its ester functional group.

Pillar 1: Hazards Inherited from the Parent Acid

The starting material, (1R)-(+)-10-Camphorsulfonic acid, is classified as a corrosive substance that causes severe skin burns and eye damage.[6][7][8][9] While the esterification to ICS may moderate the acute corrosivity, the underlying chemical structure warrants a high degree of caution against direct contact.

Pillar 2: The Genotoxic Risk of an Alkyl Sulfonate Ester

This is the paramount safety concern. As an alkyl sulfonate, ICS is a structurally alerting compound for genotoxicity.[1] Such compounds are capable of transferring an alkyl group to nucleophilic sites on DNA, which can induce mutations. This potential for DNA modification necessitates handling protocols that prioritize containment and minimize exposure to the lowest reasonably achievable levels. The toxicological properties have not been fully investigated, demanding a conservative approach to handling.[10]

Globally Harmonized System (GHS) Classification

The GHS classification provides a standardized summary of the known hazards.

Table 3: GHS Hazard Summary

Compound Signal Word Hazard Statements
Isopropyl (1R)-(+)-10-Camphorsulfonate Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[2]

| (1R)-(+)-10-Camphorsulfonic Acid (Parent) | Danger | H314: Causes severe skin burns and eye damage.[6][7][9] |

The "Warning" signal for the ester, compared to the "Danger" signal for the parent acid, may seem to imply a lower overall risk. This is a deceptive interpretation. The classification for the ester reflects immediate, acute hazards but does not fully encompass the long-term genotoxic risk, which dictates the need for stringent handling measures.

Risk Assessment Workflow

A systematic risk assessment is mandatory before any handling of this substance. The following workflow should be implemented to ensure all hazards are identified and controlled.

RiskAssessment cluster_assessment Hazard Identification cluster_control Control & Mitigation A Identify Compound: Isopropyl (1R)-(+)-10-Camphorsulfonate B Review Parent Hazard: Camphorsulfonic Acid (Corrosive) A->B C Review Functional Group Hazard: Alkyl Sulfonate (Potential Genotoxin) A->C D Consult SDS & Literature B->D C->D E Define Containment Strategy (e.g., Fume Hood, Glovebox) D->E F Select Personal Protective Equipment (PPE) E->F G Formulate Emergency Plan (Spill & Exposure) F->G

Caption: Logical workflow for conducting a risk assessment.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the potential genotoxicity, the hierarchy of controls must be strictly followed, prioritizing engineering controls to eliminate or minimize exposure.

The Principle of Containment

All procedures involving solid or solutions of Isopropyl (1R)-(+)-10-Camphorsulfonate must be conducted within a primary engineering control designed to contain powders and aerosols.

  • Primary Engineering Control: A properly operating chemical fume hood with a certified average face velocity of at least 100 feet per minute is mandatory for all manipulations.[11] For handling larger quantities or for highly sensitive operations, a glovebox or other form of closed-system handling should be considered.[10]

  • Workplace Facilities: Eyewash stations and safety showers must be located in the immediate vicinity of the handling area and be tested regularly.[10][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering controls.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[6][13] When there is a risk of splashing, a full face shield must be worn in addition to goggles.[6][8]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or holes before use.[6] It is critical to use the proper glove removal technique to avoid contaminating the skin.[6] For prolonged tasks, consider double-gloving.

    • Protective Clothing: A flame-resistant lab coat is mandatory.[13] For operations with a higher risk of spillage, a chemically impervious apron or suit should be worn.[6]

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations (e.g., a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[6][14]

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to a detailed, peer-reviewed standard operating procedure (SOP) is essential for minimizing risk.

Protocol for Handling and Solution Preparation
  • Preparation: Clearly designate the work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all required chemicals, solvents, and equipment.

  • Donning PPE: Don all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Weighing: To minimize the generation of airborne dust, weigh the solid material within a balance enclosure inside the fume hood or use the "weighing by difference" technique.

  • Dissolution: Slowly add the solid Isopropyl (1R)-(+)-10-Camphorsulfonate to the solvent in the flask. Do not add solvent directly to the bulk solid. Gently swirl to dissolve.

  • Post-Handling Decontamination: Upon completion of the task, decontaminate all equipment. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[6]

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Store in a tightly sealed, properly labeled container to prevent exposure to moisture and air, as the compound is hygroscopic.[2][5][11][12]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10][11][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials to prevent violent reactions.[5][10][12]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

SpillResponse cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol start Spill Occurs alert Alert Personnel & Assess Risk start->alert is_minor Minor Spill? alert->is_minor don_ppe Don Additional PPE is_minor->don_ppe Yes evacuate Evacuate Area is_minor->evacuate No contain Cover/Contain with Inert Absorbent don_ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate notify Notify EHS & Emergency Services evacuate->notify secure Secure Area, Prevent Entry notify->secure

Caption: Decision flowchart for chemical spill response.

  • For a minor spill: If you are trained and it is safe to do so, don appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels), and gently sweep it into a labeled container for hazardous waste.[15]

  • For a major spill: Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) office and emergency services.[8][15]

First Aid Measures

In the event of an exposure, immediate action is required. All exposures must be followed by a medical evaluation, regardless of apparent severity.[16]

Table 4: First Aid Procedures

Exposure Route Action
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][17]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][16]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13][18] |

Section 6: Waste Disposal

All materials contaminated with Isopropyl (1R)-(+)-10-Camphorsulfonate, including the chemical itself, empty containers, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a compatible, sealed, and clearly labeled container.

  • The label should include the chemical name and associated hazards.

  • Dispose of the waste through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[8]

References

  • D(+)Camphor Sulfonic Acid MSDS. Aozun Yazhou Chemical.
  • SAFETY DATA SHEET: D(+)-10-Camphorsulfonic acid. Fisher Scientific.
  • D-Camphor Sulphonic Acid MATERIAL SAFETY D
  • MATERIAL SAFETY DATA SHEETS CAMPHOR SULFONIC ACID METHYL ESTER.
  • L-(-) CAMPHOR-SULPHONIC ACID EXTRA PURE MSDS. Loba Chemie.
  • Material Safety Data Sheet acc. to OSHA and ANSI. Alfa Aesar.
  • NIOSH Pocket Guide to Chemical Hazards - Camphor (synthetic). Centers for Disease Control and Prevention.
  • (1S)-(+)
  • Material Safety Data Sheet: (1S)-(+)-Camphor-10-sulfonic Acid. Spectrum Chemical.
  • Isopropyl (1S)-(+)
  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH).
  • Camphorsulfonic acid, (-)- GHS Classification.
  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety.
  • (1R)-(-)-10-Camphorsulfonic acid Properties. ChemicalBook.
  • Hazardous Chemical Exposures. Princeton University, Environmental Health and Safety.
  • Isopropyl (+/-)
  • Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI.
  • Isopropyl (1S)-(+)

Sources

Precision in Asymmetry: A Technical Guide to Camphor-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, camphor-derived chiral auxiliaries represent a pinnacle of "chiral pool" utilization. Unlike flexible acyclic auxiliaries, the camphor scaffold offers a rigid, bicyclic bornane framework that locks conformation, minimizing the entropic cost of stereoselection. This guide provides a deep technical analysis of these tools, with a primary focus on the industry-standard Oppolzer’s Sultam , while examining mechanistic nuances, experimental protocols, and comparative advantages against other auxiliary classes like Evans oxazolidinones.

Part 1: The Camphor Advantage

Why Camphor? The utility of camphor (


-camphor or 

-camphor) stems from its commercial availability in both enantiomeric forms and its unique structural properties:
  • Rigidity: The bicyclo[2.2.1]heptane skeleton prevents conformational scrambling, ensuring that the chiral information is transmitted effectively to the reaction center.

  • Bulk: The gem-dimethyl bridge (C7) provides a permanent steric wall, while the C10 position allows for functionalization (sulfonation) to create "concave" or "convex" shielding environments.

Part 2: The Gold Standard — Oppolzer’s Sultam

Wolfgang Oppolzer’s camphorsultam (bornane-10,2-sultam) is the most versatile auxiliary in this family. It excels in alkylations, aldol condensations, and Diels-Alder reactions due to its ability to form highly ordered metal-chelated transition states.

Structural Mechanism of Induction

The stereocontrol in sultam-mediated reactions is not merely steric; it is often electronic.

  • The Chelation Model: In Lewis acid-mediated reactions (e.g., TiCl

    
     or Et
    
    
    
    AlCl), the sulfonyl oxygen and the carbonyl oxygen of the N-acyl group chelate the metal. This locks the rotamer of the exocyclic bond.
  • The Steric Wall: The C7 gem-dimethyl group blocks the "top" face (Re-face or Si-face depending on enantiomer), forcing the nucleophile to attack from the less hindered face.

Visualization: Stereocontrol Pathway

The following diagram illustrates the workflow and the transition state logic for an asymmetric alkylation.

OppolzerMechanism Camphor Camphor Sulfonic Acid (Starting Material) Sultam Oppolzer's Sultam (Chiral Auxiliary) Camphor->Sultam Imine formation + Reduction AcylSultam N-Acyl Sultam (Substrate) Sultam->AcylSultam Acylation (RCOCl, NaH) Enolate Metal-Enolate Complex (Z-Enolate Fixed) AcylSultam->Enolate NaHMDS/LiHMDS + Metal Chelation Transition Transition State (Face Blocked by C7-Me) Enolate->Transition Electrophile (R-X) Product Enriched Product (>98% d.e.) Transition->Product Hydrolysis/Cleavage Recycle Recovered Sultam Product->Recycle Auxiliary Recovery Recycle->AcylSultam Re-use

Figure 1: The lifecycle of Oppolzer’s Sultam in asymmetric synthesis, highlighting the critical enolate formation step.

Experimental Protocols

The following protocols are designed for reliability and scalability.

Protocol A: Synthesis of N-Propionyl Sultam (Attachment)

Objective: Attach the propionyl group to the sultam to prepare for an aldol or alkylation reaction.

Reagents:

  • (2R)-Bornane-10,2-sultam (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in oil)

  • THF (anhydrous)

Procedure:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Add a solution of the sultam in THF dropwise over 15 minutes. Hydrogen gas will evolve; allow stirring for 30 minutes until gas evolution ceases and the solution is clear (formation of the sodium salt).

  • Acylation: Add propionyl chloride dropwise at 0°C. The reaction is exothermic.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane).
    
  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with CH
    
    
    
    Cl
    
    
    (3x). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield colorless crystals. Note: Crystallinity is a major advantage of sultams, allowing purification without chromatography.

Protocol B: Asymmetric Alkylation (The Stereoselective Step)

Objective: Methylation of N-propionyl sultam to form the


-methyl chiral center.

Procedure:

  • Enolization: Dissolve N-propionyl sultam in THF and cool to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 1 hour to ensure complete formation of the (Z)-enolate.

  • Alkylation: Add methyl iodide (MeI, 5.0 equiv) (or other alkyl halide) slowly.

  • Incubation: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight. The low temperature is critical to maintain the rigid chelated transition state.

  • Workup: Quench with water. Standard extraction and crystallization yield the diastereomerically pure product (>98% d.e.).

Protocol C: Nondestructive Cleavage (Recovery)

A common failure point in auxiliary chemistry is the destruction of the expensive chiral unit during removal. The TBAH/H


O

method
is preferred for hindered substrates over LiOH/H

O

as it minimizes hydrolytic attack on the sultam ring itself.

Reagents:

  • Tetrabutylammonium hydroxide (TBAH)[1]

  • Hydrogen Peroxide (30% aq)

  • THF/Water

Procedure:

  • Dissolve the alkylated intermediate in THF/H

    
    O (4:1) at 0°C.
    
  • Add H

    
    O
    
    
    
    (4 equiv) followed by TBAH (2 equiv).
  • Stir at room temperature until the starting material is consumed (usually < 1 hour).

  • Quench with Na

    
    SO
    
    
    
    to destroy excess peroxide.
  • Acidify to pH 1-2 and extract the carboxylic acid product.

  • Recovery: The sultam remains in the organic phase (or precipitates) and can be recovered by simple filtration or extraction after neutralizing the acid.

Part 3: Beyond Sultams — Helmchen’s Auxiliary

While Oppolzer’s sultam is the generalist, Helmchen’s auxiliaries (esters derived from camphor-sulfonamides) offer a "concave" shielding architecture.

  • Structure: Typically esters formed from high-molecular-weight alcohols derived from camphor.

  • Use Case: Helmchen's auxiliaries are particularly effective when extreme steric differentiation is required, such as in the resolution of very similar groups or in Diels-Alder reactions where the dienophile requires significant face-shielding.

  • Comparison: They function similarly to sultams but often rely more heavily on steric blocking rather than the bidentate chelation seen in the N-acyl sultam model.

Part 4: Comparative Analysis

Researchers must choose the right tool for the substrate. The table below compares the Camphor Sultam against the popular Evans Oxazolidinone.

FeatureOppolzer’s Sultam (Camphor)Evans Oxazolidinone (Amino Acid)
Source Material (+)/(-) Camphor (Bicyclic, Rigid)Amino Acids (Valine, Phenylalanine)
Crystallinity High (Often purifiable by crystallization)Moderate (Often requires chromatography)
Induction Mechanism Steric + Chelation (Rigid Bornane Frame)Dipole + Chelation (Planar Heterocycle)
Cleavage Conditions Hydrolytic (LiOH/H2O2) or Reductive (LiAlH4)Hydrolytic (LiOH/H2O2) or Transesterification
Stereoselectivity Excellent for Alkylation/Diels-AlderExcellent for Aldol/Alkylation
Atom Economy Lower (Higher MW auxiliary)Higher (Lower MW auxiliary)

References

  • Oppolzer, W. (1987). "Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Tetrahedron.

  • Rathnayake, U., et al. (2021). "Large-Scale Preparation of Oppolzer's Glycylsultam." Organic Syntheses.

  • Towson, J. C., et al. (1990). "(-)-2,10-Camphorsultam: Synthesis and Application." Organic Syntheses.

  • Hasegawa, Y., et al. (2006). "A mild and efficient cleavage method of N-acyl sultams."[1] Tetrahedron Letters.

  • Helmchen, G., et al. (1982). "Asymmetric Diels-Alder Reactions with Chiral Enoates." Angewandte Chemie.

Sources

Methodological & Application

How to use Isopropyl(1R)-(+)-10-Camphorsulfonate for chiral resolution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Chiral Resolution Using (1R)-(+)-10-Camphorsulfonic Acid

Introduction: The Imperative of Chirality and the Power of Resolution

In the landscape of modern drug development and fine chemical synthesis, chirality is a paramount consideration. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological, toxicological, and physiological effects.[1][2][3] While one enantiomer of a drug may provide the desired therapeutic benefit, its counterpart could be inactive or, in some well-known cases, harmful.[3] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is not merely an academic exercise but a critical necessity for safety and efficacy.[1][4][5]

This process, known as chiral resolution, is a cornerstone of stereochemistry.[6] Among the various techniques developed, resolution by diastereomeric salt formation remains a robust, scalable, and widely implemented strategy in both laboratory and industrial settings.[4][5][7][8][9][10] This method ingeniously converts the problem of separating identical-property enantiomers into the more straightforward task of separating diastereomers, which possess distinct physical properties.[11]

This guide provides an in-depth exploration of the use of (1R)-(+)-10-Camphorsulfonic Acid as a chiral resolving agent. It is a powerful and versatile tool, particularly for the resolution of racemic bases such as amines.

A Note on Nomenclature: The topic specified is "Isopropyl(1R)-(+)-10-Camphorsulfonate". It is crucial to clarify that for the classical resolution of bases via salt formation, the resolving agent used is the chiral acid, (1R)-(+)-10-Camphorsulfonic Acid (CSA) .[6][12][13] This strong acid reacts with a basic analyte (like an amine) to form diastereomeric salts. An ester, such as the isopropyl derivative, would not form a salt in this manner. Therefore, this guide will focus on the application of the parent acid, (1R)-(+)-10-Camphorsulfonic Acid, which is the standard and effective reagent for this chemical transformation.

The Principle: From Indistinguishable Enantiomers to Separable Diastereomers

The fundamental challenge in separating enantiomers is that they share identical physical properties like solubility, melting point, and boiling point.[2][3][4] Diastereomeric salt resolution overcomes this by introducing a second chiral center from an enantiomerically pure resolving agent.

The core mechanism involves a simple acid-base reaction: a racemic base (a mixture of R-amine and S-amine) is reacted with a single enantiomer of a chiral acid, in this case, (1R)-(+)-10-Camphorsulfonic Acid, which we will denote as (+)-CSA.

This reaction yields a pair of diastereomeric salts:

  • (R-amine) • (+)-CSA

  • (S-amine) • (+)-CSA

These two salts are diastereomers. Unlike the original enantiomers, they are not mirror images and thus have different crystal structures, solubilities, and melting points.[7][8][10] This crucial difference in solubility is the key that unlocks their separation.[9][14] By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize and precipitate out of the solution, while the other remains dissolved in the mother liquor.

G cluster_0 Starting Mixture cluster_1 Resolving Agent cluster_2 Salt Formation cluster_3 Separation cluster_4 Liberation Racemic_Mixture Racemic Mixture (R-Amine & S-Amine) Identical Solubility Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Amine)-(+)-CSA (S-Amine)-(+)-CSA Different Solubilities Racemic_Mixture->Diastereomeric_Salts + Resolving_Agent (1R)-(+)-10-Camphorsulfonic Acid Enantiomerically Pure Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Salt_1 Less Soluble Salt Precipitates Crystallization->Salt_1 Salt_2 More Soluble Salt Remains in Solution Crystallization->Salt_2 Liberation_1 Base Treatment Salt_1->Liberation_1 Liberation_2 Base Treatment Salt_2->Liberation_2 Enantiomer_1 Pure R-Amine (or S) Liberation_1->Enantiomer_1 Enantiomer_2 Enriched S-Amine (or R) Liberation_2->Enantiomer_2

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Application Notes: Key Factors for Success

The success of a diastereomeric salt resolution is not guaranteed; it is a process of empirical optimization. The causality behind experimental choices is critical.

1. Solvent Selection: The Most Critical Parameter The choice of solvent is the single most important factor determining the efficiency of the separation.[9][14] An ideal solvent system should meet the following criteria:

  • Differential Solubility: It must provide a significant difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains highly soluble.

  • Moderate Overall Solubility: The salts should not be completely insoluble, which would cause them to crash out of solution non-selectively, nor should they be excessively soluble, which would prevent crystallization and lead to low yields.

  • Good Crystal Formation: The solvent should promote the formation of well-defined, stable crystals, which are easier to filter and less likely to trap impurities from the mother liquor.

A screening process using a variety of solvents with different polarities is standard practice.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood at dissolving polar salts; often used as the primary solvent.
Esters Ethyl Acetate, Butyl AcetateMedium polarity; often provides good differential solubility.[10][15]
Ketones Acetone, Methyl Ethyl KetoneUseful for their ability to dissolve salts and promote crystallization upon cooling.
Ethers Tetrahydrofuran (THF)Can be effective, but care must be taken with peroxide formation.
Hydrocarbons Toluene, HeptaneOften used as anti-solvents to induce precipitation from a more polar solvent.
Mixed Solvents Ethanol/Water, Acetone/HeptaneAllows for fine-tuning of polarity and solubility to optimize separation.

2. Stoichiometry of the Resolving Agent The molar ratio of the resolving agent to the racemic compound can significantly impact both the yield and the purity of the resolved enantiomer.

  • 0.5-0.6 Equivalents: Using a sub-stoichiometric amount of the resolving agent is a common and effective strategy. The rationale is to form a salt with only one enantiomer (the one that forms the less soluble salt), leaving the other enantiomer largely unreacted in the solution. This can maximize the yield and purity of the first crop of crystals.

  • 1.0 Equivalent: An equimolar amount ensures that all of the racemate is converted to diastereomeric salts. This may be necessary if the solubility difference is small.

  • Excess Resolving Agent: Using more than one equivalent is sometimes employed to drive the salt formation to completion, but it can complicate purification and is generally less common.[16]

3. Temperature Profile and Cooling Rate Temperature directly controls solubility. A typical procedure involves heating the solution to ensure complete dissolution of the reactants, followed by a controlled cooling period to induce crystallization.[15][17]

  • Slow Cooling: A slow, gradual cooling process is highly recommended. It allows for the selective nucleation and growth of the less soluble diastereomer, resulting in larger, purer crystals.

  • Rapid Cooling ("Crashing Out"): Cooling the solution too quickly can lead to supersaturation and rapid precipitation of both diastereomers, trapping impurities and resulting in low enantiomeric purity.

  • Aging: Allowing the mixture to stir at a low temperature (e.g., room temperature or 4 °C) for several hours after crystallization begins can maximize the yield of the desired salt.

4. Seeding If crystallization is difficult to initiate, "seeding" the supersaturated solution with a few tiny crystals of the pure, less-soluble diastereomeric salt (obtained from a previous small-scale trial) can provide nucleation sites and promote controlled crystal growth.[9][15]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: General Procedure for Resolution of a Racemic Amine

This protocol provides a general workflow. The specific solvent, temperatures, and stoichiometry must be optimized for each unique substrate.

  • Dissolution: a. In a suitable flask, dissolve the racemic amine (1.0 eq.) in the chosen solvent (or solvent mixture) with gentle heating and stirring until a clear solution is obtained. b. In a separate flask, dissolve (1R)-(+)-10-Camphorsulfonic Acid (0.5 - 1.0 eq.) in the minimum amount of the same warm solvent.

  • Salt Formation: a. Slowly add the resolving agent solution dropwise to the stirred solution of the racemic amine. b. Observe for any changes, such as the formation of a precipitate or an increase in temperature. Continue stirring at an elevated temperature for 15-30 minutes to ensure complete salt formation.[15]

  • Crystallization: a. Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal growth, insulate the flask (e.g., with glass wool) or place it in a warm water bath that is allowed to cool. b. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9][12] c. Once crystals have formed, you may further cool the mixture in an ice bath (0-4 °C) for 1-2 hours to maximize the yield.

  • Isolation and Washing: a. Collect the crystalline solid by vacuum filtration. b. Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum.

  • Analysis and Recrystallization (Purity Enhancement): a. At this stage, a small sample of the salt should be taken, liberated back to the free amine (see Protocol 2), and its enantiomeric excess (ee) determined by chiral HPLC. b. If the enantiomeric purity is not satisfactory (>98% ee is often the goal), the diastereomeric salt should be recrystallized from a fresh portion of the same or a different solvent system.[9][14] Repeat this process until the desired purity is achieved.

Protocol 2: Liberation of the Enantiomerically Pure Amine

Once the diastereomeric salt is purified, the chiral resolving agent must be removed to yield the desired enantiopure amine.

  • Dissolution: Suspend the purified diastereomeric salt in a mixture of water and a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: a. While stirring vigorously, slowly add a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃) to the suspension. b. The base will neutralize the camphorsulfonic acid and deprotonate the amine salt, "liberating" the free amine into the organic layer. c. Continue adding the base until the aqueous layer is basic (test with pH paper, pH > 9).

  • Extraction and Workup: a. Transfer the mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer two more times with the organic solvent to recover any remaining product. c. Combine all organic layers. Wash them with brine (saturated NaCl solution), dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 3: Recovery of the Chiral Resolving Agent

For cost-efficiency, the valuable (1R)-(+)-10-Camphorsulfonic Acid can be recovered from the aqueous layers generated in Protocol 2.

  • Combine Aqueous Layers: Collect all aqueous layers from the basification and extraction steps.

  • Acidification: a. Cool the combined aqueous solution in an ice bath. b. Slowly and carefully add a strong acid (e.g., concentrated HCl) until the solution is strongly acidic (pH < 2).

  • Isolation: a. The (1R)-(+)-10-Camphorsulfonic Acid will precipitate out of the acidic solution. b. If it does not precipitate, extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).[12] c. Isolate the solid by filtration or concentrate the organic extracts to recover the resolving agent, which can be dried and reused.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is too dilute.- Inappropriate solvent.- Cooling too fast.- Carefully evaporate some solvent to increase concentration.[12]- Induce crystallization by scratching the flask or seeding.[9][12]- Try a different solvent or an anti-solvent system.[9][12]
Low Yield of Crystals - The desired salt has significant solubility in the mother liquor.- Insufficient cooling or aging time.- Lower the final crystallization temperature (e.g., to -20 °C if the solvent allows).- Increase the aging time at low temperature.- Attempt to recover a second crop from the mother liquor (note: this crop will likely have lower purity).[9]
Low Enantiomeric Excess (ee) - Poor solubility difference between diastereomers in the chosen solvent.- Co-precipitation of both salts.- Cooling was too rapid.- Recrystallize the salt. This is the most effective method to improve purity.[9][14]- Screen for a more selective solvent system.- Ensure a very slow cooling rate is used.
Oily Precipitate Forms - The melting point of the salt is below the crystallization temperature.- Solvent is not ideal.- Change the solvent to one in which the salt is more crystalline.- Ensure the dissolution temperature does not exceed the salt's melting point.

References

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

  • AAPS Open. (2016). Chiral Drugs: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US5457201A - Chiral resolution process.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Retrieved from [Link]

  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • University of Calgary. (n.d.). Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • CRC Press. (n.d.). CRC Handbook of - OPTICAL RESOLUTIONS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Utilizing Camphorsultam, a Camphorsulfonate-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Camphor in Stereocontrol

In the precise world of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor. They are enantiomerically pure compounds temporarily attached to a prochiral substrate, masterfully directing a chemical reaction to form one diastereomer in preference to another.[1][2][3] This strategy effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers, after which the auxiliary can be cleaved and often recovered for reuse.[1][2]

Among the pantheon of "chiral pool" starting materials, camphor stands out as a privileged scaffold. It is a naturally occurring, inexpensive terpene available in both enantiomeric forms.[4] Its rigid bicyclic framework minimizes conformational flexibility, providing a well-defined and predictable steric environment essential for inducing high levels of stereoselectivity.[5][6] While camphorsulfonic acid (CSA) itself is a valuable chiral acid for resolving racemic mixtures and as an organocatalyst[7][8][9], its derivatives have found broader application as covalent chiral auxiliaries.

The most distinguished of these is camphorsultam , also known as Oppolzer's sultam.[1][10][11] This robust auxiliary, synthesized from camphorsulfonic acid, has become a benchmark in asymmetric synthesis due to its exceptional reliability, high diastereoselectivity in a variety of C-C bond-forming reactions, and crystalline nature, which facilitates the purification of intermediates.[10][11] This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical application of camphorsultam in key asymmetric transformations.

From Bulk Chiral Source to Precision Tool: Synthesis of Oppolzer's Camphorsultam

The journey from the bulk chiral starting material, (1S)-(+)-10-camphorsulfonic acid, to the refined chiral auxiliary, (1S)-(-)-2,10-camphorsultam, involves a few key transformations. The process typically involves converting the sulfonic acid to a sulfonyl halide, followed by amination, cyclization to form the sulfonimine, and finally, a stereoselective reduction.[12][13]

Experimental Protocol: Synthesis of (1S)-(-)-2,10-Camphorsultam

This protocol is an adaptation of established procedures.[12]

Step 1: Synthesis of (-)-(Camphorsulfonyl)imine

  • (1S)-(+)-10-Camphorsulfonic acid is converted to its corresponding sulfonyl chloride, typically using thionyl chloride or a similar halogenating agent.[13]

  • The resulting camphorsulfonyl chloride is then treated with ammonia. This can be done with aqueous ammonia in a biphasic system or with gaseous ammonia.[13]

  • Heating the resulting ammonium salt intermediate induces cyclization via dehydration to afford the (-)-(camphorsulfonyl)imine.

Step 2: Stereoselective Reduction to (-)-2,10-Camphorsultam

  • Setup: Equip a dry, three-necked round-bottomed flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with lithium aluminum hydride (LiAlH₄) suspended in anhydrous tetrahydrofuran (THF).

  • Addition: A solution of (-)-(camphorsulfonyl)imine in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: The slow addition controls the exothermic reaction. LiAlH₄ is a powerful reducing agent that will reduce the imine C=N bond.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours to ensure complete reaction.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water. Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Workup: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude solid product is purified by recrystallization from hot ethanol to yield pure (1S)-(-)-2,10-camphorsultam as white, crystalline needles.[12]

Mechanism of Stereocontrol: A Tale of Sterics and Dipoles

The remarkable efficacy of camphorsultam lies in its ability to dictate the facial approach of an incoming electrophile to an N-acyl enolate. The process begins with the acylation of the sultam nitrogen, followed by deprotonation to form a chiral enolate.

The prevailing stereochemical model has evolved from a simple chelation-control argument to a more nuanced understanding based on conformational analysis and dipole minimization.[14] Recent spectroscopic, kinetic, and computational studies suggest that for lithium and sodium enolates, the stereoselectivity arises not from a rigid metal-chelated structure, but from a conformation that minimizes dipole-dipole interactions between the C=O and S=O bonds of the sultam.[14][15][16]

This preferred conformation orients the bulky camphor skeleton to effectively shield one face of the enolate. The Cα-substituent (R in the diagram below) is directed away from the sultam ring, leaving the si-face of the enolate exposed for attack by the electrophile.

G cluster_0 Mechanism of Stereocontrol AcylSultam N-Acyl Camphorsultam Enolate Z-Enolate Formation (Minimized Dipole Conformation) AcylSultam->Enolate Deprotonation Base Base (e.g., n-BuLi, LDA) Base->Enolate Shielded Top (re) face shielded by camphor skeleton Enolate->Shielded Attack Attack on Exposed Bottom (si) Face Shielded->Attack Electrophile Electrophile (E+) Electrophile->Attack Product Diastereomerically Enriched Product Attack->Product

Caption: Logical flow for camphorsultam-mediated stereocontrol.

Core Applications: Protocols for Asymmetric Synthesis

Camphorsultam has proven its versatility across a wide range of transformations, including alkylations, aldol reactions, conjugate additions, and cycloadditions.[1][10] Below are detailed protocols for two of the most powerful applications.

A. Asymmetric Alkylation of N-Acyl Camphorsultams

This protocol allows for the enantioselective α-alkylation of a carboxylic acid derivative.

G cluster_1 Asymmetric Alkylation Workflow Start N-Propionyl Camphorsultam Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-BuLi (Deprotonation) Step2->Step3 Step4 Stir for 1h (Enolate Formation) Step3->Step4 Step5 Add Alkyl Halide (e.g., Benzyl Bromide) Step4->Step5 Step6 Warm to 0 °C over 3h Step5->Step6 Step7 Quench with sat. NH4Cl(aq) Step6->Step7 Step8 Aqueous Workup & Purification Step7->Step8 End α-Alkylated Product (High d.e.) Step8->End

Caption: Experimental workflow for asymmetric enolate alkylation.

Experimental Protocol:

  • Setup: To a flame-dried, nitrogen-purged round-bottomed flask, add N-propionyl-(1S)-(-)-2,10-camphorsultam and dissolve in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. Causality: n-BuLi is a strong, non-nucleophilic base ideal for clean deprotonation. The low temperature prevents side reactions and ensures kinetic control of enolate geometry. Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to 0 °C over 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the diastereomerically pure α-alkylated product.

B. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a premier method for constructing six-membered rings.[17][18] Using an N-acryloyl camphorsultam as the dienophile provides excellent stereocontrol.[10] The rigid sultam directs the approach of the diene and the Lewis acid catalyst coordinates to the carbonyl oxygen, locking the conformation and enhancing reactivity.[19]

Experimental Protocol:

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve the N-acryloyl-(1S)-(-)-2,10-camphorsultam in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the solution to -78 °C. Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.1 equivalents), dropwise. Causality: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO energy of the dienophile and enforcing an s-cis conformation, which accelerates the reaction and enhances selectivity.[17][20]

  • Diene Addition: After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 equivalents) dropwise.

  • Reaction: Maintain the reaction at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Purification: Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by flash chromatography to isolate the desired endo cycloadduct with high diastereoselectivity.

Recovering the Investment: Cleavage of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.[10][21] Camphorsultam can be cleaved to reveal various functional groups.

  • To Yield the Carboxylic Acid: Basic hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard and effective method.[22]

  • To Yield the Primary Alcohol: Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in ether or THF cleanly provides the corresponding alcohol.

  • To Yield the Aldehyde: Reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature can yield the aldehyde.[23]

After cleavage, the water-soluble lithium salt of the camphorsultam can be separated in the aqueous layer, re-protonated, and the recovered solid auxiliary can be purified by recrystallization for reuse.

Performance Data: A Snapshot of Efficacy

The reliability of camphorsultam is demonstrated by the consistently high levels of diastereoselectivity achieved across numerous transformations.

Substrate ClassReaction TypeElectrophile / DieneTypical Yield (%)Typical d.e. (%)
N-Acyl SultamAlkylationAlkyl Halides (e.g., BnBr, MeI)85-95%>95%
N-Acyl SultamAldol ReactionAldehydes (e.g., PhCHO)70-90%>98%
N-Acryloyl SultamDiels-AlderCyclopentadiene>90%>98%
N-Crotonoyl SultamDiels-AlderCyclopentadiene>90%>99%
N-Enoyl SultamConjugate AdditionOrganocuprates (e.g., Me₂CuLi)80-95%>96%
Note: Data is representative and compiled from various sources. Actual results are substrate and condition dependent.[1][10][19][21]

Conclusion

Oppolzer's camphorsultam, a direct descendant of camphorsulfonic acid, stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its rigid framework, predictable stereochemical induction, and the ease with which it can be attached and removed make it an invaluable tool for researchers in both academic and industrial settings.[1][24] The protocols and principles outlined in this guide demonstrate its broad applicability and reliability, cementing its status as a first-choice strategy for the construction of complex, enantiomerically pure molecules destined for applications ranging from pharmaceuticals to materials science.

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Step-by-Step Guide for the Enantiomeric Resolution of Racemic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral amines, in particular, are crucial building blocks in the synthesis of a vast array of biologically active compounds.[1][2][3] Often, synthetic routes yield a racemic mixture, a 50:50 combination of two non-superimposable mirror images called enantiomers. While chemically similar in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body.[4][5] This necessitates the separation of racemic mixtures into their constituent enantiomers, a process known as enantiomeric resolution.[4][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step approach to the enantiomeric resolution of racemic amines. We will delve into the core methodologies, explaining the causality behind experimental choices and providing field-proven insights to ensure successful and efficient separation.

Method 1: Diastereomeric Salt Formation - The Classical Approach

Diastereomeric salt formation is a time-honored and industrially significant method for resolving racemic amines.[1][7] The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4][7][8] Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][6][7]

The Underlying Principle: Exploiting Differential Solubility

The reaction of a racemic amine (R/S-amine) with a single enantiomer of a chiral acid (e.g., R-acid) yields two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid). These diastereomers are not mirror images and thus have distinct crystal lattice energies and solubilities in a given solvent system.[7][9] By carefully selecting the resolving agent and solvent, one diastereomer will preferentially crystallize, allowing for its isolation by filtration.[7]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic Amine (R/S) mix Reaction in Suitable Solvent racemic_amine->mix chiral_acid Chiral Resolving Agent (e.g., R'-acid) chiral_acid->mix diastereomeric_salts Mixture of Diastereomeric Salts (R,R') and (S,R') mix->diastereomeric_salts Formation of Diastereomeric Salts crystallization Cooling / Solvent Evaporation separation Filtration crystallization->separation solid solid separation->solid Less Soluble Diastereomer (e.g., S,R' salt) solution solution separation->solution More Soluble Diastereomer (e.g., R,R' salt) basification_solid Basification (e.g., NaOH) solid->basification_solid pure_enantiomer_S Enantiomerically Enriched Amine (S) basification_solid->pure_enantiomer_S Liberation

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Detailed Protocol for Enzymatic Kinetic Resolution

Materials:

  • Racemic amine

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate)

  • Anhydrous organic solvent (e.g., heptane, toluene, tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Enzyme and Reagent Preparation:

    • To a round-bottom flask, add the racemic amine, the organic solvent, and the acyl donor.

    • Add the immobilized lipase to the mixture. The amount of enzyme will depend on the specific activity and the scale of the reaction.

  • Reaction:

    • Stir the mixture at a controlled temperature (typically 30-50 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by various methods, including:

      • Acidic Extraction: The unreacted amine can be extracted into an aqueous acidic solution, leaving the neutral amide in the organic phase.

      • Chromatography: Flash column chromatography can be used to separate the amide from the unreacted amine.

  • Recovery of the Second Enantiomer (Optional): The separated acylated amine can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of the amine.

Dynamic Kinetic Resolution (DKR)

A significant limitation of kinetic resolution is the 50% maximum yield. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. [10][11]This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. [10]Racemization can be achieved using a chemical catalyst, often a transition metal complex, that operates under conditions compatible with the enzymatic reaction. [12]

Method 3: Chiral Chromatography - The Analytical and Preparative Powerhouse

Chiral chromatography is a powerful technique for the separation of enantiomers on both analytical and preparative scales. [13]The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. [14]

The Principle of Chiral Chromatography

A chiral stationary phase is composed of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. [14]The differing stability of these complexes leads to different retention times, allowing for their separation. [14]

Types of Chiral Stationary Phases for Amines

A variety of CSPs are commercially available for the separation of chiral amines. Some common types include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and offer broad applicability. [15]* Protein-based CSPs: Immobilized proteins, such as bovine serum albumin (BSA), can provide excellent enantioselectivity. [16]* Pirkle-type CSPs: These are based on small chiral molecules that interact with the analyte through π-π stacking, hydrogen bonding, and dipole-dipole interactions.

Protocol for Chiral HPLC Method Development
  • Column Selection: Choose a chiral column known to be effective for the separation of amines. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol.

    • Vary the ratio of the polar modifier (alcohol) to optimize the retention and resolution.

    • For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.

  • Optimization:

    • Flow Rate: Adjust the flow rate to find the best balance between resolution and analysis time.

    • Temperature: Column temperature can influence selectivity. Investigate a range of temperatures (e.g., 15-40 °C).

  • Detection: UV detection is most common, provided the amine has a chromophore. If not, other detectors like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

Determination of Enantiomeric Excess (ee)

After a resolution procedure, it is essential to accurately determine the enantiomeric composition of the product. The enantiomeric excess (ee) is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Common methods for determining ee include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods. [17]* Chiral Gas Chromatography (GC): Suitable for volatile amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce different chemical shifts for the two enantiomers, allowing for their integration. [17][18] * Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum. [19][20]

Conclusion: A Multifaceted Approach to Chiral Purity

The enantiomeric resolution of racemic amines is a critical step in the development of many chiral drugs and fine chemicals. The choice of the most appropriate resolution technique depends on several factors, including the properties of the amine, the scale of the separation, and the desired level of enantiomeric purity. Diastereomeric salt formation remains a robust method for large-scale resolutions, while enzymatic kinetic resolution offers high selectivity under mild conditions. Chiral chromatography is an indispensable tool for both analytical determination of enantiomeric excess and preparative-scale separations. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to confidently and effectively tackle the challenge of obtaining enantiomerically pure amines.

References

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link].

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  • Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. PubMed. Available at: [Link].

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  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. Available at: [Link].

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  • Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link].

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link].

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  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link].

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link].

  • Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education. Available at: [Link].

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry. Available at: [Link].

  • Chiral Chromatography. Chemistry LibreTexts. Available at: [Link].

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Available at: [Link].

  • Resolution of Enantiomers. Chiralpedia. Available at: [Link].

  • Chromatography for Chiral Separation. Longdom Publishing. Available at: [Link].

  • Chiral Separation Principles. Springer Nature Experiments. Available at: [Link].

  • Route to complex amines holds drug development promise. Chemistry World. Available at: [Link].

  • What are the Applications of Amines in the Pharmaceutical Industry?. Tradewheel. Available at: [Link].

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link].

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available at: [Link].

  • The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link].

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Application Note: Isopropyl(1R)-(+)-10-Camphorsulfonate as a Novel Chiral Derivatizing Agent for Enantiomeric Resolution by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of enantiomeric purity is a critical requirement in the pharmaceutical industry, where the stereochemistry of a drug molecule profoundly influences its pharmacological and toxicological profile.[1] This guide introduces Isopropyl(1R)-(+)-10-Camphorsulfonate as a robust and effective chiral derivatizing agent (CDA) for the resolution of enantiomers via High-Performance Liquid Chromatography (HPLC). By converting a racemic mixture of chiral alcohols or amines into a pair of diastereomers, separation can be achieved on a standard achiral stationary phase, obviating the need for specialized and often costly chiral columns.[2] This application note provides a comprehensive overview of the underlying principles, detailed experimental protocols for derivatization, and a systematic approach to HPLC method development for the baseline separation of the resulting diastereomeric sulfonamides and sulfonate esters.

Introduction: The Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible.[2] The indirect method of chiral separation circumvents this challenge by reacting the enantiomeric analyte with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers.

  • (R)-Analyte + (R')-CDA → (R,R')-Diastereomer

  • (S)-Analyte + (R')-CDA → (S,R')-Diastereomer

Unlike enantiomers, diastereomers have distinct physical and chemical properties, including different affinities for the stationary and mobile phases in a chromatographic system.[3] This difference allows for their separation on standard, achiral HPLC columns, such as C18 or silica gel.[3][4]

Isopropyl(1R)-(+)-10-Camphorsulfonate, derived from the naturally occurring and readily available camphor molecule, serves as an excellent CDA.[5] Its rigid bicyclic structure provides a well-defined chiral environment. The bulky isopropyl and camphor groups create significant steric differences between the two resulting diastereomers, which can lead to enhanced chromatographic resolution. This agent is proposed as a practical alternative to the more moisture-sensitive (1R)-(+)-10-camphorsulfonyl chloride, offering improved stability and handling characteristics while retaining high reactivity towards nucleophilic groups like amines and alcohols.

Mechanism of Derivatization

The core of the derivatization process is a nucleophilic substitution reaction. While the direct reaction can be performed with the more reactive (1R)-(+)-10-camphorsulfonyl chloride, using the pre-formed Isopropyl(1R)-(+)-10-Camphorsulfonate offers a stable reagent. The derivatization of an amine or alcohol typically proceeds via the sulfonyl chloride precursor, which is readily synthesized from (1R)-(+)-10-Camphorsulfonic acid.[6]

The reaction of (1R)-(+)-10-camphorsulfonyl chloride with a chiral primary/secondary amine or a chiral alcohol is shown below. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.[7]

  • For Amines (Sulfonamide Formation): A primary or secondary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[7]

  • For Alcohols (Sulfonate Ester Formation): An alcohol, acting as a nucleophile, reacts with the sulfonyl chloride to form a sulfonate ester. This reaction effectively "activates" the hydroxyl group, converting it into an excellent leaving group, a principle widely used in organic synthesis.[8] The stereochemistry at the chiral center of the alcohol is retained during this process.[8][9]

Derivatization_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products for Separation Analyte Racemic Analyte (R/S)-XH (X = O, NH) Reaction Nucleophilic Substitution (Aprotic Solvent, Base) Analyte->Reaction + CDA Isopropyl(1R)-(+)-10-Camphorsulfonate Precursor (1R)-(+)-10-Camphorsulfonyl Chloride CDA->Reaction Diastereomers Diastereomeric Mixture (R)-Analyte-(R')-CDA (S)-Analyte-(R')-CDA Reaction->Diastereomers Forms

Caption: General workflow of chiral derivatization.

Experimental Protocols

Preparation of (1R)-(+)-10-Camphorsulfonyl Chloride

This protocol describes the synthesis of the key intermediate, the sulfonyl chloride, from the commercially available sulfonic acid.

Materials:

  • (1S)-(+)-10-Camphorsulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[10]

  • Anhydrous dichloromethane (DCM) or chloroform

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend (1S)-(+)-10-Camphorsulfonic acid (1.0 eq) in anhydrous DCM.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

  • The resulting crude (1R)-(+)-10-camphorsulfonyl chloride is often used directly in the next step without further purification. It should be handled in a moisture-free environment.

Protocol: Derivatization of a Chiral Primary Amine

This protocol provides a representative method for derivatizing a racemic primary amine.

Materials:

  • Racemic primary amine analyte

  • (1R)-(+)-10-Camphorsulfonyl Chloride (freshly prepared or purchased)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), distilled

  • 4-Dimethylaminopyridine (DMAP), catalytic amount (optional)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the racemic amine (1.0 eq) in anhydrous DCM in a clean, dry flask.

  • Add triethylamine (1.2 eq). If the amine is a hydrochloride salt, use 2.2 eq of TEA.

  • In a separate flask, dissolve (1R)-(+)-10-camphorsulfonyl chloride (1.05 - 1.1 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise over 10-15 minutes. A catalytic amount of DMAP can be added to accelerate the reaction if necessary.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude diastereomeric sulfonamides can be purified by flash chromatography if necessary, but for analytical purposes, the crude mixture is often dissolved in a suitable solvent for direct HPLC analysis.

Protocol: Derivatization of a Chiral Secondary Alcohol

This protocol provides a representative method for derivatizing a racemic secondary alcohol.

Materials:

  • Racemic secondary alcohol analyte

  • (1R)-(+)-10-Camphorsulfonyl Chloride

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • Reagents for work-up as described in Protocol 3.2.

Procedure:

  • Dissolve the racemic alcohol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM containing TEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Add (1R)-(+)-10-camphorsulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature until completion (typically 4-24 hours), monitoring by TLC.

  • Work-up: a. Cool the reaction mixture in an ice bath and slowly add 1M HCl to neutralize the base. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). c. Wash the organic layer sequentially with 1M HCl (to remove any remaining pyridine), deionized water, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Prepare the resulting crude diastereomeric sulfonate esters for HPLC analysis by dissolving in the mobile phase or a compatible solvent.

HPLC Method Development and Data Analysis

The successful separation of the newly formed diastereomers requires systematic method development. Since the diastereomers have different physical properties, they can be separated on achiral stationary phases.

HPLC_Separation cluster_input Input cluster_hplc HPLC System cluster_output Output Sample Diastereomeric Mixture in Solution Injector Injector Sample->Injector Column Achiral Column (e.g., C18, Silica) Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Signal

Caption: HPLC workflow for diastereomer separation.

Column and Mobile Phase Selection
  • Normal-Phase HPLC (NP-HPLC): A silica gel column is often the first choice.[3] Mobile phases typically consist of a mixture of a non-polar solvent like n-hexane or heptane and a more polar modifier like isopropanol (IPA) or ethanol. The ratio is adjusted to achieve optimal retention and separation.

  • Reversed-Phase HPLC (RP-HPLC): A C18 or C8 column is the most common choice. The mobile phase is usually a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (ACN) or methanol (MeOH).[12] Gradient elution is often employed to resolve peaks with different polarities effectively.

Method Optimization and Validation

The method should be validated according to established guidelines to ensure its reliability.[13][14] Key parameters include:

  • Specificity: The ability to resolve the two diastereomer peaks from each other and from any impurities or reagent peaks.

  • Resolution (Rₛ): A quantitative measure of peak separation. A value of Rₛ ≥ 1.5 indicates baseline separation.

  • Selectivity/Separation Factor (α): The ratio of the retention factors of the two diastereomers. A value of α > 1 is required for any separation.

  • Linearity, Accuracy, and Precision: These parameters should be evaluated over a defined concentration range to ensure the method is suitable for quantitative analysis.[3][15]

Representative Data

The following table presents hypothetical but realistic chromatographic data for the separation of diastereomers formed from the derivatization of a racemic secondary alcohol (e.g., 1-phenylethanol) with (1R)-(+)-10-camphorsulfonyl chloride.

ParameterNormal-Phase ConditionsReversed-Phase Conditions
Column Silica Gel (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 285 nmUV at 285 nm
Retention Time (t_R1) 10.2 min8.5 min
Retention Time (t_R2) 12.5 min9.9 min
Selectivity (α) 1.251.18
Resolution (Rₛ) 2.11.7

Note: Data is representative and intended for illustrative purposes. Actual results will vary depending on the specific analyte and instrumentation.

Conclusion

The use of Isopropyl(1R)-(+)-10-Camphorsulfonate, via its sulfonyl chloride precursor, presents a powerful and versatile strategy for the indirect chiral resolution of amines and alcohols by HPLC. The derivatization protocol is based on robust and well-understood sulfonation chemistry, yielding stable diastereomers that can be effectively separated on common achiral columns. This application note provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to implement this technique, enabling accurate and reliable determination of enantiomeric purity in a cost-effective and efficient manner.

References

  • Hu, Y. et al. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • Hamada, H. et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. Available at: [Link]

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  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Davis, F. A. et al. (n.d.). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. University of Iowa. Available at: [Link]

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  • Reddy, K. S. et al. (2007). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. Available at: [Link]

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Enantioselective synthesis catalyzed by chiral Brønsted acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Enantioselective Synthesis Catalyzed by Chiral Brønsted Acids

For researchers, scientists, and drug development professionals, the quest for stereochemical control is paramount. Chiral molecules form the basis of life and medicine, where a single stereoisomer often dictates biological activity. In this context, enantioselective organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts.[1][2] Among the various classes of organocatalysts, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have revolutionized the field since their independent discovery by the Akiyama and Terada groups in 2004.[3][4]

This guide provides an in-depth exploration of enantioselective synthesis catalyzed by chiral Brønsted acids. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings, explain the rationale behind experimental design, and offer detailed, field-tested protocols for key transformations.

Core Principles: The Engine of Asymmetric Induction

At its heart, Brønsted acid catalysis involves the donation of a proton to an electrophile, increasing its reactivity toward a nucleophile.[5] The innovation of chiral Brønsted acid catalysis lies in using a catalyst with a well-defined, three-dimensional structure. This chiral environment orchestrates the approach of the reactants, dictating the stereochemical outcome of the reaction.[6]

The Bifunctional Power of Chiral Phosphoric Acids (CPAs)

The most successful and widely used chiral Brønsted acids are derived from the 1,1'-bi-2-naphthol (BINOL) scaffold.[7] Their efficacy stems from a unique bifunctional activation mechanism. The acidic proton (P-OH) activates an electrophile (e.g., an imine) via protonation or hydrogen bonding. Simultaneously, the phosphoryl oxygen (P=O), acting as a Lewis basic site, can orient and activate the nucleophile.[8][9] This dual activation within a confined chiral pocket is the key to achieving high levels of stereocontrol.

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are critical for stabilizing the transition state and transmitting stereochemical information from the catalyst to the substrates.[8][10] The formation of a well-defined, close-contact ion pair between the protonated substrate and the chiral conjugate base of the acid is often the stereodetermining feature.[10][11]

Catalyst Design: Tuning for Success

The modularity of CPA catalysts is a significant advantage. The BINOL backbone provides a rigid and predictable chiral scaffold. The crucial element for tuning the catalyst's performance lies in the substituents at the 3,3' positions of the BINOL rings.[6][12]

  • Steric Hindrance: Bulky aryl groups (e.g., 2,4,6-triisopropylphenyl, or "TRIP") create a deep and sterically hindered chiral cavity. This pocket effectively shields one face of the activated electrophile, forcing the nucleophile to attack from the other, less-hindered face, thereby ensuring high enantioselectivity.

  • Acidity: The electronic nature of the 3,3'-substituents can modulate the catalyst's pKa. Electron-withdrawing groups increase acidity, which can enhance reactivity for less basic substrates. Highly acidic catalysts like N-triflylphosphoramides have been developed for this purpose.[13]

Diagram 1: General Mechanism of Bifunctional Activation This diagram illustrates how a chiral phosphoric acid (CPA) simultaneously activates both an electrophile (an imine) and a nucleophile. The acidic proton forms a hydrogen bond with the imine's nitrogen, while the basic phosphoryl oxygen orients the nucleophile for a stereocontrolled attack within the catalyst's chiral pocket.

Bifunctional Activation General Bifunctional Activation by a Chiral Phosphoric Acid cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition_state Transition State Assembly cluster_products Products E Electrophile (Imine) R=N-R' TS [CPA···E···Nu]‡ Chiral Pocket E->TS H-bonds to N Nu Nucleophile (Nu-H) Nu->TS H-bonds to P=O CPA Chiral Phosphoric Acid (CPA) (ArO)₂P(O)OH CPA->TS Forms Chiral Environment Product Enantioenriched Product TS->Product CPA_regen Regenerated CPA TS->CPA_regen

Key Applications and Experimental Protocols

We now turn to practical applications, focusing on two cornerstone transformations in organic synthesis: the Mannich reaction and the Friedel-Crafts alkylation.

Application 1: The Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are key structural motifs in many pharmaceuticals. The CPA-catalyzed variant provides highly enantioselective access to these building blocks from simple precursors.[6][12]

Mechanism: The reaction typically involves the addition of a carbon nucleophile (like a silyl ketene acetal or an enolizable ketone) to an imine. The CPA catalyst protonates the imine, forming a highly reactive N-acyliminium ion within the chiral counteranion environment. This ion pair guides the nucleophile to attack from a specific face, leading to high stereoselectivity.[14]

Diagram 2: Catalytic Cycle of the CPA-Catalyzed Mannich Reaction This workflow shows the catalyst protonating the imine electrophile to form a chiral ion pair. The nucleophile then adds stereoselectively, and subsequent proton transfer releases the enantioenriched product and regenerates the active catalyst.

Mannich Cycle CPA-Catalyzed Asymmetric Mannich Reaction cluster_activation Activation CPA (R)-CPA Node1 Protonation of Imine CPA->Node1 Imine Imine Imine->Node1 Nuc Nucleophile IonPair Chiral Ion Pair [Imine-H]⁺ [CPA]⁻ Nuc->IonPair Product β-Amino Product (Enantioenriched) Product->CPA Regeneration Node1->IonPair IonPair->Product Nucleophilic Attack

Representative Protocol: Asymmetric Mannich-type Reaction of an α-Diazo Ester

This protocol describes the highly enantioselective synthesis of isoindolinone-based α-amino diazo esters bearing a quaternary stereocenter, as demonstrated by Reddy, et al.[15]

Materials:

  • (R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)

  • 3-Hydroxyisoindolinone derivative (Substrate 1, 1.0 equiv)

  • α-Diazo ester (Substrate 2, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves (activated)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 3-hydroxyisoindolinone (0.1 mmol, 1.0 equiv), (R)-TRIP catalyst (0.01 mmol, 10 mol%), and activated 4 Å molecular sieves (50 mg).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).

  • Add the α-diazo ester (0.12 mmol, 1.2 equiv) dropwise via syringe.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Selected Results for the Asymmetric Mannich-type Reaction [15]

EntryR¹ (on Diazo Ester)R² (on Isoindolinone)Temp (°C)Yield (%)ee (%)
1EthylPhenyl09596
2MethylPhenyl09295
3tert-ButylPhenyl09999
4Ethyl4-MeO-Ph-209098
5Ethyl4-Cl-Ph09694

Data synthesized from the referenced publication to illustrate reaction scope.

Application 2: The Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a fundamental C-C bond-forming process for attaching substituents to aromatic rings.[16] Chiral Brønsted acids have enabled highly enantioselective versions of this reaction, particularly for electron-rich arenes like indoles and phenols.[17][18]

Mechanism: A common strategy involves the in situ generation of a reactive electrophile, such as an ortho-quinone methide (o-QM), from a stable precursor like an ortho-hydroxybenzhydryl alcohol. The chiral phosphoric acid serves two roles: it first catalyzes the dehydration of the alcohol to form the o-QM electrophile, and then it controls the subsequent enantioselective C-C bond formation via hydrogen bonding.[17]

Diagram 3: Catalytic Cycle of the CPA-Catalyzed Friedel-Crafts Alkylation This cycle shows the CPA catalyst facilitating the in situ generation of a reactive o-quinone methide electrophile from an alcohol precursor. The catalyst then directs the nucleophilic attack of an indole, leading to the chiral product and catalyst regeneration.

FC Cycle CPA-Catalyzed Asymmetric Friedel-Crafts Alkylation cluster_activation Electrophile Generation cluster_addition Stereoselective Addition CPA (S)-CPA Node1 Dehydration CPA->Node1 TS [CPA···o-QM···Indole]‡ CPA->TS Directs Attack Alcohol o-Hydroxybenzyl Alcohol Alcohol->Node1 Indole Indole Indole->TS Product Chiral Diarylindolylmethane Product->CPA Regeneration oQM o-Quinone Methide (o-QM) Node1->oQM - H₂O oQM->TS TS->Product

Representative Protocol: Friedel-Crafts Alkylation of Indoles with in situ Generated o-QMs

This protocol is adapted from the work of Reddy and co-workers for the synthesis of diarylindolylmethanes.[17]

Materials:

  • (S)-TRIP catalyst

  • ortho-Hydroxybenzhydryl alcohol derivative (1.0 equiv)

  • Indole derivative (1.2 equiv)

  • Chloroform (CHCl₃), anhydrous

  • 4 Å Molecular Sieves (activated)

Procedure:

  • To a flame-dried reaction vial under an argon atmosphere, add the ortho-hydroxybenzhydryl alcohol (0.2 mmol, 1.0 equiv), indole (0.24 mmol, 1.2 equiv), (S)-TRIP catalyst (0.01 mmol, 5 mol%), and activated 4 Å molecular sieves (100 mg).

  • Add anhydrous CHCl₃ (2.0 mL) to the vial.

  • Stir the reaction mixture at room temperature (or as specified) for the required time (typically 12-24 hours), monitoring progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Determine the enantiomeric excess (ee) using chiral HPLC.

Table 2: Selected Results for the Asymmetric Friedel-Crafts Alkylation [17]

EntryR¹ (on Indole)Ar (on Alcohol)Time (h)Yield (%)ee (%)
1HPhenyl129596
25-MeOPhenyl129797
35-BrPhenyl249094
4H4-Cl-Ph159295
5H2-Naphthyl159498

Data synthesized from the referenced publication to illustrate reaction scope.

Best Practices and Troubleshooting

Achieving success in chiral Brønsted acid catalysis requires attention to detail and an understanding of key experimental parameters.

Catalyst and Reagent Purity:

  • Catalyst: Use high-purity catalysts. CPAs are generally bench-stable crystalline solids, but should be stored in a desiccator or under an inert atmosphere.

  • Solvents: Anhydrous solvents are critical. Trace amounts of water can compete with the substrate for binding to the catalyst, potentially leading to lower reactivity and enantioselectivity.[11][19] However, in some specifically designed systems, water can have a beneficial effect.[19]

  • Substrates: Ensure substrates are pure and free of basic or acidic impurities that could neutralize the catalyst or promote background reactions.

Reaction Conditions:

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state.

  • Concentration: The effect of concentration can be complex. While higher concentrations may increase reaction rates, they can sometimes promote catalyst dimerization, which may have a different activity or selectivity profile.[7]

  • Catalyst Loading: Typical loadings range from 1-10 mol%. For highly efficient reactions, loadings can sometimes be reduced to as low as 0.05 mol%.[3]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low/No Reactivity 1. Insufficient catalyst acidity. 2. Catalyst inhibition by impurities. 3. Substrate is not basic enough.1. Switch to a more acidic catalyst (e.g., with electron-withdrawing groups). 2. Purify reagents and use anhydrous solvent. 3. Increase catalyst loading or temperature.
Low Enantioselectivity 1. Insufficient steric shielding. 2. High reaction temperature. 3. Competing background reaction. 4. Solvent interference.1. Screen catalysts with bulkier 3,3'-substituents (e.g., TRIP, SiPh₃). 2. Lower the reaction temperature. 3. Lower temperature and catalyst loading. 4. Switch to a less polar, non-coordinating solvent (e.g., toluene, CCl₄).
Poor Diastereoselectivity 1. Small energy difference between diastereomeric transition states.1. Systematically vary the catalyst, solvent, and temperature. 2. If possible, epimerize the product to the thermodynamically favored diastereomer after the reaction.[6]

Conclusion and Future Outlook

Chiral Brønsted acid catalysis has matured from a novel concept into an indispensable tool for modern asymmetric synthesis. Its broad applicability, operational simplicity, and environmentally benign nature have cemented its role in both academic research and industrial drug development.[2][20] The ability to construct complex chiral molecules with high precision using these metal-free catalysts continues to drive innovation.

The future of the field points toward the development of novel catalyst scaffolds with unique reactivity and the application of these catalysts in increasingly complex transformations, such as cascade and multicomponent reactions, to build molecular complexity with exceptional efficiency.[21][22] As our understanding of the subtle non-covalent forces that govern this chemistry deepens, so too will our ability to design the next generation of catalysts for solving tomorrow's synthetic challenges.

References

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The Pivotal Role of Camphorsulfonates in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy.[1][2] Among the arsenal of tools available to the synthetic chemist, camphorsulfonates, particularly the enantiomers of 10-camphorsulfonic acid (CSA), have emerged as indispensable reagents.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted applications of camphorsulfonates in pharmaceutical synthesis, offering not just protocols but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Foundation: Understanding Camphorsulfonic Acid

Camphorsulfonic acid is a chiral organosulfur compound derived from natural camphor.[4][5] Its utility in pharmaceutical synthesis stems from a unique combination of properties:

  • Strong Acidity: As a sulfonic acid, CSA is a relatively strong acid, making it an effective catalyst for a variety of organic transformations.[3][5]

  • Inherent Chirality: Derived from camphor, CSA is available in two enantiomeric forms: (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid.[6] This inherent and rigid chirality is the basis for its most prominent application in chiral resolution.

  • Solubility: CSA is soluble in a wide range of organic solvents, enhancing its versatility in different reaction media.[4][5]

These attributes make camphorsulfonates a powerful tool for achieving stereochemical control in drug synthesis.

Core Application: Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the production of many modern drugs.[7] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1] Camphorsulfonic acid is a premier resolving agent, particularly for racemic amines, a common functional group in APIs.[7][8]

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind this technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[7] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as (+)-CSA or (-)-CSA. The resulting diastereomeric salts possess different solubilities, melting points, and crystal structures, allowing for their separation by conventional methods like fractional crystallization.[1][7]

Diagram 1: Workflow for Chiral Resolution using Camphorsulfonic Acid

G racemic_mixture Racemic Mixture (e.g., R/S-amine) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent ((+)- or (-)-CSA) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-amine•(+)-CSA and S-amine•(+)-CSA) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization (Exploiting solubility differences) diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystallized solid) fractional_crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble_salt Remains in solution liberation_less Liberation of Enantiomer (Base treatment) less_soluble_salt->liberation_less liberation_more Liberation of Enantiomer (Base treatment) more_soluble_salt->liberation_more pure_enantiomer1 Enantiomerically Pure Amine 1 liberation_less->pure_enantiomer1 csa_recovery CSA Recovery & Reuse liberation_less->csa_recovery pure_enantiomer2 Enantiomerically Pure Amine 2 liberation_more->pure_enantiomer2 liberation_more->csa_recovery

Caption: General workflow for the chiral resolution of a racemic amine using camphorsulfonic acid.

Protocol: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid

This protocol provides a generalized procedure. The choice of solvent and specific conditions must be optimized for each unique substrate.

Materials:

  • Racemic amine

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)[7]

  • Aqueous base solution (e.g., NaOH, NaHCO₃)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen solvent. In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in the same solvent. Slowly add the CSA solution to the amine solution with stirring. Heating may be required to ensure complete dissolution.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[9] Further cooling in an ice bath may increase the yield.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and treat it with an aqueous base solution to neutralize the CSA. Extract the liberated free amine with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Expert Insights: The choice of solvent is a critical parameter. A solvent system should be selected where the two diastereomeric salts exhibit a significant difference in solubility. It is often an empirical process of screening various solvents to achieve optimal separation.

Case Study: Resolution of DL-Phenylglycine

The resolution of DL-phenylglycine, a key intermediate in the synthesis of semi-synthetic penicillins, with (1S)-(+)-camphor-10-sulfonic acid is a well-documented and highly efficient process.[10][11] This resolution yields the crystalline D-PG·(+)-CS salt with high isolated yield and optical purity.[10] Studies have shown that the less-soluble D-PG·(+)-CS salt has a higher melting point and a larger enthalpy of fusion compared to the more-soluble L-PG·(+)-CS salt.[10] X-ray crystallography revealed that the difference in solubility is due to distinct crystal packing, with the less-soluble salt forming a denser and more stable molecular conformation.[10]

Table 1: Physical Properties of Diastereomeric Salts of Phenylglycine and (+)-CSA

Diastereomeric SaltMelting Point (°C)Enthalpy of Fusion (kJ/mol)Solubility
D-PG·(+)-CSHigherLargerLess Soluble
L-PG·(+)-CSLowerSmallerMore Soluble

Data synthesized from concepts presented in the cited literature.[10]

Application as a Chiral Brønsted Acid Catalyst

The strong acidic nature of camphorsulfonic acid, combined with its chiral backbone, makes it a valuable organocatalyst for a range of asymmetric transformations.[3][4] This approach avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis to prevent metal contamination in the final API.[12]

Synthesis of Highly Substituted Piperidines

Piperidine scaffolds are prevalent in many biologically active compounds and pharmaceuticals.[12] Camphorsulfonic acid has been effectively used as a catalyst in a one-pot, multi-component synthesis of highly substituted piperidines.[12] This method offers several advantages, including the use of an inexpensive, readily available, and eco-friendly catalyst.[12]

Diagram 2: CSA-Catalyzed Synthesis of Piperidines

G reactants Aromatic Aldehydes (2 equiv.) + Aromatic Anilines (2 equiv.) + β-ketoester (1 equiv.) catalyst Camphorsulfonic Acid (10 mol%) Ethanol, Reflux reactants->catalyst product Highly Substituted Piperidine catalyst->product

Caption: One-pot synthesis of piperidines catalyzed by camphorsulfonic acid.

Protocol: CSA-Catalyzed Synthesis of a Highly Substituted Piperidine

Materials:

  • Aromatic aldehyde (2 mmol)

  • Aromatic aniline (2 mmol)

  • β-ketoester (e.g., methyl or ethyl acetoacetate) (1 mmol)

  • Camphorsulfonic acid (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, aromatic aniline, β-ketoester, and camphorsulfonic acid in ethanol.[12]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).[12]

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Camphorsulfonates as Pharmaceutical Salts (Camsylates)

Beyond their role as reagents and catalysts, camphorsulfonates are also used to form salts of active pharmaceutical ingredients.[5][13] These salts, referred to as camsilates or camsylates, can offer improved physicochemical properties, such as enhanced solubility and stability, which are crucial for drug formulation and bioavailability.[4][13] An example is trimetaphan camsilate.[5][13]

Safety and Regulatory Considerations

While camphorsulfonic acid and its salts are widely used, it is important to consider the potential for the formation of genotoxic impurities.[14][15] Specifically, the reaction between sulfonic acids and alcohols (often used as solvents) can potentially form alkyl sulfonates, which are a class of potential genotoxic impurities.[14] Regulatory agencies require that these impurities be controlled to very low levels, often based on the Threshold of Toxicological Concern (TTC).[14][15] Therefore, it is essential to develop sensitive analytical methods to detect and quantify any potential alkyl camphorsulfonates in the final API.[14]

Conclusion

Camphorsulfonates are a testament to the power of harnessing nature's chirality for the advancement of medicine. Their versatility as resolving agents, chiral catalysts, and salt formers has solidified their position as an indispensable tool in the synthesis of pharmaceutical ingredients. A thorough understanding of the principles behind their application, coupled with careful process optimization and analytical control, will continue to enable the development of safer and more effective medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of D-Camphorsulfonic Acid as a Resolving Agent in Enantioselective Synthesis.
  • Benchchem. (2025). An In-Depth Technical Guide on the Chirality and Stereoisomers of Benzylidene Camphor Sulfonic Acid.
  • Lupine Publishers. (2018, February 9). Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). L-10-Camphorsulfonic Acid: An Essential Tool for Pharmaceutical Intermediates and Chiral Resolution.
  • (2026, February 12). The Strategic Advantage of Using L-Camphorsulfonic Acid in Industrial Chemical Processes.
  • Benchchem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid.
  • Bentham Science Publisher. (2024, May 10). Camphorsulfonic Acid-Catalyzed Synthesis of a Series of 2-Aryl/heteroaryl/alkyl-1H-anthra[ 1,2-d]imidazole-6,11-dione Derivatives.
  • Google Patents. US5457201A - Chiral resolution process.
  • Benchchem. Camphorsulfonic Acid | High-Purity Reagent | RUO.
  • Der Pharma Chemica. (2016). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using camphor sulfonic acid as a catalyst under.
  • Semantic Scholar. (2022, February 10). Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized.
  • Wikipedia. Camphorsulfonic acid.
  • Indian Academy of Sciences. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric.
  • ResearchGate. (2025, August 5). Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column | Request PDF.
  • PubMed. (2008, June 19). Camphor sulfonyl hydrazines (CaSH) as organocatalysts in enantioselective Diels-Alder reactions.
  • Google Patents. US3819689A - Resolution of dl-camphor-10-sulfonic acid.
  • Google Patents. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens.
  • Connect Chemicals. D,L-Camphorsulfonic acid | CAS 5872-08-2.
  • (2009, June 1). (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides.
  • ResearchGate. Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis | Request PDF.
  • Scimplify. Camphor Sulphonic Acid (CAS NO : 5872-08-2).
  • PubMed. (2003, October 27). Enantioselective Alkynylation of Aromatic Ketones Catalyzed by Chiral Camphorsulfonamide Ligands.
  • ACS Omega. (2022, February 10). Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents.
  • ACS Publications. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity | ACS Central Science.
  • PMC. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
  • Google Patents. US4049703A - Process for the production of purified camphorsulfonic acid salts.
  • Google Patents. DE2230838A1 - Separation of dl-camphor-10-sulfonic acid.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • ResearchGate. (2022, September 1). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD.
  • PubMed. (2010, July 15). The utility of sulfonate salts in drug development.
  • PMC. (2024, May 19). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids.
  • MDPI. (2025, September 19). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • PMC. A comprehensive review of discovery and development of drugs discovered from 2020–2022.

Sources

Application Notes & Protocols: A Scientist's Guide to Fractional Crystallization of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the separation of enantiomers is a critical step, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Fractional crystallization of diastereomeric salts remains a cornerstone technique for chiral resolution, valued for its scalability and cost-effectiveness, particularly for compounds bearing acidic or basic functional groups.[3][4] This guide provides an in-depth exploration of the principles, a detailed step-by-step protocol, and expert insights into the optimization and troubleshooting of this classical yet powerful separation method.

The Principle: Transforming Enantiomers into Separable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, making their direct separation by crystallization impossible.[3][5] The core strategy of this technique is to convert the pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[1][6]

(±)-Racemic Acid/Base + (+)-Resolving Agent → [(+)-Acid/Base·(+)-Agent] + [(-)-Acid/Base·(+)-Agent]

These resulting diastereomeric salts are no longer mirror images and, crucially, exhibit different physicochemical properties, most notably different solubilities in a given solvent system.[2][7][8] This difference in solubility is the physical basis that allows for their separation via fractional crystallization.[8] One diastereomer will be less soluble and will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[9]

The Strategic Workflow: From Racemate to Pure Enantiomer

The successful execution of a diastereomeric salt resolution is a multi-step process that requires careful planning and optimization. The overall workflow is depicted below.

G cluster_prep Preparation & Screening cluster_cryst Crystallization cluster_analysis Analysis & Liberation cluster_recycle Recovery Racemate Racemic Mixture ((R)-X + (S)-X) RA Select Chiral Resolving Agent (CRA) Racemate->RA Solvent Screen for Optimal Solvent RA->Solvent Salt_Formation 1. Form Diastereomeric Salts ((R)-X·CRA + (S)-X·CRA) Solvent->Salt_Formation Crystallize 2. Induce Crystallization (Cooling, Seeding) Salt_Formation->Crystallize Isolate 3. Isolate Less Soluble Salt (Filtration) Crystallize->Isolate DE_Analysis 4. Analyze d.e. (e.g., NMR, HPLC) Isolate->DE_Analysis Mother_Liquor Mother Liquor (Enriched in more soluble salt) Isolate->Mother_Liquor Liberate 5. Liberate Enantiomer (Acid/Base Treatment) DE_Analysis->Liberate EE_Analysis 6. Analyze e.e. (Chiral HPLC) Liberate->EE_Analysis Pure_Enantiomer Pure (R)-X or (S)-X EE_Analysis->Pure_Enantiomer Recover_RA Recover Resolving Agent Mother_Liquor->Recover_RA Recover_Enantiomer Isolate Other Enantiomer Mother_Liquor->Recover_Enantiomer

Caption: High-level workflow for fractional crystallization of diastereomeric salts.

Detailed Protocols and Methodologies

Part 1: Selection of Resolving Agent and Solvent

The success of a resolution is critically dependent on the choice of the resolving agent and the solvent system.[10] This initial screening process is often the most labor-intensive part of development.[4][11]

3.1.1. Choosing the Chiral Resolving Agent (CRA)

The ideal CRA should be readily available, inexpensive (or easily recyclable), and form diastereomeric salts that exhibit a significant difference in solubility.[3][12]

  • For Racemic Acids: Chiral bases like (R/S)-1-phenylethylamine, brucine, or quinine are commonly used.[6][13]

  • For Racemic Bases: Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are standard choices.[6][7][13]

3.1.2. The Critical Role of the Solvent: A Screening Protocol

The solvent system is arguably the most important variable.[10] It must provide differential solubility for the two diastereomeric salts. A solvent that is too effective will keep both salts in solution, while a poor solvent will cause both to precipitate indiscriminately. High-throughput screening methods are often employed to accelerate this process.[14]

Protocol: 96-Well Plate Solvent Screen

  • Preparation: In separate stock solutions, dissolve the racemic compound and the chosen chiral resolving agent in a suitable, highly-solvating solvent (e.g., methanol).

  • Dispensing: Using a liquid handler (or multichannel pipette), dispense an equal molar amount of the racemate and resolving agent into each well of a 96-well plate.

  • Evaporation: Evaporate the initial solvent completely.

  • Solvent Addition: Add a different screening solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, and mixtures thereof) to each well or column of wells.

  • Equilibration: Seal the plate and agitate it (e.g., on a plate shaker) at a controlled temperature (e.g., 50°C) for several hours to ensure salt formation and dissolution, then allow it to cool slowly to ambient temperature and equilibrate for 12-24 hours.

  • Analysis: Centrifuge the plate to pellet any solids. Carefully sample the supernatant (mother liquor) from each well.

  • Quantification: Analyze the composition of the mother liquor by chiral HPLC. The solvent that results in the largest difference in concentration between the two diastereomers is the most promising candidate for achieving a successful separation.[10]

Solvent System[Diastereomer 1] in Mother Liquor (mg/mL)[Diastereomer 2] in Mother Liquor (mg/mL)Solubility Ratio (S2/S1)Predicted Efficiency
Isopropanol5.225.85.0High
Ethyl Acetate12.115.31.3Low
Toluene1.52.11.4Low
IPA/Heptane (9:1)2.318.98.2Very High
Acetone35.041.51.2Very Low
Table 1: Example data from a solvent screening experiment. A higher solubility ratio indicates a greater difference in solubilities and a higher likelihood of successful separation.
Part 2: The Crystallization Process

Once a promising solvent/CRA pair is identified, the process can be scaled up.

3.2.1. Protocol: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a flask, dissolve the racemic compound (1.0 eq.) in the chosen solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent (typically 0.5-1.0 eq.) in the minimum amount of the same hot solvent.[12] The use of sub-stoichiometric amounts of the CRA can sometimes improve the purity of the resulting salt.[12]

  • Salt Formation: Slowly add the hot CRA solution to the racemic compound solution with continuous stirring. It is a general rule that crystallization should begin from a clear, homogenous solution.[9]

  • Inducing Crystallization:

    • Slow Cooling (Thermodynamic Control): This is the preferred method. Allow the flask to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to maximize the yield of the less-soluble salt. Slow cooling favors the growth of well-ordered crystals.[15]

    • Seeding (Optional but Recommended): If available, add a few seed crystals of the desired pure diastereomeric salt once the solution is saturated. This promotes nucleation and can significantly improve reproducibility and crystal quality.

    • Anti-solvent Addition: An alternative method where a solvent in which the salts are insoluble (an "anti-solvent") is slowly added to the solution to induce precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.[2]

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 3: Analysis and Liberation of the Target Enantiomer

3.2.2. Determining Diastereomeric Excess (d.e.)

Before proceeding, it is crucial to determine the purity of the isolated salt.

  • ¹H NMR Spectroscopy: The diastereomeric salts will often show distinct, well-resolved signals for certain protons in the NMR spectrum.[16] The ratio of the integration of these signals provides the diastereomeric excess (d.e.).

  • HPLC: An achiral HPLC method can often be used to separate and quantify the diastereomeric salts.

3.2.3. Protocol: Liberation of the Free Enantiomer

  • Dissolution: Suspend the purified diastereomeric salt in a biphasic system, typically water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • pH Adjustment: Add an aqueous acid (if the resolving agent was a base) or an aqueous base (if the resolving agent was an acid) to break the salt.[5][13] For example, if resolving a racemic amine with tartaric acid, you would add a base like NaOH to deprotonate the amine and protonate the tartaric acid.

  • Extraction: The liberated, enantiomerically-enriched compound will move into the organic layer, while the resolving agent salt remains in the aqueous layer. Separate the layers.

  • Washing & Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the purified enantiomer.

3.2.4. Determining Enantiomeric Excess (e.e.)

The final and most important measure of success is the enantiomeric excess (e.e.) of the liberated compound.

  • Chiral HPLC/SFC: This is the gold standard for determining e.e.[17][18][19] The sample is analyzed on a column with a chiral stationary phase that separates the two enantiomers, allowing for their quantification.[16][18] The e.e. is calculated from the peak areas of the two enantiomers.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystallization Solution is too dilute (not supersaturated). Solvent is too effective. Nucleation barrier is too high.Concentrate the solution by evaporating some solvent.[10] Rescreen for a less-solvating solvent or use an anti-solvent.[10] Scratch the inside of the flask or add seed crystals.[10]
"Oiling Out" Supersaturation is too high/cooling is too rapid.[15] Salt's melting point is below the crystallization temperature. Impurities are present.[15]Reduce the cooling rate.[15] Use a more dilute starting solution.[15] Change to a different solvent system.[10][15] Purify the starting racemate.[10]
Low Yield Desired salt is too soluble in the chosen solvent. Final crystallization temperature is too high. Too much solvent was used for washing.Use an anti-solvent to reduce solubility.[10] Lower the final cooling temperature. Use a minimal amount of cold solvent for washing.
Low Diastereomeric Excess (d.e.) Poor selectivity of the solvent system (solubilities are too similar). Crystallization occurred too quickly (kinetic trapping).Perform a more thorough solvent screen to maximize the solubility difference.[10] Slow down the cooling rate to ensure thermodynamic equilibrium.
Table 2: A guide to troubleshooting common problems in diastereomeric salt crystallization.

Advanced Concepts: The Power of Phase Diagrams

For process optimization, especially on a large scale, constructing a ternary phase diagram can be invaluable.[20] This diagram maps the solid-liquid equilibria between the two diastereomeric salts and the solvent at a given temperature.[21][22][23] It allows scientists to precisely determine the optimal starting concentrations, predict the maximum theoretical yield, and understand the composition of both the solid and liquid phases at equilibrium, moving the process from "trial and error" to rational design.[14][21][24]

Sources

GC-MS analytical method for detecting trace alkyl camphorsulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Quantitation of Trace Alkyl Camphorsulfonates in Drug Substances

Executive Summary

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the detection and quantitation of alkyl camphorsulfonates—specifically Methyl Camphorsulfonate (MCS) , Ethyl Camphorsulfonate (ECS) , and Isopropyl Camphorsulfonate (ICS) .

These compounds are classified as Potential Genotoxic Impurities (PGIs) formed during active pharmaceutical ingredient (API) synthesis when Camphorsulfonic Acid (CSA) is used as a resolving agent or salt former in the presence of alcohols.[1][2] Due to their alkylating potential, regulatory bodies (ICH M7) require their control to trace levels, typically in the parts-per-million (ppm) range. This protocol utilizes Selected Ion Monitoring (SIM) to achieve Limits of Quantitation (LOQ) well below the standard Threshold of Toxicological Concern (TTC).

Scientific Background & Mechanism

Chemistry of Formation

Camphorsulfonic acid (CSA) is a strong organic acid. In the presence of residual alcoholic solvents (Methanol, Ethanol, Isopropanol) and heat (often during reflux or drying), a Fischer esterification occurs, generating the sulfonate ester.



Regulatory Context (ICH M7)

Under ICH M7(R1) , sulfonate esters are often treated as "Class 1" or "Class 2" impurities (known or potential mutagenic carcinogens).

  • TTC Limit: 1.5 µ g/day for lifetime exposure.[1][2][3][4]

  • Calculation: For a drug with a max daily dose of 1 g, the limit is 1.5 ppm .

  • Analytical Target: To ensure process capability, the analytical method LOQ should ideally be

    
     of the specification limit (e.g., ~0.5 ppm).
    

Method Development Strategy

Why GC-MS?

While LC-MS is viable, GC-MS is often preferred for alkyl sulfonates because:

  • Volatility: Alkyl camphorsulfonates are sufficiently volatile without derivatization.

  • Matrix Interference: GC provides superior separation of the small ester impurities from non-volatile, high-molecular-weight API matrices (which remain in the liner or at the head of the column).

  • Specificity: Electron Impact (EI) ionization provides a distinct fragmentation fingerprint, unlike the softer ionization of ESI in LC-MS.

Column Selection

A low-to-mid polarity column (5% phenyl-arylene / 95% dimethylpolysiloxane) such as the DB-5ms or HP-5ms is the gold standard. It offers excellent separation of the esters from the solvent front and prevents peak tailing common with polar sulfonates on non-deactivated phases.

Experimental Protocol

Reagents and Materials
  • Standards: Methyl Camphorsulfonate (MCS), Ethyl Camphorsulfonate (ECS), Isopropyl Camphorsulfonate (ICS) (>98% purity).

  • Diluent: Dichloromethane (DCM) or Toluene (High extraction efficiency for esters; low solubility for many salt-form APIs).

  • Internal Standard (Optional but Recommended): Deuterated Methyl Methanesulfonate (MMS-d3) or a structural analog like Butyl Camphorsulfonate.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is risky for the MS source if the API is non-volatile. An extraction step is recommended.

  • Weighing: Weigh 50 mg of API into a 10 mL centrifuge tube.

  • Dissolution/Dispersion: Add 2.0 mL of 0.1 M NaOH (to neutralize residual CSA and keep the API in the aqueous phase if it is a salt).

  • Extraction: Add 2.0 mL of DCM containing the Internal Standard.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial.

GC-MS Conditions
ParameterSettingRationale
Inlet Splitless (or 5:1 Split for high conc.)Splitless maximizes sensitivity for trace impurities.
Inlet Temp 250 °CSufficient to volatilize esters; avoid charring API.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) prevents adsorption of active sulfonates.
Oven Program 60°C (1 min)

15°C/min

280°C (5 min)
Slow ramp separates solvent; high bake-out removes matrix.
Transfer Line 280 °CPrevents condensation before MS source.
Ion Source EI (70 eV), 230 °CStandard EI conditions.
Acquisition SIM Mode (See Section 4.4)Mandatory for ppb/ppm level detection.
Mass Spectrometry: SIM Parameters

Note: Exact ions must be confirmed by running a Scan (50-400 m/z) of a high-concentration standard.

Target Ions (Representative):

  • MCS (MW 246): Target

    
    246  (M+), Quantifier 95 , Qualifier 81 .
    
  • ECS (MW 260): Target

    
    260  (M+), Quantifier 95 , Qualifier 108 .
    
  • ICS (MW 274): Target

    
    274  (M+), Quantifier 95 , Qualifier 137 .
    

The m/z 95 ion (camphor backbone) is usually the base peak and provides high sensitivity, while the molecular ion confirms specificity.

Workflow Visualization

The following diagram illustrates the analytical lifecycle from formation risk to validated data.

G cluster_0 Method Validation Loop Risk Risk Assessment (CSA + Alcohol) Synthesis API Synthesis Process Risk->Synthesis Identifies PGI SamplePrep Sample Prep (DCM Extraction) Synthesis->SamplePrep Raw API GC GC Separation (DB-5ms Column) SamplePrep->GC Organic Layer MS MS Detection (SIM Mode) GC->MS Elution MS->SamplePrep Recovery Check Data Quantitation (< TTC Limit) MS->Data Integration

Figure 1: Analytical workflow for Alkyl Camphorsulfonates, from risk identification to MS quantitation.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy and meets ICH Q2(R1) standards, perform the following:

System Suitability Test (SST)

Before every run, inject a standard at the Specification Limit (e.g., 1.5 ppm).

  • Requirement: %RSD of peak area

    
     (n=6).[5]
    
  • Requirement: Signal-to-Noise (S/N) ratio

    
    .
    
Specificity (Blank Check)

Inject the diluent (DCM) and a "Placebo" (API without CSA if available, or forced degradation sample).

  • Goal: Ensure no co-eluting peaks at the retention time of MCS/ECS/ICS.

Sensitivity (LOD/LOQ)
  • LOD: Concentration yielding S/N

    
    .[4][6] (Expected: ~0.05 ppm).
    
  • LOQ: Concentration yielding S/N

    
    .[7] (Expected: ~0.15 ppm).
    
Accuracy (Spike Recovery)

Spike the API matrix with standards at 50%, 100%, and 150% of the limit.

  • Acceptance: 80% - 120% recovery.[7] If recovery is low, optimize the extraction solvent or pH.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Use Ultra Inert liners with glass wool; trim column; switch to DB-624 if DB-5ms fails.
Low Sensitivity Split ratio too high or gain too low.Switch to Splitless mode; increase EM Voltage (+200V relative to tune).
Carryover High boiling point of sulfonates.Increase final oven hold time; inject solvent blanks between samples.
Matrix Interference API co-elution.Adjust temperature ramp; verify ions are unique (use m/z 246/260 over m/z 95 if background is high).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2] [Link]

  • Park, J., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Separations, 9(9), 246. [Link][1][8]

  • European Medicines Agency . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Precision Control in Asymmetric Diels-Alder: The Camphorsulfonate Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of camphorsulfonate derivatives—specifically Oppolzer’s Sultam and (1S)-(+)-10-Camphorsulfonic Acid (CSA) —in asymmetric Diels-Alder (DA) reactions. We provide validated protocols for two distinct methodologies: the Chiral Auxiliary Approach (stoichiometric control) and the Organocatalytic Co-catalyst Approach (kinetic resolution/activation). These methods are critical for drug development professionals requiring high enantiomeric excess (ee >98%) in the synthesis of complex cyclohexene pharmacophores.

Mechanistic Principles & Causality

The efficacy of camphorsulfonate derivatives stems from the rigid bicyclic terpene skeleton of camphor, which provides a predictable steric environment.

The Chiral Auxiliary Mechanism (Oppolzer’s Sultam)

When a dienophile (e.g., acrylate) is attached to Oppolzer’s sultam, the resulting N-acyloylsultam creates a highly ordered transition state upon Lewis acid coordination.

  • Causality: The metal center (e.g., Ti, Al) chelates between the imide carbonyl and the sulfonyl oxygen. This "locks" the rotation of the dienophile.

  • Stereodifferentiation: The gem-dimethyl bridge of the camphor skeleton effectively shields the

    
    -re face of the dienophile, forcing the diene to attack from the exposed 
    
    
    
    -si face. This consistently yields the endo isomer with high diastereoselectivity.[1]
The Catalytic Mechanism (CSA as Chiral Proton Source)

In organocatalytic DA reactions, CSA acts as a chiral Brønsted acid co-catalyst.

  • Causality: When paired with a chiral amine catalyst, CSA forms a salt that solubilizes the catalyst and provides a bulky, chiral counteranion. This anion assists in organizing the transition state via hydrogen bonding interactions, often enhancing ee by 10–20% compared to achiral acids like TFA.

Visualizing the Workflow

Figure 1: The Oppolzer’s Sultam Cycle

This diagram illustrates the closed-loop process of auxiliary attachment, stereoselective reaction, and auxiliary recovery.

OppolzerCycle Sultam (-)-2,10-Camphorsultam (Chiral Auxiliary) Acylation Step 1: Acylation (NaH, RCOCl) Sultam->Acylation Imide N-Acyloylsultam (Activated Dienophile) Acylation->Imide DA_Rxn Step 2: Diels-Alder (Lewis Acid, Diene, -78°C) Imide->DA_Rxn Lewis Acid Chelation Adduct Cycloadduct-Sultam Complex (Pure Diastereomer) DA_Rxn->Adduct Face-Selective Attack Cleavage Step 3: Cleavage (LiOH or LiAlH4) Adduct->Cleavage Cleavage->Sultam Recovery (>90%) Product Chiral Product (Acid or Alcohol) Cleavage->Product

Caption: Figure 1.[2] The cyclic workflow for using Oppolzer's sultam, highlighting the recovery loop that makes this process cost-effective for scale-up.

Detailed Experimental Protocols

Protocol A: Stoichiometric Control via Oppolzer’s Sultam

Application: Synthesis of enantiopure carboxylic acids or alcohols. Standard: >90% Yield, >98% de (diastereomeric excess).

Materials
  • Auxiliary: (-)-2,10-Camphorsultam (commercially available or synthesized from CSA).

  • Lewis Acid: EtAlCl₂ (1.0 M in hexanes) or TiCl₄.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Acylation (Dienophile Activation):

    • Dissolve (-)-2,10-camphorsultam (1.0 equiv) in THF at 0°C.

    • Add NaH (1.1 equiv) portion-wise. Stir for 30 min.

    • Add acryloyl chloride (1.1 equiv) dropwise. Warm to RT and stir for 2 h.

    • Validation: TLC should show disappearance of sultam. Workup with sat. NH₄Cl, extract with DCM. Recrystallize from EtOH to ensure purity of the N-acryloylsultam.

  • Asymmetric Diels-Alder Reaction:

    • Dissolve N-acryloylsultam (1.0 equiv) in anhydrous DCM under Argon. Cool to -78°C.

    • Critical Step: Add EtAlCl₂ (1.1 equiv) slowly. Stir for 10 min to allow chelation (formation of the orange/yellow complex).

    • Add Cyclopentadiene (or chosen diene) (5.0 equiv) dropwise.

    • Stir at -78°C for 2–4 h. Monitor by TLC.

    • Quench: Add 1N NaOH carefully at -78°C, then warm to RT.

    • Purification: Flash chromatography. The major endo isomer is typically crystalline.

  • Nondestructive Cleavage (Recovery):

    • For Carboxylic Acid: Dissolve adduct in THF/H₂O (4:1). Add LiOH (2.0 equiv) and H₂O₂ (4.0 equiv). Stir at 0°C for 1 h. Acidify aqueous layer to precipitate the chiral acid. Extract sultam from organic layer.

    • For Alcohol: Treat adduct with LiAlH₄ (2.0 equiv) in THF at 0°C.

Protocol B: Catalytic Control via CSA-Amine Salts

Application: Organocatalytic DA reactions for aldehyde-enals. Standard: >85% Yield, >90% ee.

Materials
  • Catalyst: Chiral secondary amine (e.g., MacMillan type or pyrrolidine derivative).

  • Co-catalyst: (S)-(+)-10-Camphorsulfonic Acid (CSA).[3]

  • Solvent: MeOH/H₂O (95:5) or Toluene.

Step-by-Step Methodology
  • Catalyst Formation:

    • In a vial, mix the chiral amine (20 mol%) and (S)-CSA (20 mol%).

    • Add solvent (e.g., MeOH/H₂O) and stir for 5 min to form the salt in situ.

    • Why CSA? The bulky camphorsulfonate anion improves the solubility of the organic catalyst and tightens the transition state geometry compared to simple HCl or TFA salts.

  • Reaction:

    • Add cinnamaldehyde (dienophile) (1.0 equiv) to the catalyst mixture.

    • Cool to 0°C or -20°C depending on reactivity.

    • Add Cyclopentadiene (3.0 equiv).

    • Stir until consumption of aldehyde (monitor by ¹H NMR).

  • Workup:

    • Dilute with Et₂O, wash with water.[4]

    • The CSA remains in the aqueous phase and can be recovered/re-acidified if performed on a large scale.

Quantitative Performance Comparison

ParameterOppolzer's Sultam (Auxiliary)CSA Organocatalysis (Catalytic)
Chirality Source Covalent attachment (Stoichiometric)Ion-pairing / H-bonding (Catalytic)
Typical Loading 1.0 equiv (Recoverable)10–20 mol%
Lewis Acid Strong (TiCl₄, EtAlCl₂)None (or Brønsted Acid)
Temperature -78°C (Kinetic control)0°C to RT
Selectivity (endo:exo) > 98:2~ 90:10 to 95:5
Enantiomeric Excess > 99% ee (after recrystallization)90–96% ee
Substrate Scope Acrylates, Crotonates, FumaratesEnals (Aldehydes), Enones

Troubleshooting & Optimization

Common Failure Modes
  • Low Diastereoselectivity (Auxiliary Route):

    • Cause: Insufficient Lewis acid coordination or temperature too high.

    • Fix: Ensure strictly anhydrous conditions; the Lewis acid must be fresh. Maintain -78°C throughout the addition.

  • Poor Conversion (Catalytic Route):

    • Cause: Catalyst deactivation or product inhibition.

    • Fix: Use (S)-CSA specifically; the pKa is ideal for iminium formation without degrading the diene.

Optimization Matrix
  • Solvent Effect: In the auxiliary route, DCM is preferred for solubility. In the catalytic route, adding 5% water often accelerates the reaction by facilitating proton transfer steps.

  • Counterion Effect: If (S)-CSA yields lower ee, screen (R)-CSA to match the "matched" case with the chiral amine.

References

  • Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron.[5][6]

    • Source:

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[1][7]

    • Source:

  • Corey, E. J., et al. (2002). Broad-spectrum enantioselective Diels-Alder catalysis by chiral, cationic oxazaborolidines. Journal of the American Chemical Society.[1][7]

    • Source:

  • Organic Syntheses, Coll. Vol. 9, p. 109 (1998).

    • Source:

  • Tripathi, R. P., et al. (2009).(S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. Bioorganic & Medicinal Chemistry Letters.

    • Source:

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Application Notes and Protocols for the Chiral Resolution of Diethanolamines with Camphor-10-Sulphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chiral resolution of racemic diethanolamines utilizing camphor-10-sulphonic acid (CSA) as a resolving agent. Chiral diethanolamines are pivotal structural motifs in a multitude of pharmaceutical compounds and serve as valuable ligands in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the underlying principles, a step-by-step experimental workflow, advanced troubleshooting, and methods for analytical validation. The protocols described herein are designed to be robust and adaptable for a range of diethanolamine substrates, emphasizing the causality behind experimental choices to empower researchers to optimize the resolution for their specific needs.

Introduction: The Strategic Imperative for Enantiomerically Pure Diethanolamines

Diethanolamines are characterized by a tertiary amine linked to two hydroxyethyl substituents. When the substituents on the nitrogen or the ethanol backbones confer chirality, the resulting enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] The synthesis of enantiomerically pure diethanolamines is, therefore, a critical step in drug discovery and development to ensure therapeutic efficacy and patient safety.[1][2][3]

Classical resolution via diastereomeric salt formation remains a powerful, scalable, and economically viable method for obtaining single enantiomers.[4] This technique hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures, allowing for their separation by conventional methods like fractional crystallization.[5]

Camphor-10-sulphonic acid (CSA) is an exemplary resolving agent for amines due to its strong acidity, ready availability in both enantiomeric forms ((1S)-(+)- and (1R)-(-)-), and its rigid, bulky camphor backbone which often facilitates the formation of well-defined, crystalline salts.[3][6][7] The primary interaction is an acid-base reaction between the sulfonic acid group of CSA and the basic nitrogen of the diethanolamine. The subsequent chiral recognition and differentiation in the crystal lattice are governed by a combination of steric hindrance, hydrogen bonding involving the diethanolamine's hydroxyl groups and the carbonyl and sulfonate groups of CSA, and other non-covalent interactions. This intricate network of interactions leads to one diastereomeric salt having a more stable (and thus less soluble) crystal lattice, enabling its selective precipitation.[6]

The Resolution Workflow: A Visual Overview

The process of resolving a racemic diethanolamine with camphor-10-sulphonic acid can be systematically broken down into four key stages: diastereomeric salt formation, selective crystallization, isolation, and the liberation of the enantiopure amine.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Crystallization cluster_2 Stage 3: Isolation cluster_3 Stage 4: Liberation & Recovery racemic Racemic Diethanolamine ((R)-Amine + (S)-Amine) mix Mix in Solvent racemic->mix csa Enantiopure CSA (e.g., (1S)-(+)-CSA) csa->mix salts Diastereomeric Salt Mixture in Solution ((R)-Amine·(S)-CSA) + ((S)-Amine·(S)-CSA) mix->salts cool Controlled Cooling & Equilibration salts->cool filtration Vacuum Filtration cool->filtration precipitate Precipitate: Less Soluble Diastereomeric Salt (e.g., (R)-Amine·(S)-CSA) precipitate_lib Precipitate filtrate Mother Liquor: More Soluble Diastereomeric Salt (e.g., (S)-Amine·(S)-CSA) filtrate_lib Mother Liquor filtration->precipitate filtration->filtrate base_add_p Add Base (e.g., NaOH) & Extract precipitate_lib->base_add_p base_add_f Add Base (e.g., NaOH) & Extract filtrate_lib->base_add_f enant_R Enantiopure (R)-Amine base_add_p->enant_R csa_rec_p Recovered CSA base_add_p->csa_rec_p enant_S Enantioenriched (S)-Amine base_add_f->enant_S csa_rec_f Recovered CSA base_add_f->csa_rec_f

Caption: Workflow for chiral resolution of diethanolamines.

Experimental Protocols

This section provides a generalized, yet detailed, protocol. Researchers should consider this a foundational method to be optimized for each specific diethanolamine substrate.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Racemic Diethanolamine>98% PurityStandard chemical suppliers
(1S)-(+)-10-Camphorsulfonic acid or>99% Purity, >99% eeStandard chemical suppliers
(1R)-(-)-10-Camphorsulfonic acid>99% Purity, >99% eeStandard chemical suppliers
Solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)Anhydrous or HPLC GradeStandard chemical suppliers
Sodium Hydroxide (NaOH)Reagent GradeStandard chemical suppliers
Dichloromethane (DCM)Reagent GradeStandard chemical suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard chemical suppliers
Step 1: Solvent Screening (Small Scale)

The choice of solvent is the most critical parameter for a successful resolution.[8] An ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts.

  • Preparation: In separate vials, dissolve a small, equimolar amount of the racemic diethanolamine and the chosen enantiomer of CSA in a minimal amount of a test solvent (e.g., methanol) to create stock solutions.

  • Salt Formation: In a new vial, mix the stock solutions. Remove the solvent under a stream of nitrogen or via a rotary evaporator to obtain the solid diastereomeric salt mixture.

  • Solubility Test: Add a measured volume of a screening solvent (e.g., 1 mL of acetone) to the vial.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., room temperature) for 12-24 hours to ensure equilibrium is reached.

  • Observation: Observe if a crystalline solid forms. If a significant amount of precipitate is present, this solvent is a good candidate. If everything dissolves or an oil forms, the solvent is likely unsuitable.

  • Screening Array: Repeat this process with a range of solvents of varying polarity, such as ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof (e.g., ethanol/water).[8] The goal is to identify a solvent where one diastereomer crystallizes cleanly, leaving the other in solution.

Step 2: Preparative Scale Resolution
  • Dissolution: In an appropriately sized flask, dissolve the racemic diethanolamine (1.0 equivalent) in the optimal solvent determined from the screening step. Warm gently if necessary to achieve complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve the chosen enantiomer of camphor-10-sulphonic acid (0.5 to 1.0 equivalents) in the same solvent. Rationale: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product, as it ensures there is an excess of the amine racemate from which the less soluble salt can selectively form.[7]

  • Salt Formation: Slowly add the CSA solution to the diethanolamine solution with continuous stirring. Stir the mixture at room temperature or a slightly elevated temperature for 30-60 minutes.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Forcing rapid crystallization by crash cooling can lead to the co-precipitation of both diastereomers and lower purity.[8] If crystallization does not initiate, seeding with a tiny crystal from the small-scale screen can be beneficial.

  • Maturation: Once crystals begin to form, allow the mixture to stand for several hours (e.g., 12-24 hours) at room temperature, or subsequently in a refrigerator (2-8 °C), to maximize the yield of the less soluble salt.

Step 3: Isolation and Purification of the Diastereomeric Salt
  • Filtration: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated salt under vacuum. At this stage, a sample should be taken for analysis (e.g., chiral HPLC or NMR) to determine the diastereomeric excess (d.e.).

  • Recrystallization (Optional): If the diastereomeric excess is not satisfactory, a recrystallization step can be performed. Dissolve the salt in a minimal amount of the hot crystallization solvent and allow it to cool slowly as before. This process typically enhances the purity of the salt at the cost of some yield.

Step 4: Liberation of the Enantiopure Diethanolamine and Recovery of CSA
  • Salt Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Add a base, such as 1 M sodium hydroxide solution, dropwise while stirring until the pH is basic (pH 10-12). This neutralizes the CSA and liberates the free amine.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate to isolate the enantiopure diethanolamine.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure diethanolamine.

  • Recovery of CSA: The aqueous layer now contains the sodium salt of camphor-10-sulphonic acid. To recover the resolving agent, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) and extract the free CSA with an appropriate organic solvent.[7][9][10] Alternatively, ion-exchange methods can be employed for recovery.[11]

Analysis and Quality Control

Determining the success of the resolution requires accurate measurement of the enantiomeric excess (ee) of the final diethanolamine product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining the enantiomeric purity of chiral compounds.[1][12]

  • Column: A suitable chiral stationary phase (CSP) must be selected. Columns based on polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for amines.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.[13]

  • Procedure: A standard of the racemic diethanolamine is first injected to determine the retention times of both enantiomers. Subsequently, the resolved product is analyzed under the same conditions. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents

NMR spectroscopy can provide a rapid assessment of enantiomeric purity.[12][14]

  • Chiral Solvating Agents (CSAs): By adding a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, BINOL) to an NMR sample of the resolved amine, the two enantiomers can form transient diastereomeric complexes.[12] These complexes may exhibit different chemical shifts for specific protons, allowing for quantification by integration.

  • Chiral Derivatizing Agents (CDAs): Reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride, creates a stable pair of diastereomers.[15] These diastereomers will show distinct signals in the ¹H, ¹⁹F, or ³¹P NMR spectra, which can be integrated to determine the original enantiomeric ratio.[14][15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization The diastereomeric salts are too soluble in the chosen solvent.[8]- Screen for a less polar solvent or a different class of solvent.- Carefully add an anti-solvent (a miscible solvent in which the salts are poorly soluble) to induce precipitation.[8]- Increase the initial concentration of the amine and resolving agent.[8]
"Oiling Out" The solution is too supersaturated, or the melting point of the salt is below the crystallization temperature.[5]- Slow down the cooling rate or the rate of anti-solvent addition.- Use a more dilute solution by adding more solvent.[5]- Try a different solvent system that favors crystal lattice formation.[5]
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the final crystallization temperature; lower temperatures often reduce solubility.- Use an anti-solvent to decrease the solubility of the target salt.[5]- Concentrate the mother liquor to attempt a second crop of crystals.
Low Enantiomeric Excess (ee) The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation.- Perform one or more recrystallizations of the isolated salt.- Slow down the crystallization process (slower cooling, no agitation).- Screen for a more selective solvent system.[8]- Adjust the stoichiometry of the resolving agent (sometimes 0.5 eq. is better).[7]

Conclusion

The chiral resolution of diethanolamines using camphor-10-sulphonic acid is a robust and scalable method for accessing enantiomerically pure materials essential for pharmaceutical development and asymmetric catalysis. Success is predicated on a systematic approach, beginning with a thorough solvent screening to identify conditions that maximize the solubility difference between the resulting diastereomeric salts. By carefully controlling parameters such as stoichiometry, temperature, and cooling rate, researchers can achieve high yields and excellent enantiomeric purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and effective implementation of this classical yet powerful resolution technique.

References

  • Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(15), 5849–5858. [Link]

  • Quick Company. (n.d.). Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. [Link]

  • Eureka. (2018, July 13). Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid. [Link]

  • Google Patents. (n.d.). CN102093263B - Method for recovering levocamphorsulfonic acid serving as clopidogrel resolving agent.
  • Google Patents. (n.d.). US4049703A - Process for the production of purified camphorsulfonic acid salts.
  • Kumar, A., Kumar, P., Kumar, V., & Kumar, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26207–26214. [Link]

  • Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(23), 4795–4800. [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • Sanchez, F. G., & Pareja, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58–63. [Link]

  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Penasa, R., & Licini, G. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. [Link]

  • YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]

  • Fegas, A., et al. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry. [Link]

  • Zarzycki, P. K., & Kulig, E. (2005). Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column. Journal of Chromatography B, 823(1), 64–71. [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structures of exo-diamine 29 (left) and.... [Link]

  • National Center for Biotechnology Information. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. [Link]

  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • National Center for Biotechnology Information. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]

  • National Center for Biotechnology Information. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023, June 24). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. [Link]

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Application Notes and Protocols for the Stereoselective Synthesis of Pseudoglycosides Using (S)-Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereocontrolled Pseudoglycoside Synthesis in Modern Drug Discovery

Pseudoglycosides, particularly 2,3-unsaturated glycosides, represent a class of carbohydrate mimetics with significant therapeutic potential. Their structural deviation from natural glycosides, specifically the replacement of the endocyclic oxygen with a carbon atom or the introduction of unsaturation, imparts increased metabolic stability and modified biological activity. This makes them attractive scaffolds in the development of novel antiviral, anticancer, and antibacterial agents.[1][2][3][4][5] The stereoselective synthesis of these molecules is of paramount importance, as the spatial arrangement of substituents at the anomeric center dictates their interaction with biological targets. The Ferrier rearrangement has emerged as a powerful tool for the synthesis of 2,3-unsaturated glycosides from readily available glycals.[6][7][8] This application note provides a detailed guide to the stereoselective synthesis of α-pseudoglycosides using the chiral Brønsted acid, (S)-Camphorsulfonic acid (CSA), a metal-free, mild, and efficient catalyst.[6][9][10]

The Causality Behind Experimental Choices: Mechanistic Insights into CSA-Catalyzed Stereoselectivity

The Ferrier rearrangement proceeds through a proposed allyloxocarbenium ion intermediate. The reaction is initiated by the protonation of the glycal, typically at the C3-acetoxy group of a tri-O-acetyl-glycal, by an acid catalyst. This is followed by the elimination of the acetate group to form a delocalized allylic cation. A nucleophile, such as an alcohol or thiol, then attacks the anomeric carbon (C1).

The exclusive α-stereoselectivity observed with (S)-Camphorsulfonic acid is a key advantage of this methodology.[6][9] While the α-anomer is often the thermodynamically more stable product in Ferrier-type reactions due to the anomeric effect, the use of a chiral Brønsted acid like (S)-CSA can further enhance this selectivity. It is proposed that the chiral catalyst and the nucleophile form a transient chiral complex. This complex orients the nucleophile for a preferential attack on one face of the planar oxocarbenium ion intermediate. The bulky camphor backbone of the CSA likely creates a sterically hindered environment that directs the incoming nucleophile to the α-face of the glycal, leading to the exclusive formation of the α-pseudoglycoside.[11][12]

dot digraph "CSA-Catalyzed Ferrier Rearrangement" { graph [fontname="Arial", fontsize=12, label="Proposed Mechanism for α-Stereoselectivity", labelloc=t, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Glycal" [label="Tri-O-acetyl-D-glucal"]; "CSA" [label="(S)-Camphorsulfonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonation" [label="Protonation of C3-OAc"]; "Intermediate" [label="Allyloxocarbenium Ion\n(Delocalized Cation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleophile" [label="Alcohol (R-OH)"]; "Chiral_Complex" [label="Transient Chiral Complex\n(CSA-Nucleophile)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alpha_Attack" [label="α-Facial Attack"]; "Product" [label="α-2,3-Unsaturated Pseudoglycoside", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Glycal" -> "Protonation" [label="+ H⁺ (from CSA)"]; "CSA" -> "Protonation"; "Protonation" -> "Intermediate" [label="- AcOH"]; "Nucleophile" -> "Chiral_Complex"; "CSA" -> "Chiral_Complex"; "Chiral_Complex" -> "Alpha_Attack"; "Intermediate" -> "Alpha_Attack"; "Alpha_Attack" -> "Product"; } "Proposed Mechanism for α-Stereoselectivity"

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the (S)-Camphorsulfonic acid-catalyzed synthesis of a representative 2,3-unsaturated O-glycoside from tri-O-acetyl-D-glucal and an alcohol.

Materials and Reagents
  • 3,4,6-Tri-O-acetyl-D-glucal

  • Alcohol (e.g., benzyl alcohol, ethanol, or other primary/secondary alcohols)

  • (S)-(+)-10-Camphorsulfonic acid (CSA)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

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"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Combine Tri-O-acetyl-D-glucal,\nAlcohol, and Acetonitrile"]; "Catalyst" [label="Add (S)-Camphorsulfonic Acid"]; "Reaction" [label="Stir at Room Temperature\n(Monitor by TLC)"]; "Quench" [label="Quench Reaction\n(e.g., with aq. NaHCO₃)"]; "Extraction" [label="Extract with Organic Solvent\n(e.g., Ethyl Acetate)"]; "Drying" [label="Dry Organic Layer\n(Na₂SO₄ or MgSO₄)"]; "Concentration" [label="Concentrate in vacuo"]; "Purification" [label="Purify by Silica Gel\nColumn Chromatography"]; "Characterization" [label="Characterize Product\n(NMR, MS, etc.)"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reagents"; "Reagents" -> "Catalyst"; "Catalyst" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } "Experimental Workflow"

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous acetonitrile.

  • Catalyst Addition: To the stirred solution, add (S)-Camphorsulfonic acid (0.1 - 0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (a typical eluent system is 4:1 hexane/ethyl acetate). The reaction is generally complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2,3-unsaturated pseudoglycoside.[9][13]

Data Presentation: Representative Reaction Parameters
EntryGlycal DonorNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)α:β Ratio
1Tri-O-acetyl-D-glucalBenzyl Alcohol10CH₃CN2.592>99:1
2Tri-O-acetyl-D-glucalEthanol15CH₃CN388>99:1
3Tri-O-acetyl-D-glucalThiophenol10CH₃CN295>99:1

Trustworthiness: A Self-Validating System

Troubleshooting and Potential Pitfalls
  • Incomplete Reaction: If the reaction stalls, a slight increase in the catalyst loading or gentle heating (e.g., to 40 °C) may be beneficial. However, higher temperatures can sometimes lead to decomposition. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and lead to hydrolysis of the glycal.

  • Formation of Byproducts: In some cases, minor byproducts arising from the decomposition of the glycal or the formation of the β-anomer may be observed. Careful monitoring by TLC and optimized purification are crucial. The use of a less reactive glycal donor (e.g., with benzyl instead of acetyl protecting groups) might require stronger Lewis acids and harsher conditions, where CSA might be less effective.[13]

  • Difficult Purification: If the product co-elutes with starting material or byproducts, adjusting the polarity of the eluent system for column chromatography is necessary. A shallower gradient can improve separation.

Validation of Stereochemical Outcome

The stereochemistry of the newly formed glycosidic bond is the most critical aspect of this synthesis. The following methods are essential for its validation:

  • ¹H and ¹³C NMR Spectroscopy: The anomeric proton (H-1) of the α-anomer of a 2,3-unsaturated glycoside typically appears as a broad singlet or a small doublet at a characteristic downfield shift. The coupling constant between H-1 and H-2 is usually small for the α-anomer. In contrast, the β-anomer would exhibit a larger coupling constant. The chemical shifts of the anomeric carbon (C-1) in the ¹³C NMR spectrum are also diagnostic, with the α-anomer generally appearing at a different chemical shift than the β-anomer.[14][15][16]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers. Using a suitable chiral stationary phase (e.g., polysaccharide-based columns), it is possible to resolve the α and β anomers and determine the diastereomeric ratio with high accuracy.[17][18][19][20]

References

  • Secondary stereocontrolling interactions in chiral Brønsted acid catalysis: study of a Petasis–Ferrier-type rearrangement catalyzed by chiral phosphoric acids. Chemical Science (RSC Publishing).
  • (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides | Request PDF.
  • ChemInform Abstract: (S)-Camphorsulfonic Acid-Catalyzed Highly Stereoselective Synthesis of Pseudoglycosides | Request PDF.
  • Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers (RSC Publishing).
  • Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal.
  • BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols.
  • (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides.
  • Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions.
  • 1H and 13C NMR data for 2‐O‐, 3‐O‐and 2,3‐di‐O‐glycosylated methyl α‐and β‐D‐galactopyranosides.
  • Synthesis of new 2,3-unsaturated O-glycosides through ferrier rearrangement | Request PDF.
  • ChemInform Abstract: Synthesis of N-, S-, and C-Glycoside Castanospermine Analogues with Selective Neutral α-Glucosidase Inhibitory Activity as Antitumor Agents. | Request PDF.
  • Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a qu
  • Ferrier Rearrangement | Chem-St
  • Chiral High Performance Liquid Chromatography of Neutral Glycerolipids | Request PDF.
  • Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. PMC.
  • Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed.
  • Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • 1 H and 13 C NMR assignments for compounds 1, 2 and 3.
  • Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorin
  • Synthesis and anticancer potential of glycosides. PMC - NIH.
  • Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. PMC.
  • Synthesis of new pseudodisaccharide aminoglycoside antibiotics
  • Sulfated Non-Saccharide Glycosaminoglycan Mimetics as Novel Drug Discovery Platform for Various P
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsatur
  • Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid deriv
  • (PDF)
  • The Chromatographic Resolution of Chiral Lipids. AOCS.
  • Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized. Semantic Scholar.
  • Sustainable Natural Product Glycosylation: A Critical Evaluation of Bioc
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.
  • Identification of natural epimeric flavanone glycosides by NMR spectroscopy.
  • Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin.
  • Creating glycoside diversity through stereoselective carbobor
  • Licheninase (glycosyl hydrolase 17 family).
  • Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective tre

Sources

Asymmetric Morita-Baylis-Hillman (MBH) Reaction: Protocols for Chiral Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application in Asymmetric Morita-Baylis-Hillman Reactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming transformation that couples activated alkenes with carbonyl electrophiles (aldehydes or imines).[1][2][3][4] While historically plagued by slow reaction rates and poor enantiocontrol, recent advances in bifunctional organocatalysis have transformed the asymmetric MBH (and aza-MBH) into a robust tool for synthesizing densely functionalized chiral scaffolds. This guide details the application of these protocols in drug discovery, specifically focusing on the synthesis of 3,3-disubstituted oxindoles —a privileged pharmacophore in oncology and neuroscience.

Strategic Catalyst Selection

Success in asymmetric MBH reactions relies on selecting a catalyst that provides dual activation: nucleophilic activation of the alkene and electrophilic activation of the carbonyl.

Catalyst ClassMechanism of ActionKey AdvantagesLimitations
Cinchona Alkaloids (e.g.,

-Isocupreidine)
Bifunctional: Quinuclidine nitrogen acts as Lewis base; Phenolic -OH acts as Brønsted acid.Excellent for aza-MBH; renewable source; rigid chiral pocket.Can be sensitive to steric bulk of the electrophile.
Chiral Phosphines (e.g., Binaphthyl-derived)Nucleophilic catalysis via phosphorus; often paired with H-bonding donors (thioureas).Higher nucleophilicity than amines; effective for unreactive substrates.Air sensitivity; difficult to remove phosphine oxides post-reaction.
Bifunctional Thioureas H-bond donor (thiourea) activates electrophile; tertiary amine activates nucleophile.Highly tunable; mild conditions; tolerates moisture better than Lewis acids.Reaction rates can be slower without additives.

Mechanistic Insight: Bifunctional Activation

The high enantioselectivity in modern MBH protocols arises from a cooperative mechanism. The catalyst does not merely initiate the reaction; it templates the transition state.

Figure 1: Bifunctional Catalytic Cycle

The diagram below illustrates the dual-activation pathway using a Cinchona alkaloid derivative (


-ICD) as the model catalyst.

MBH_Mechanism Start Substrates: Activated Alkene + Electrophile Step1 Michael Addition: Catalyst (Nu) attacks Alkene Start->Step1 k1 Step2 Dual Activation (TS): Enolate H-bonds to Catalyst -OH Electrophile H-bonds to Catalyst Step1->Step2 Assembly Step3 C-C Bond Formation: Aldol-type addition Step2->Step3 Stereoselection Step4 Proton Transfer (RDS): Rate-Determining Step Step3->Step4 Slow Step Step5 Elimination: Release of Catalyst & Product Step4->Step5 E1cB-like Step5->Start Catalyst Regeneration

Caption: Mechanistic cycle showing the cooperative activation of the nucleophile and electrophile by a bifunctional catalyst, ensuring high enantioselectivity.

Case Study: Synthesis of Chiral 3-Amino-2-Oxindoles

Target: 3-substituted-3-amino-2-oxindoles. Significance: This scaffold is found in gastrin/CCK-B receptor antagonists (e.g., AG-041R) and vasopressin antagonists.[1][2] The quaternary stereocenter at C3 is difficult to synthesize via traditional methods.

Experimental Protocol

Reaction: Aza-MBH reaction of Isatin-derived N-Boc ketimines with Methyl Vinyl Ketone (MVK). Catalyst:


-Isocupreidine (

-ICD) or (R)-2'-diphenylphosphino-[1,1'-binaphthalene]-2-ol.
Reagents:
  • Substrate A: N-Boc isatin ketimine (1.0 equiv, 0.25 mmol)

  • Substrate B: Methyl Vinyl Ketone (MVK) (2.0 equiv, 0.50 mmol)

  • Catalyst:

    
    -ICD (10 mol%)
    
  • Solvent: Toluene (anhydrous)

  • Additives: 4Å Molecular Sieves (optional, for moisture control)

Step-by-Step Procedure:
  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon. Add 4Å molecular sieves (50 mg).

  • Charging: Add N-Boc isatin ketimine (0.25 mmol) and the chiral catalyst (0.025 mmol) to the tube.

  • Solvation: Add anhydrous Toluene (2.0 mL) via syringe. Stir at room temperature until dissolved.

  • Initiation: Cool the reaction mixture to -10°C (critical for maximizing ee). Add MVK (0.50 mmol) dropwise.

  • Incubation: Stir the mixture at -10°C for 24–48 hours. Monitor conversion via TLC (Hexane/EtOAc 7:3).

  • Workup: Once conversion >95%, quench by adding 0.1 M HCl (2 mL). Extract with CH₂Cl₂ (3 x 5 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization Data

The following table summarizes the impact of solvent and temperature on yield and enantiomeric excess (ee), derived from optimization studies [1, 3].

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)
1THF25248578
2CH₂Cl₂25248281
3Toluene25368889
4Toluene -10 48 92 96
5MeOH25129515 (Racemic)

Note: Protic solvents (Entry 5) accelerate the reaction significantly via H-bonding but disrupt the chiral transition state, leading to racemic product.

Experimental Workflow Visualization

Workflow Prep Preparation Dry Schlenk Tube Ar Atmosphere Mix Reaction Setup Substrate + Cat. Solvent: Toluene Prep->Mix Cool Cooling -10°C Cryostat Mix->Cool React Reaction Add MVK Stir 48h Cool->React Quench Quench/Workup 0.1 M HCl DCM Extraction React->Quench Pure Purification Flash Chromatography Quench->Pure Analysis Analysis Chiral HPLC NMR Pure->Analysis

Caption: Operational workflow for the enantioselective aza-MBH reaction.

Troubleshooting & Optimization Guide

Problem: Low Conversion (<50% after 48h)
  • Root Cause: The proton transfer step is often the rate-determining bottleneck.

  • Solution: Increase concentration to 0.5 M or add a weak Brønsted acid additive (e.g., phenol or benzoic acid at 10 mol%) to facilitate proton shuttle without disrupting the chiral pocket. Caution: Strong acids will deactivate the amine catalyst.

Problem: Low Enantioselectivity (<80% ee)
  • Root Cause: Non-specific background reaction or temperature too high.

  • Solution:

    • Switch to a non-polar solvent (Toluene or Xylenes) to tighten the ion-pair transition state.

    • Lower temperature to -20°C (requires longer reaction time).

    • Ensure reagents are free of water/alcohols (unless using specific aqueous protocols), as these promote the non-selective pathway.

Problem: Product Instability
  • Root Cause: MBH adducts are allylic alcohols/amines and can undergo retro-MBH or elimination.

  • Solution: Store products at -20°C. If the product is an oil, convert it to a solid derivative (e.g., acetate or benzoate) for long-term stability.

References

  • Shi, M., Ma, G.-N., & Gao, J. (2007). Chiral Bifunctional Organocatalysts in Asymmetric Aza-Morita-Baylis-Hillman Reactions of Ethyl (Arylimino)acetates with Methyl Vinyl Ketone and Ethyl Vinyl Ketone. Journal of Organic Chemistry, 72(25), 9779-9781. Link

  • Matsui, K., Takizawa, S., & Sasai, H. (2005). Bifunctional Organocatalysts for Enantioselective aza-Morita-Baylis-Hillman Reaction.[1][4][5] Journal of the American Chemical Society, 127(11), 3680-3681. Link

  • Hu, F., Wei, Y., Shi, M., Pindi, S., & Li, G. (2013). Asymmetric catalytic aza-Morita-Baylis-Hillman reaction for the synthesis of 3-substituted-3-aminooxindoles with chiral quaternary carbon centers.[1][2][3][4][6] Organic & Biomolecular Chemistry, 11, 1921-1924.[7] Link

  • McDougal, N. T., & Schaus, S. E. (2003). Asymmetric Morita-Baylis-Hillman Reactions Catalyzed by Chiral Brønsted Acids.[8] Journal of the American Chemical Society, 125(40), 12094-12095. Link

Sources

Troubleshooting & Optimization

How to improve diastereoselectivity in camphorsulfonate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Improving Diastereoselectivity in Camphorsulfonic Acid (CSA) Mediated Processes

Welcome to the CSA Optimization Hub

You have reached the advanced technical support module for Camphorsulfonate (CSA) chemistry. This guide addresses the two primary "tickets" we receive from drug development teams:

  • Chiral Resolution: Maximizing the separation efficiency of diastereomeric salts.

  • Asymmetric Catalysis: Improving stereocontrol in CSA-catalyzed bond-forming reactions.

Our goal is to move you from "trial-and-error" to rational design by controlling the thermodynamic and kinetic parameters that dictate diastereoselectivity.

Module 1: Troubleshooting Chiral Resolution (CSA Salts)

Context: You are using (1R)-(-)- or (1S)-(+)-10-Camphorsulfonic acid to resolve a racemic amine or base. The primary mechanism of separation is the solubility difference between the two diastereomeric salts (


-salt and 

-salt).
Common Ticket: "My reaction is 'oiling out' instead of crystallizing."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is breached, or when the crystallization temperature is above the melting point of the solvated salt. This is a kinetic trap that destroys diastereoselectivity because the "oil" acts as a non-selective solvent for impurities.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Supersaturation Decrease High supersaturation drives the system into the "labile zone" where disordered phases (oils) form faster than ordered lattices. Dilute by 20% and retry.
Cooling Rate Slow Down Rapid cooling traps impurities. Use a controlled ramp (e.g., 0.1°C/min). This keeps the system in the "metastable zone" where growth > nucleation.
Impurities Pre-Purify Critical: Trace diastereomeric impurities can actually stabilize the oil phase. Ensure your starting racemate is chemically pure (>98%) before resolution [1].
Seeding Metastable Zone Add seeds at

. If you lack seeds, scratch the glass interface to induce heterogeneous nucleation.
Common Ticket: "I have crystals, but the Diastereomeric Excess (de) is stuck below 80%."

Diagnosis: You are likely experiencing Eutectic Entrapment or Solid Solution Formation . The solvent system may be "too good," causing co-precipitation of both diastereomers.[1]

The "Double-Screen" Optimization Protocol: Do not rely on a single solvent. Use this logic to widen the solubility gap (


) between the diastereomers.
  • Screen 1 (Dielectric Tuning): Test 5 solvents with varying dielectric constants (

    
    ):
    
    • Aprotic Non-polar: Toluene (

      
      )
      
    • Aprotic Polar: Ethyl Acetate (

      
      )
      
    • Protic: Ethanol (

      
      )
      
    • High Polarity: Water/MeOH (1:1)

  • Screen 2 (The "Marangoni" Anti-Solvent):

    • Dissolve the salt in the minimum amount of the "Good" solvent (from Screen 1).

    • Dropwise add an "Anti-solvent" (where the salt is insoluble) until turbidity persists.

    • Heat to clear, then cool slowly.

    • Tip: Common successful pairs for CSA salts are Ethanol/Ethyl Acetate or Isopropanol/Hexane .

Visual Workflow: Resolving "Oiling Out" Issues

OilingOutTroubleshoot start Issue: Reaction Oils Out check_purity Check Start Material Purity start->check_purity pure_q Is Purity >98%? check_purity->pure_q purify_action Purify via Column/Distillation (Impurities stabilize oil) pure_q->purify_action No check_conc Check Concentration pure_q->check_conc Yes conc_q Is it highly saturated? check_conc->conc_q dilute_action Dilute by 20% (Re-enter Metastable Zone) conc_q->dilute_action Yes check_temp Check Temperature Profile conc_q->check_temp No seed_action Apply Seeding at T_sat - 5°C dilute_action->seed_action check_temp->seed_action If Cooling Fast solvent_switch Switch Solvent System (Try Anti-solvent method) check_temp->solvent_switch If Cooling Slow

Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during CSA salt formation.

Module 2: Optimizing Asymmetric Catalysis (CSA as Catalyst)

Context: You are using CSA as a chiral Brønsted acid catalyst (e.g., in Michael additions of indoles to enones, or Friedel-Crafts alkylations). The goal is high enantioselectivity (ee) or diastereoselectivity (dr).

Common Ticket: "My yield is high, but my diastereoselectivity is near 1:1."

Diagnosis: This usually indicates Background Racemization or Loose Ion Pairing .

  • Background Racemization: The reaction is proceeding via a non-catalyzed pathway (thermal background reaction) which is achiral.

  • Loose Ion Pairing: The CSA anion is not tightly associated with the protonated intermediate, failing to transfer chiral information.

Optimization Protocol:

1. Temperature Suppression (The Kinetic Check) Run the reaction at


 or 

.
  • Why? The activation energy (

    
    ) for the catalyzed (chiral) pathway is lower than the uncatalyzed (racemic) pathway. Lowering temperature suppresses the background reaction exponentially more than the catalyzed one.
    

2. Solvent Dielectric Tuning Diastereoselectivity in ion-pair catalysis relies on the "Tight Ion Pair."

  • High Polarity Solvents (DMSO, MeOH): Separate the ions.[2] Bad for selectivity.

  • Low Polarity Solvents (Toluene, DCM, CHCl3): Force the chiral CSA anion to hug the cationic intermediate. Good for selectivity.

  • Recommendation: Switch to Toluene or Dichloromethane . If solubility is an issue, use a minimum amount of co-solvent (e.g., 5% Ethanol in Toluene) [2].

3. Concentration Effects

  • High Concentration: Increases the likelihood of aggregate formation, which can alter selectivity.

  • Standard: 0.1 M to 0.5 M.

Visual Workflow: Catalytic Cycle Optimization

CatalysisOpt cluster_0 Reaction Conditions solvent Solvent Polarity mechanism Ion-Pair Tightness solvent->mechanism Low Dielectric Increases Tightness temp Temperature selectivity Diastereoselectivity (dr) temp->selectivity Low Temp Suppresses Racemic Path mechanism->selectivity Chiral Induction

Figure 2: The relationship between solvent polarity, temperature, and stereochemical outcome in CSA catalysis.[3]

Module 3: Camphorsulfonate Esters (Solvolysis)

Context: You are using the camphorsulfonate group (OCs) as a leaving group. Key Concept: The sulfonate ester is an excellent leaving group (similar to Tosylate/Mesylate).

FAQ: "Does substitution proceed with Retention or Inversion?"
  • Standard

    
    :  Inversion of configuration.
    
  • Solvolysis (

    
    ):  If the carbocation is stable, you risk racemization.
    
  • Troubleshooting: To ensure high diastereoselectivity (inversion), you must suppress

    
     pathways.
    
    • Solvent: Use aprotic, polar solvents (DMF, DMSO) to favor

      
      . Avoid protic solvents.
      
    • Nucleophile: Use a strong nucleophile (Azide, Cyanide) to increase the rate of the bimolecular step over the unimolecular ionization.

References

  • Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts."

  • Gavin Publishers. (2019). "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."

  • ChemicalBook. "(1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism."

Disclaimer: Experimental chemistry carries inherent risks. Always consult your institution's safety protocols and Safety Data Sheets (SDS) before handling Camphorsulfonic Acid or organic solvents.

Sources

Technical Support Center: Optimizing Solvent Systems for Camphorsulfonate Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the crystallization of camphorsulfonate salts. Camphorsulfonic acid (CSA) is a powerful and widely used chiral resolving agent, prized for its ability to form crystalline diastereomeric salts with a variety of racemic compounds.[1][2] However, achieving high-quality crystals with excellent yield and diastereomeric purity can be challenging. Success is critically dependent on the selection and optimization of the solvent system.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, combining frequently asked questions (FAQs) for quick reference with in-depth troubleshooting guides for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in camphorsulfonate salt crystallization?

The solvent system is arguably the most critical variable in diastereomeric salt crystallization.[1] It directly governs the solubility of the two diastereomeric salts. For a successful resolution, the ideal solvent should exhibit a significant difference in solubility between the desired and the undesired diastereomeric salt. This differential solubility allows the less soluble salt to crystallize selectively while the more soluble salt remains in the mother liquor.[3] Furthermore, the solvent influences crystal growth kinetics, morphology (shape), and can even determine the polymorphic form of the final product.[4][5][6]

Q2: How do I begin selecting a solvent for my camphorsulfonate salt?

A systematic solvent screen is the most effective starting point.[1][7] This is typically done on a small scale using vials or a 96-well plate.[7][8] The goal is to test a diverse range of solvents with varying properties.

Key Solvent Classes to Screen:

  • Alcohols: (Methanol, Ethanol, Isopropanol) - Good for dissolving polar salts.

  • Esters: (Ethyl Acetate, Isopropyl Acetate) - Medium polarity.

  • Ketones: (Acetone, Methyl Ethyl Ketone) - Good balance of polarity and volatility.

  • Ethers: (Methyl t-Butyl Ether, Tetrahydrofuran) - Lower polarity.

  • Hydrocarbons: (Toluene, Heptane) - Often used as anti-solvents.

  • Nitriles: (Acetonitrile) - Polar aprotic.

The initial screen helps identify solvents where the salt has low to moderate solubility at room temperature but is fully soluble at an elevated temperature.

Q3: What is an "anti-solvent" and how is it used in this process?

An anti-solvent is a solvent in which the camphorsulfonate salt is poorly soluble.[1] It is used in combination with a "good" solvent where the salt is readily soluble. The process, known as anti-solvent crystallization, involves dissolving the salt in a minimal amount of the good solvent and then slowly adding the anti-solvent until the solution becomes turbid (cloudy), indicating the onset of precipitation.[1][9] This technique is highly effective for inducing crystallization and increasing yield, but the rate of addition is critical to avoid "oiling out."[10][11]

Q4: Can the choice of solvent affect the crystal's polymorphic form?

Absolutely. Polymorphism, the ability of a compound to exist in multiple crystal structures, is heavily influenced by the solvent.[4][5] Solvent-solute interactions, such as hydrogen bonding, can direct the molecules to pack in different arrangements, leading to different polymorphs.[4] These polymorphs can have different physical properties, including solubility, stability, and melting point. Therefore, it is crucial to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure consistency between batches.[6]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during camphorsulfonate salt crystallization, providing probable causes and actionable solutions.

Problem 1: No Crystals Form; Solution Remains Clear

Probable Cause: The diastereomeric salts are too soluble in the chosen solvent, and the solution is not supersaturated.[3][11]

Solutions:

  • Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.[1][7]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If available, add a single, tiny crystal of the desired diastereomeric salt to the supersaturated solution. This provides a template for further crystal growth.

  • Utilize an Anti-Solvent: Slowly add a pre-screened anti-solvent to the solution to decrease the salt's solubility and induce precipitation.[11]

  • Temperature Reduction: Cool the solution slowly. Rapid cooling can sometimes lead to oiling out, so a gradual temperature decrease is often more effective.[1]

Problem 2: An Oil Forms Instead of Crystals ("Oiling Out")

Probable Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid instead of a solid.[10][12] This is often driven by excessively high supersaturation, a rapid cooling rate, or the melting point of the salt being lower than the crystallization temperature.[13][14] Oiling out is detrimental as the oil phase can trap impurities and rarely solidifies into a pure, crystalline form.[10][12]

Solutions:

  • Reduce Supersaturation Rate:

    • Slow Down Cooling: Avoid crash-cooling in an ice bath. Allow the solution to cool gradually to room temperature, perhaps in an insulated container, before further cooling.[10]

    • Decrease Concentration: Add more of the primary solvent to dilute the solution before attempting to crystallize again.[7][13]

  • Optimize Solvent System:

    • The chosen solvent may be too "good," solvating the ions so well that they resist forming an ordered crystal lattice. Try a less polar solvent or a different solvent class.[7][14]

  • Elevate Crystallization Temperature (with Anti-Solvent): Maintain the solution at a slightly elevated temperature while slowly adding the anti-solvent. This can keep the system above the salt's melting point and avoid localized high supersaturation that leads to oil formation.[10]

Troubleshooting Decision Tree

G cluster_oil Oiling Out Solutions cluster_no_xtal No Crystal Solutions cluster_low_yield Low Yield/Purity Solutions start Experiment Start result Observe Outcome start->result oil Problem: 'Oiling Out' result->oil Liquid droplets form no_xtal Problem: No Crystals result->no_xtal Solution remains clear low_yield Problem: Low Yield / Purity result->low_yield Crystals form, but yield/purity is poor success Success: High-Quality Crystals result->success Good crystals form oil_sol1 1. Slow Cooling Rate 2. Decrease Concentration oil->oil_sol1 High Supersaturation oil_sol2 3. Add More Solvent 4. Change Solvent System oil->oil_sol2 Poor Solvent Choice no_xtal_sol1 1. Increase Concentration (Evaporate Solvent) no_xtal->no_xtal_sol1 Not Supersaturated no_xtal_sol2 2. Induce Nucleation (Scratch / Seed) no_xtal->no_xtal_sol2 High Nucleation Barrier no_xtal_sol3 3. Add Anti-Solvent no_xtal->no_xtal_sol3 Solubility Too High low_yield_sol1 1. Re-screen Solvents (Maximize Solubility Delta) low_yield->low_yield_sol1 Poor Selectivity low_yield_sol2 2. Optimize Temp. Profile 3. Recrystallize Product low_yield->low_yield_sol2 Sub-optimal Conditions oil_sol1->result Retry oil_sol2->result Retry no_xtal_sol1->result Retry no_xtal_sol2->result Retry no_xtal_sol3->result Retry low_yield_sol1->result Retry low_yield_sol2->result Retry

Caption: A decision tree for troubleshooting common crystallization issues.

Problem 3: The Yield is Low or Diastereomeric Purity is Poor

Probable Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation. Alternatively, a significant amount of the desired product remains dissolved in the mother liquor.[7]

Solutions:

  • Re-Optimize the Solvent System: This is the most crucial step. The initial screen may have identified a working solvent, but not the optimal one. A more focused screen around the initial "hit" is needed. For example, if ethanol worked, try methanol, isopropanol, or mixtures like ethanol/ethyl acetate. The goal is to maximize the solubility difference between the two diastereomers.[7]

  • Perform a Recrystallization: The isolated crystals can be re-dissolved in a fresh portion of the hot solvent and re-crystallized. This second step often significantly improves purity by washing away the more soluble diastereomer and other impurities.

  • Optimize Temperature Profile: Ensure the final cooling temperature is low enough to minimize the solubility of the desired salt, but not so low that the undesired diastereomer crashes out. A slow, controlled cooling profile is key.

  • Analyze the Mother Liquor: Use an analytical technique like chiral HPLC to determine the composition of the mother liquor. If it is highly enriched in the undesired enantiomer, the separation is working. If it contains a large amount of the desired product, the yield can be improved by further cooling, concentration, or anti-solvent addition.

Experimental Protocols & Data

Protocol 1: High-Throughput Solvent Screening

This protocol allows for the rapid testing of multiple solvent systems to identify promising candidates for crystallization.

Methodology:

  • Stock Solution Prep: Prepare a stock solution of your racemic compound and 0.5-1.0 equivalents of the appropriate camphorsulfonic acid enantiomer in a volatile solvent like methanol.[7]

  • Aliquot: Dispense a fixed volume of the stock solution into each well of a 96-well plate.

  • Evaporate: Carefully evaporate the volatile solvent (e.g., using a vacuum centrifuge or nitrogen stream) to leave a solid film of the diastereomeric salt mixture in each well.[7]

  • Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the wells.

  • Equilibration: Seal the plate and agitate (e.g., on a plate shaker) at a controlled temperature for 12-24 hours to allow the system to reach equilibrium.[7]

  • Analysis: Visually inspect each well for crystal formation, oiling out, or complete dissolution. Promising conditions where a crystalline solid has formed can be scaled up. The solid can be isolated and analyzed for diastereomeric excess (d.e.).

Solvent Selection Workflow

G cluster_refine Optimization Loop start Define Racemic Compound & CSA Resolving Agent screen High-Throughput Screen (Protocol 1) start->screen analysis Analyze Results: - Crystal Formation? - Oiling Out? - Fully Dissolved? screen->analysis scale_up Scale-up Promising Hits (10-50 mg scale) analysis->scale_up Promising Hits Found no_hits No Promising Hits analysis->no_hits No Hits / All Oil Out refine Refine Conditions: - Temp Profile - Concentration - Anti-solvent Ratio scale_up->refine characterize Characterize Crystals: - Yield - Purity (d.e.) - Polymorph (PXRD) refine->characterize characterize->refine Needs Improvement final Optimized Protocol characterize->final Criteria Met rescreen Re-screen with New Solvents / Mixtures no_hits->rescreen rescreen->screen

Caption: Workflow for systematic solvent selection and optimization.

Data Presentation: Solvent Properties

The choice of solvent is guided by its physical properties. This table summarizes key properties for common crystallization solvents. The ideal solvent often has moderate polarity and the ability to engage in hydrogen bonding, which is crucial for interacting with the sulfonate and ammonium ions of the salt.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)H-Bonding
Methanol 5.16532.7Donor & Acceptor
Ethanol 4.37824.5Donor & Acceptor
Isopropanol (IPA) 3.98219.9Donor & Acceptor
Acetone 5.15620.7Acceptor
Acetonitrile 5.88237.5Acceptor
Ethyl Acetate 4.4776.0Acceptor
Toluene 2.41112.4None
Heptane 0.1981.9None
References
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). CORE. Retrieved February 18, 2026, from [Link]

  • Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. (2012). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Chiral resolution process. (1995). Google Patents.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of the Chiral Pharmaceutical Compound Bicalutamide. (2024). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Crystallization of polymorphs: The effect of solvent. (1993). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. (2012). PubMed. Retrieved February 18, 2026, from [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023). Analytical Sales. Retrieved February 18, 2026, from [Link]

  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (2008). Indian Academy of Sciences. Retrieved February 18, 2026, from [Link]

  • Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. (2002). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2017). Google Patents.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 18, 2026, from [Link]

  • Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. (2022). ACS Omega. Retrieved February 18, 2026, from [Link]

  • Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents. (2014). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved February 18, 2026, from [Link]

  • A beginner's guide to macromolecular crystallization. (2021). Portland Press. Retrieved February 18, 2026, from [Link]

  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). Retrieved February 18, 2026, from [Link]

  • A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Rsc.org. Retrieved February 18, 2026, from [Link]

  • The factors affecting the occurrence of oiling‐out. (2021). ResearchGate. Retrieved February 18, 2026, from [Link]

  • The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor. Retrieved February 18, 2026, from [Link]

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2023). ChemRxiv. Retrieved February 18, 2026, from [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2019). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications (RSC Publishing). Retrieved February 18, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 18, 2026, from [Link]

  • Optimization of crystallization conditions for biological macromolecules. (2014). PMC - NIH. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting low yields in asymmetric synthesis with chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

To: From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Support Subject: RE: CASE #4922 - Troubleshooting Low Yields in Auxiliary-Mediated Synthesis

Hello,

I understand you are seeing suboptimal yields in your asymmetric alkylations/aldols. In my 15 years supporting process chemistry, I’ve found that "low yield" with chiral auxiliaries (Evans, Myers, etc.) usually stems from one of three specific failure points: incomplete enolization , aggregate trapping , or destructive cleavage .

This guide bypasses the textbook basics and targets the "silent killers" of these reactions. We will focus on the Evans Oxazolidinone and Myers Pseudoephedrine platforms, as these are the industry workhorses.

Part 1: The Attachment Phase (Acylation Diagnostics)

If you cannot get the auxiliary onto your substrate efficiently, you lose material before the stereochemistry even begins.

The Problem: Low conversion of carboxylic acid to


-acyloxazolidinone.
The Diagnosis:  Steric hindrance or labile acid chlorides.
Protocol A: The "Mixed Anhydride" Bypass

Use this when your acid chloride is unstable or difficult to generate.

  • Activation: Dissolve your carboxylic acid (1.0 equiv) in dry THF. Add Et

    
    N (1.1 equiv). Cool to -78°C.[1][2]
    
  • Anhydride Formation: Add Pivaloyl Chloride (1.05 equiv) dropwise. Stir for 15 min at 0°C. Why? This forms a mixed anhydride that is highly reactive but less prone to degradation than some acid chlorides.

  • Lithiation (Separate Flask): Dissolve Evans auxiliary (1.0 equiv) in THF at -78°C. Add

    
    -BuLi (1.0 equiv). Stir 15 min.
    
  • Cannulation: Transfer the lithiated auxiliary into the mixed anhydride solution at -78°C.

  • Warming: Allow to warm to RT slowly.

Scientist's Note: If you see "double addition" (the auxiliary attacking twice), your pivaloyl chloride is in excess. Ensure strict stoichiometry.

Part 2: The Asymmetric Transformation (The Reaction)

This is where the stereocenter is set. Low yields here are often due to moisture (quenching the enolate) or aggregation (preventing reaction).

Scenario 1: Myers Alkylation (Pseudoephedrine)

Symptom: Reaction stalls at 50-60% conversion; recovering starting material. Root Cause: Wet Lithium Chloride (LiCl). The Fix: LiCl is not just an additive; it is structural. It breaks up the unreactive LDA-enolate aggregates into reactive monomers. If your LiCl is not anhydrous, the reaction fails.

The "Flame-Dry" Protocol for LiCl:

  • Place solid LiCl (6.0 equiv) in your reaction flask.

  • Heat the flask with a heat gun (approx. 400°C) under high vacuum (<0.5 mmHg) for 5-10 minutes.

  • Visual Cue: The LiCl should look "fluffy" and free-flowing, not clumpy.

  • Cool to room temperature under Argon before adding solvent/amine.

Scenario 2: Evans Alkylation

Symptom: Low diastereomeric ratio (dr). Root Cause: "Enolate Leakage" (Incomplete enolization or equilibration). The Fix: Ensure the internal temperature is strictly < -70°C during base addition. Use NaHMDS instead of LDA if the substrate is prone to deprotonation at other sites.

Part 3: The Cleavage Phase (The "Danger Zone")

This is the most common source of "yield loss." You formed the product, but destroyed it trying to remove the auxiliary.

The Problem: "I lost my auxiliary and my product." The Mechanism: Hydroxide (LiOH) is small and hard. It prefers to attack the endocyclic carbonyl (the ring), breaking the auxiliary.[3] We need it to attack the exocyclic carbonyl (the linker).

The Solution: The Peroxide Effect. You must use LiOH + H


O

. The hydroperoxide anion (HOO

) is much more nucleophilic (alpha-effect) and softer, attacking the exocyclic carbonyl selectively.

CleavagePathways Start N-Acyl Oxazolidinone (Product) LiOH LiOH Only (Hard Nucleophile) Start->LiOH Path A (Error) LiOOH LiOH + H2O2 (Soft Nucleophile) Start->LiOOH Path B (Correct) Endo Endocyclic Attack (Ring Opening) LiOH->Endo Kinetic Pref. Exo Exocyclic Attack (Correct Cleavage) LiOOH->Exo Alpha-Effect Trash Destroyed Auxiliary + Hydroxy Amide Endo->Trash Success Recovered Auxiliary + Chiral Acid Exo->Success

Figure 1: Mechanistic divergence in Evans auxiliary cleavage. Path A leads to irreversible loss of the auxiliary and contamination of the product. Path B utilizes the alpha-effect of the hydroperoxide anion to ensure regioselectivity.

Troubleshooting & Diagnostics Table

SymptomProbable CauseDiagnostic / Solution
Low Yield (Acylation) Acid chloride degradationSwitch to Mixed Anhydride: Use Pivaloyl chloride/Et

N method described in Part 1.
No Reaction (Myers) Aggregated EnolateCheck LiCl: Did you flame dry it in situ? Commercial "anhydrous" LiCl is rarely dry enough.
Low dr (Evans) Enolate Geometry ScramblingTemp Check: Internal temp must stay < -70°C during enolization. Base: Switch from LDA to NaHMDS to reduce amine-catalyzed equilibration.
Product Loss (Cleavage) Endocyclic CleavageCheck Peroxide: Ensure H

O

is fresh (30%). If old, concentration drops, and LiOH dominates (destructive path).
"Mush" after workup Emulsion / Magnesium SaltsQuench: If using Magnesium (Evans Aldol), quench with pH 7 buffer and use Tartrate salts to break Mg-emulsions.

FAQ: Frequently Asked Questions

Q: Can I use NaBH4 to cleave the auxiliary to the alcohol directly? A: Yes, but moisture is the enemy here. Protocol: Dissolve substrate in THF/Water (avoid water if possible, but standard reductive cleavage tolerates traces). Add NaBH


 (4 equiv).
Critical: If the reaction is sluggish, add LiCl  (yes, again). Lithium coordinates the carbonyl, activating it for hydride attack. This is known as the Penning reduction modification.

Q: My Myers alkylation is turning black/tarry. A: You are likely decomposing the pseudoephedrine backbone. This happens if the reaction warms up too fast or if the base concentration is too high. Fix: Keep the reaction at 0°C (or -78°C depending on substrate) and ensure your alkyl halide is added slowly to prevent exotherms.

Q: Safety Warning: Why is my cleavage reaction bubbling violently? A: Oxygen evolution. When mixing LiOH and H


O

, you generate peracid intermediates. If H

O

is in large excess, it reduces the peracid, releasing O

gas.[4][5] Safety: On scale (>10g), this is a fire hazard. Add H

O

slowly at 0°C and ensure strong nitrogen sweeping to dilute the headspace.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[6] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[6] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

  • Keyes, R. F., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(8), 1705–1712.

Dr. Aris Thorne Senior Application Scientist | Chiral Chemistries Division BioPharmaLab Support Center

Sources

Technical Support Center: Camphorsulfonate Auxiliary Removal & Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

This guide addresses the critical post-reaction phase of asymmetric synthesis using camphorsulfonate-derived auxiliaries (e.g., Oppolzer’s sultam). While these auxiliaries induce high stereoselectivity, their economic viability depends on efficient cleavage and quantitative recovery .

The Mechanistic Challenge

The amide bond linking the auxiliary to the acyl group is sterically hindered (by design) and electronically stabilized. Standard hydrolysis (NaOH/H₂O) often fails or requires harsh conditions that cause racemization.

The Solution: We utilize the


-effect  of hydroperoxide anions (

) or the high hydride delivery of Lithium Aluminum Hydride (

) to bypass these barriers.

Decision Matrix: Selecting the Cleavage Method

Before initiating, select the protocol based on your desired product oxidation state.

CleavageLogic Start Target Product? Acid Carboxylic Acid (COOH) Start->Acid Alcohol Primary Alcohol (CH2OH) Start->Alcohol Consideration Is Substrate Sensitive to Oxidation? Acid->Consideration MethodB Method B: Reductive Cleavage (LiAlH4) Alcohol->MethodB Reductive Removal MethodA Method A: Hydrolytic Cleavage (LiOH / H2O2) Consideration->MethodA No (Standard) AltMethod Alternative: TBAH (Tetrabutylammonium hydroxide) Consideration->AltMethod Yes (Oxidation Risk)

Figure 1: Decision tree for selecting the appropriate cleavage methodology based on target functionality.

Method A: Hydrolytic Cleavage (LiOH / )

Target: Carboxylic Acids Mechanism: The hydroperoxide anion (


) is significantly more nucleophilic than hydroxide due to the alpha-effect, allowing cleavage at lower temperatures (0°C) to preserve stereocenters.
Reagents
  • Lithium Hydroxide monohydrate (LiOH·H₂O): 2.0 – 4.0 equiv.

  • Hydrogen Peroxide (30% aq): 4.0 – 8.0 equiv.

  • Solvent: THF:Water (3:1 or 4:1).

Protocol
  • Dissolution: Dissolve the N-acyl sultam in THF (0.1 M concentration) and cool to 0°C.

  • Peroxide Addition: Add 30%

    
     dropwise.
    
    • Safety Note: This reaction generates oxygen gas (

      
      ). Ensure the system is vented (e.g., a needle in the septum) to prevent pressure buildup.
      
  • Base Addition: Add LiOH·H₂O (solid or solution) slowly.

  • Reaction: Stir at 0°C. Monitor by TLC. Most reactions complete in 1–4 hours.

  • Quench: Add saturated aqueous

    
     (sodium sulfite) or 
    
    
    
    (thiosulfate) to quench excess peroxide. Stir 15 mins. Test with starch-iodide paper (should be negative).

Method B: Reductive Cleavage ( )[3]

Target: Primary Alcohols Mechanism: Nucleophilic acyl substitution by hydride.

Reagents
  • 
     (LAH): 1.5 – 2.5 equiv.
    
  • Solvent: Anhydrous THF or

    
    .
    
Protocol
  • Preparation: Suspend LAH in dry THF at -78°C or 0°C under Argon/Nitrogen.

  • Addition: Add the N-acyl sultam (dissolved in THF) dropwise to the LAH suspension.

  • Reaction: Allow to warm to room temperature (or keep at 0°C if sensitive). Stir 1–3 hours.

  • Fieser Quench (Critical for Filtration):

    • For every x grams of LAH used, add:

      • x mL Water[1][2]

      • x mL 15% NaOH

      • 3x mL Water[1]

  • Workup: Add

    
     to the granular white precipitate. Filter through a celite pad. Rinse cake with THF.
    

Auxiliary Recovery & Purification (The "Acid-Base Switch")

This is the most frequent point of failure. The auxiliary is neutral; the product (in Method A) is acidic. We exploit this for separation without column chromatography.

RecoveryWorkflow Mix Crude Reaction Mixture (Post-Quench) Basify Adjust pH > 10 (using NaOH/LiOH) Mix->Basify Extract1 Extract with EtOAc/DCM Basify->Extract1 OrgLayer1 Organic Layer (Contains SULTAM) Extract1->OrgLayer1 Top/Bottom AqLayer1 Aqueous Layer (Contains PRODUCT Salt) Extract1->AqLayer1 Cryst Recrystallize (EtOH) OrgLayer1->Cryst Acidify Acidify pH < 2 (using HCl) AqLayer1->Acidify Recovered Pure Auxiliary (Ready for Reuse) Cryst->Recovered Extract2 Extract with EtOAc Acidify->Extract2 Product Pure Chiral Acid Extract2->Product

Figure 2: The "Acid-Base Switch" workflow for separating the neutral sultam auxiliary from the acidic product.

Troubleshooting & FAQs

Q1: My hydrolysis (Method A) is stalled even after 6 hours.

Diagnosis: Steric hindrance is preventing the hydroperoxide attack. Solution:

  • Increase Peroxide: The ratio of

    
     to LiOH is critical. Ensure you have at least a 2:1 ratio of Peroxide:Base.
    
  • Solvent Switch: Switch from THF to DME (Dimethoxyethane) . DME coordinates lithium cations, making the hydroperoxide anion "naked" and more reactive.

  • Temperature: Warm slowly to 10°C. Warning: Higher temps increase the risk of epimerization.

Q2: I am seeing racemization (loss of ee) in my product.

Diagnosis: The basic conditions are deprotonating the alpha-proton of your product. Solution:

  • Avoid NaOH: Stick to LiOH. Lithium forms a tight chelate that stabilizes the intermediate and discourages enolization.

  • Over-quenching: Do not let the reaction sit in the basic solution once complete. Quench immediately.

Q3: I cannot separate the sultam from my alcohol product (Method B).

Diagnosis: Since both are neutral, the Acid-Base switch won't work. Solution:

  • Flash Chromatography: The sultam is usually less polar than the primary alcohol.

  • Crystallization: Oppolzer’s sultam crystallizes extremely well from Ethanol. Concentrate your crude mixture and attempt to crystallize the sultam out of the oil first.

Q4: There is a massive emulsion during extraction.

Diagnosis: Lithium salts often cause emulsions. Solution:

  • Rochelle's Salt: Add saturated Potassium Sodium Tartrate solution and stir vigorously for 30 mins. This breaks aluminum/lithium emulsions.

  • Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates stabilizing the emulsion.

Comparison of Methods

FeatureMethod A (LiOH/

)
Method B (

)
Product Type Carboxylic AcidPrimary Alcohol
Reaction Time 1–4 Hours1–3 Hours
Temp 0°C-78°C to 25°C
Key Risk Epimerization if too warmFire hazard (LAH)
Auxiliary Recovery >95% (via extraction)>90% (via chromatography/cryst)

References

  • Oppolzer, W., et al. (1989). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron.[3]

  • Evans, D. A., et al. (1987). Stereoselective alkylation reactions of chiral imide enolates. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Cleavage of Chiral Auxiliaries.[4]

  • Sullivan, R. J., & Newman, S. G. (2018).[3] Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.[3] Chemical Science.[3][5][6][7]

Sources

Technical Support Center: Managing & Controlling Potential Genotoxic Impurities (PGIs)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the management and control of Potential Genotoxic Impurities (PGIs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the complex challenges associated with PGIs. Our goal is to equip you with the knowledge to ensure the safety and regulatory compliance of your pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are genotoxic impurities (GTIs) and potential genotoxic impurities (PGIs), and why are they a concern?

A1: Genotoxic impurities are chemical substances that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2] They are often by-products of the chemical synthesis of active pharmaceutical ingredients (APIs), degradants, or leachables from container closure systems.[3][4] Even at trace levels—parts per million (ppm) or parts per billion (ppb)—these impurities can pose a significant risk to patient safety.[5] Consequently, regulatory bodies like the FDA and EMA have established stringent guidelines for their control.[1][5]

The term "potential genotoxic impurity" (PGI) refers to an impurity that has a structural feature, known as a "structural alert," that is associated with genotoxicity but has not been experimentally proven to be genotoxic.[6]

Q2: What is the regulatory framework for controlling PGIs?

A2: The primary regulatory guideline is the ICH M7 (R1) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][7][8] This guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities.[7] The core principle of ICH M7 is a risk-based approach to ensure patient safety while maintaining a practical framework for drug development.[9]

Q3: What is the Threshold of Toxicological Concern (TTC), and how is it applied?

A3: The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[2][10] For most genotoxic impurities with lifetime exposure, the TTC is set at 1.5 µ g/day .[1][5][11] This value corresponds to a lifetime cancer risk of less than 1 in 100,000.[11] The TTC is a crucial tool for setting acceptable limits for PGIs in the absence of compound-specific carcinogenicity data.[12] However, for highly potent carcinogens like N-nitroso compounds, aflatoxins, and azoxy compounds, the TTC approach is not applicable.

The acceptable intake can be adjusted for less-than-lifetime (LTL) exposure. The recommended daily intake limits for a single genotoxic impurity are:

  • < 1 month: 120 µ g/day

  • 1-12 months: 20 µ g/day

  • 1-10 years: 10 µ g/day

  • > 10 years to lifetime: 1.5 µ g/day [2]

Q4: How are PGIs identified and classified?

A4: The identification and classification of PGIs follow a systematic process outlined in ICH M7.

  • Impurity Assessment: All potential and actual impurities arising from the synthesis, degradation, or storage of the drug substance are identified.[13]

  • (Q)SAR Analysis: A computational toxicology assessment using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies is performed to predict the bacterial mutagenicity of each impurity.[13][14] One model should be expert rule-based, and the other should be statistical-based.[14]

  • Classification: Based on the (Q)SAR predictions and any available experimental data, impurities are classified into one of five classes as described in the table below.[3]

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control to compound-specific acceptable limits.[3]
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC.[3]
Class 3 Impurities with a structural alert for mutagenicity, but no experimental data.Control at or below the TTC, or conduct an Ames test.[3]
Class 4 Impurities with a structural alert that is also present in the API or related compounds that have been tested and are non-mutagenic.Treat as non-mutagenic impurities.[3]
Class 5 Impurities with no structural alert for mutagenicity.Treat as non-mutagenic impurities according to ICH Q3A/B guidelines.[3]
Q5: What is the Ames test, and when is it necessary?

A5: The Ames test, or bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of a chemical compound.[15][16] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid like histidine.[15][17][18] If the test compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[18] The inclusion of a mammalian liver extract (S9 fraction) can simulate metabolic activation in mammals.[19]

An Ames test is typically required for a Class 3 impurity to determine if it is actually mutagenic. A negative Ames test result for a Class 3 impurity would reclassify it to Class 5.[20]

Troubleshooting Guides

Issue 1: Unexpected PGI detected in a new batch of API.
Potential Cause Troubleshooting Steps Scientific Rationale
Change in raw materials or reagents. 1. Review the certificates of analysis for all starting materials and reagents used in the affected batch. 2. Compare them to previous batches. 3. If a new supplier or grade was used, analyze the material for the presence of the PGI.Impurities in starting materials or reagents can carry through the synthesis and contaminate the final API.[5]
Process deviation. 1. Thoroughly investigate the batch manufacturing record for any deviations from the established process parameters (e.g., temperature, reaction time, pH). 2. Evaluate if the deviation could have led to a side reaction forming the PGI.Minor changes in reaction conditions can favor the formation of unwanted by-products, including PGIs.
Cross-contamination. 1. Review cleaning validation records for the equipment used. 2. Investigate the manufacturing schedule to see if a product known to contain the PGI or a structurally similar compound was manufactured on the same equipment prior to the affected batch.Inadequate cleaning procedures can lead to carryover of impurities from one batch to another.
Degradation. 1. Review the storage and handling conditions of the API. 2. Conduct forced degradation studies to determine if the PGI is a degradation product.The API itself can decompose over time or under stress conditions (e.g., heat, light, humidity) to form genotoxic impurities.[21]
Issue 2: Analytical method for PGI detection lacks sufficient sensitivity.
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate analytical technique. 1. For volatile PGIs, consider Gas Chromatography (GC) with a sensitive detector like a mass spectrometer (MS) or an electron capture detector (ECD) for halogenated compounds.[3][22] 2. For non-volatile PGIs, High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is often the method of choice.[5][23]The physicochemical properties of the PGI dictate the most suitable analytical technique.[23] Mass spectrometry provides high sensitivity and selectivity required for trace-level analysis.[]
Poor sample preparation. 1. Optimize extraction and concentration steps to minimize loss of the PGI. 2. Consider derivatization to improve the volatility or detectability of the PGI.[23]Sample preparation is critical for enriching the analyte and removing interfering matrix components.
Matrix effects in LC-MS. 1. Use a stable isotope-labeled internal standard for the PGI to compensate for matrix-induced ion suppression or enhancement. 2. Optimize the chromatographic separation to elute the PGI in a region with less matrix interference. 3. Consider alternative ionization sources.The API and other components in the sample can interfere with the ionization of the PGI in the mass spectrometer, affecting quantification.[25]
Suboptimal instrument parameters. 1. Systematically optimize all instrument parameters, including injection volume, column temperature, mobile phase composition, and mass spectrometer settings. 2. For GC-MS, optimize headspace parameters if applicable.Fine-tuning the analytical instrument's settings is crucial for achieving the desired sensitivity and resolution.

Experimental Protocols & Workflows

Workflow for PGI Assessment and Control

This workflow provides a systematic approach to managing PGIs in drug development, in line with ICH M7 guidelines.

PGI_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment & Classification cluster_2 Control Strategy cluster_3 Implementation & Monitoring Identify Identify all potential and actual impurities QSAR (Q)SAR Analysis (Expert rule-based & statistical) Identify->QSAR Classify Classify Impurities (Class 1-5) QSAR->Classify Control Develop Control Strategy Classify->Control Implement Implement and monitor controls Control->Implement

Caption: A streamlined workflow for the identification, assessment, and control of PGIs.

Decision Tree for Analytical Method Selection

This decision tree guides the selection of an appropriate analytical technique for PGI quantification based on the impurity's properties.

Analytical_Method_Selection start PGI Identified volatile Is the PGI volatile? start->volatile chromophore Does the PGI have a UV chromophore? volatile->chromophore No gcms GC-MS or GC-FID/ECD volatile->gcms Yes lcms LC-MS/MS chromophore->lcms No hplcuv HPLC-UV chromophore->hplcuv Yes

Caption: Decision tree for selecting an analytical method for PGI analysis.

References

  • The Ames test: a methodological short review.
  • Ames Test for mutagenicity.
  • Ames test - Wikipedia. Available from: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. Available from: [Link]

  • The Determination and Control of Genotoxic Impurities in APIs | Pharmaceutical Technology. Available from: [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Available from: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available from: [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - SciSpace. Available from: [Link]

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. Available from: [Link]

  • In Silico Mutagenicity and Toxicology Predictions - PozeSCAF. Available from: [Link]

  • Ames Test - Charles River Laboratories. Available from: [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. Available from: [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC. Available from: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - Toxicology Research (RSC Publishing). Available from: [Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • In silico prediction of genotoxicity - PubMed. Available from: [Link]

  • Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). Available from: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. Available from: [Link]

  • FAQs on Genotoxic Assessment for Impurities - Veeprho Pharmaceuticals. Available from: [Link]

  • Role of ICH M7 in Impurities Assessment - Freyr Solutions. Available from: [Link]

  • Dossier – Threshold of Toxicological Concern (TTC) | Food Packaging Forum. Available from: [Link]

  • Thresholds of Toxicological Concern (TTC) ISO 10993 - Efor Group. Available from: [Link]

  • Threshold of Toxicological Concern (TTC) - American Chemistry Council. Available from: [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. Available from: [Link]

  • Genotoxic impurities in pharmaceutical products. Available from: [Link]

  • Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development. Available from: [Link]

  • Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography | LCGC International. Available from: [Link]

  • Permitted Daily Exposure Values: Application Considerations in Toxicological Risk Assessments - PubMed. Available from: [Link]

  • Genotoxic Impurities: Regulatory Best Practice - AIFA. Available from: [Link]

  • ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - GMP Navigator. Available from: [Link]

  • Genotoxic Impurities Part 1: General Overview - Pharmaceutical Outsourcing. Available from: [Link]

  • Strategic control of genotoxic impurity in innovative drug development - BioDuro. Available from: [Link]

  • Permissible Daily Exposure - Gradient Corp. Available from: [Link]

  • Controlling Potentially Mutagenic Impurities – 8 Top Tips From Industry Experts. Available from: [Link]

  • A review on analytical challenges in monitoring and controlling genotoxic impurities - SciSpace. Available from: [Link]

  • Overcoming genotoxic impurities through a robust analytical approach - YouTube. Available from: [Link]

  • Assessment of Genotoxic Impurities - Veeprho. Available from: [Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry - ResearchGate. Available from: [Link]

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Technical Support Center: Optimizing Greener Synthesis with Spreadsheet Tools

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for greener reaction optimization. This guide is designed for innovative researchers, scientists, and drug development professionals who are committed to integrating green chemistry principles into their workflows. Here, we move beyond theoretical concepts and provide practical, actionable solutions using a tool you already have: the spreadsheet. We will explore how to leverage spreadsheet software to not only streamline your reaction optimization but also to make your processes fundamentally safer, more efficient, and environmentally benign.[1][2][3]

This center is structured as a series of questions you might encounter during your experimental work, from initial design to final analysis. Each section provides not just the "how," but the critical "why," grounding our protocols in established scientific principles to ensure your work is both robust and reliable.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions at the intersection of green chemistry and spreadsheet-based reaction optimization.

Q1: What are the core principles of "greener synthesis," and why is data-driven optimization with spreadsheets so crucial?

A1: Greener synthesis is guided by the 12 Principles of Green Chemistry, which advocate for practices like waste prevention, maximizing atom economy, using safer solvents, and increasing energy efficiency.[3] The goal is to minimize the environmental and human health impact of chemical processes.[3]

Optimization is crucial because it allows us to find the specific reaction conditions (temperature, concentration, catalyst loading, etc.) that maximize product yield while minimizing waste and energy consumption. Spreadsheets are invaluable tools in this endeavor for several reasons:

  • Data Management: They provide a structured way to manage the large datasets generated during optimization experiments.[3]

  • Calculation Power: They automate the complex calculations needed for green chemistry metrics and statistical analysis.[4][5]

  • Visualization: They allow for the creation of charts and graphs that make it easier to interpret complex, multi-variable data and identify optimal conditions.

  • Accessibility: Most researchers have ready access to spreadsheet software, eliminating the need for specialized, expensive programs for initial optimization studies.

dot graph "Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Overall workflow for greener synthesis optimization using a spreadsheet."

Q2: What are the essential green chemistry metrics, and how can I set up a basic calculator for them in a spreadsheet?

A2: Several key metrics quantify the "greenness" of a reaction. The most fundamental are Atom Economy, E-Factor, and Process Mass Intensity (PMI).[4][6]

  • Atom Economy (AE): This theoretical metric measures how many atoms from the reactants are incorporated into the desired product.[7] A higher AE signifies less waste generated by the reaction's stoichiometry.

  • Environmental Factor (E-Factor): A more practical metric, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[8] A lower E-Factor is better.

  • Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[4][9] Like the E-Factor, a lower PMI is desirable.

Protocol: Building a Green Metrics Calculator

Here’s a step-by-step guide to creating a simple calculator in your spreadsheet:

  • Input Section: Designate cells for all inputs. For each chemical (reactants, products, solvents, catalysts), create fields for:

    • Chemical Name

    • Molecular Weight ( g/mol )

    • Stoichiometric Coefficient (for reactants/products)

    • Mass Used (g)

  • Atom Economy Calculation:

    • Total MW of Reactants = SUMPRODUCT(MW_Reactants_Range, Stoichiometry_Reactants_Range)

    • MW of Desired Product = (MW_of_Product * Stoichiometry_of_Product)

    • Atom Economy (%) = (MW of Desired Product / Total MW of Reactants) * 100[7]

  • E-Factor & PMI Calculation:

    • Total Mass In = SUM(Mass_Used_Range_All_Inputs)

    • Mass of Product Out = (Cell for actual, isolated mass of product)

    • Total Waste = Total Mass In - Mass of Product Out

    • E-Factor = Total Waste / Mass of Product Out[8]

    • PMI = Total Mass In / Mass of Product Out[9]

MetricFormulaInterpretationIdeal Value
Atom Economy (MW of desired product / Σ MW of all reactants) * 100%Efficiency of atom incorporationCloser to 100%
E-Factor Total Waste (kg) / Product (kg)Waste generated per unit of productCloser to 0
PMI Total Mass In (kg) / Product (kg)Total material input for the processCloser to 1

Section 2: Troubleshooting Guides - Experimental Design & Optimization

This section tackles common issues encountered during the experimental design phase of reaction optimization.

Q3: My initial reaction conditions are inefficient and produce significant waste. How can I systematically identify better, greener conditions using a spreadsheet?

A3: The "one factor at a time" (OFAT) approach to optimization is often inefficient and can miss optimal conditions that arise from interactions between variables. A far superior method is Design of Experiments (DoE) , which can be effectively managed within a spreadsheet.[10][11] DoE allows you to study the effects of multiple factors simultaneously, providing more information from fewer experiments.[12][13]

The Causality: By systematically varying multiple factors (e.g., temperature and concentration) in a planned design, you can statistically determine not only the main effect of each factor but also their interaction effects—something OFAT cannot do.[13] For example, a catalyst might be highly effective only at an elevated temperature; DoE can identify this synergistic interaction.

Protocol: Setting up a Two-Factor, Two-Level (2²) Full Factorial DoE in a Spreadsheet

Let's say you want to optimize the effect of Temperature and Reactant Concentration on your reaction's Yield and E-Factor .

  • Define Factors and Levels:

    • Factor A: Temperature. Low Level (-1): 60°C; High Level (+1): 80°C.

    • Factor B: Concentration. Low Level (-1): 0.5 M; High Level (+1): 1.0 M.

  • Create the Design Matrix: In your spreadsheet, create a table that lays out all possible combinations of these levels. The "coded" values (-1 and +1) are used for calculations.

RunFactor A (Temp) CodedFactor B (Conc) CodedTemp (°C)Conc (M)Observed Yield (%)Observed E-Factor
1-1-1600.5(Record result)(Record result)
2+1-1800.5(Record result)(Record result)
3-1+1601.0(Record result)(Record result)
4+1+1801.0(Record result)(Record result)
  • Randomize and Run: To avoid systematic bias, randomize the order in which you perform the experiments.[11]

  • Analyze the Effects: Once you have your results, you can calculate the main effect of each factor.

    • Main Effect of A (Temp) on Yield = (Avg Yield where A is High) - (Avg Yield where A is Low)

    • = ((Yield_Run2 + Yield_Run4)/2) - ((Yield_Run1 + Yield_Run3)/2)

    • A positive value means increasing the temperature increases the yield.

  • Visualize for Interpretation: Use your spreadsheet's charting tools to create a main effects plot or, more powerfully, a contour plot if you use a more advanced design (like a central composite design), which helps visualize the optimal operating window.[10]

dot graph "DoE_Logic" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Logical relationship between factors, DoE, and analysis in a spreadsheet."

Q4: I'm struggling with solvent selection. How can I build a semi-quantitative selection tool in a spreadsheet to prioritize greener options?

A4: Solvent choice is a major driver of a process's environmental impact.[14] A spreadsheet-based tool can help you move from anecdotal choices to a data-driven decision by scoring and ranking solvents based on key safety, health, and environmental (SHE) criteria. This approach is modeled after established guides like those from CHEM21 and major pharmaceutical companies.[15][16][17]

The Causality: By assigning numerical scores to various hazard parameters (e.g., flash point, toxicity, environmental persistence), you create a composite "greenness" score. This allows for a more objective comparison between solvents that might have different strengths and weaknesses. For example, one solvent might be excellent from a health perspective but poor for environmental impact; the scoring system helps balance these trade-offs.

Protocol: Creating a Solvent Selection Guide

  • Gather Data: Create a table in your spreadsheet with a list of potential solvents. For each solvent, create columns for key parameters. You can find this data in Safety Data Sheets (SDS) and chemical databases.

    • Flash Point (°C)

    • Boiling Point (°C)

    • Toxicity (e.g., GHS Hazard codes, Occupational Exposure Limits)

    • Environmental Impact (e.g., Biodegradability, Aquatic Toxicity)

    • Renewable/Bio-derived? (Yes/No)

  • Develop a Scoring System: Define a simple scoring scale (e.g., 1-10, where 1 is most hazardous and 10 is most benign) for each parameter.

    • Example for Flash Point:

      • Score 1: < 0°C

      • Score 3: 0 - 23°C

      • Score 7: 23 - 60°C

      • Score 10: > 60°C

  • Implement Scoring with IF or VLOOKUP: Use spreadsheet functions to automatically assign scores based on the data you entered.

    • Example formula: =IF(B2>60, 10, IF(B2>23, 7, ...))

  • Calculate a Composite Score: Create a final "Total Score" column that sums the scores for each parameter. You can apply weighting if some parameters are more critical for your process.

  • Rank and Filter: Use the spreadsheet's sort and filter functions to rank solvents from greenest to most hazardous, allowing for quick identification of preferred alternatives.

SolventFlash Point (°C)Safety Score (1-10)Toxicity Score (1-10)Environment Score (1-10)Total Score Rank
Heptane-4387182
Toluene632384
2-MeTHF-11368173
Ethanol13799251

This table provides a clear, visual way to compare solvents and justify the selection of a greener alternative like Ethanol over Toluene for a given application.[3][16]

Section 3: Troubleshooting Guides - Data Analysis & Interpretation

This section focuses on ensuring the accuracy and proper interpretation of your results.

Q5: My green metric calculations are inconsistent, especially when comparing different reaction scales. How do I build a reliable and scalable calculator?

A5: Inconsistency often arises from failing to meticulously track all inputs and outputs, especially during workup and purification steps, which can have a massive impact on metrics like PMI and E-Factor. A reliable calculator must be comprehensive and clearly distinguish between theoretical metrics (like Atom Economy) and practical, mass-based metrics.

The Causality: Atom Economy is scale-independent as it's based on molecular weights.[7][18] However, E-Factor and PMI are highly scale-dependent because solvent volumes and workup materials often don't scale linearly with the reactants. A 1g reaction might use 50 mL of solvent for extraction, but a 100g reaction won't necessarily require 5 L. Building a template that forces the user to account for every single input ensures that these practical realities are captured accurately.

Protocol: Building a Robust, Multi-Stage Process Calculator

  • Structure by Process Stage: Do not lump all chemicals together. Structure your spreadsheet with distinct sections:

    • Reaction Inputs: Reactants, catalysts, reaction solvent.

    • Workup/Quenching Inputs: Quenching agents, solvents for extraction, drying agents (e.g., MgSO₄).

    • Purification Inputs: Chromatography solvents, recrystallization solvents.

    • Outputs: Mass of isolated pure product, mass of recovered solvents/catalysts, mass of waste streams.

  • Use Formulas to Enforce Mass Balance:

    • Total Mass In = SUM(All_Input_Masses)

    • Total Mass Out = Mass_Product + SUM(All_Waste_Streams) + SUM(All_Recovered_Materials)

    • Validation Check: Include a cell that calculates Total Mass In - Total Mass Out. This should be very close to zero. If it's not, it indicates a missing input or output in your inventory.

  • Calculate Stage-Specific and Overall Metrics:

    • Calculate a PMI for the reaction itself, and then an overall PMI that includes workup and purification. This helps identify which stage of the process is contributing the most mass. The ACS GCI Pharmaceutical Roundtable provides excellent tools and methodologies for this.[9][19]

  • Template for Reusability: Create a clean, well-labeled template. Lock the cells with formulas to prevent accidental deletion, leaving only the input cells editable. This ensures consistency across different projects and users. Many organizations have developed such spreadsheet templates to standardize these calculations.[4][20]

This structured approach provides a self-validating system. If the mass balance doesn't close, you know there's an error in your data entry, forcing a more rigorous accounting of your process and leading to far more reliable and scalable green metrics.

References

  • Sherwood, J., Clark, J. H., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8427. [Link]

  • Sherwood, J. (2023). Reaction Optimisation for Greener Chemistry with a Comprehensive Spreadsheet Tool. YouTube. [Link]

  • ResearchGate. (n.d.). Figure S13. Spreadsheet (part 1) used to calculate the Green Chemistry Metrics. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Tools for Innovation in Chemistry. American Chemical Society. [Link]

  • Roschangar, F., et al. (2022). Green Chemistry Metrics, A Review. Processes, 10(7), 1274. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Green Chemistry Innovation Scorecard Calculator. American Chemical Society. [Link]

  • Sherwood, J. (2022). Reaction Optimizer Spreadsheet tool. Zenodo. [Link]

  • Wiley-VCH. (n.d.). 1 Green Chemistry Metrics. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Chem21 Solvent Selection Guide. American Chemical Society. [Link]

  • Dunn, P. J., et al. (2011). Expanding GSK's solvent selection guide. Green Chemistry, 13(4), 807-812. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Calculator. American Chemical Society. [Link]

  • Andraos, J. (n.d.). Reaction Green Metrics: Problems, Exercises, and Solutions. DOKUMEN.PUB. [Link]

  • Sherwood, J. R. (2016). A review of greener solvents and solvent selection guides. SpringerLink. [Link]

  • MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]

  • Henderson, D. (2021). Solvent Selection from the Green Perspective. LCGC International. [Link]

  • Molecules. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • Frankly Chemistry. (2012). Chemistry Calculator: Excel Workbooklet that works out reacting masses and atom economy. YouTube. [Link]

  • IEOM Society International. (2020). Using MS Excel to Design and Optimize Response Surface Methodology-Based Engineering Problems. [Link]

  • Pearson. (n.d.). Atom Economy Calculator. [Link]

  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. [Link]

  • Polyhedrika. (2023). Design of Experiments with Excel. YouTube. [Link]

  • Andraos, J., & Sayed, M. (2007). Reaction Green Metrics: Problems, Exercises, and Solutions. DOKUMEN.PUB. [Link]

  • Polyhedrika. (2023). Response Surface Design Of Experiments with Excel. YouTube. [Link]

  • Let's Excel Analytics Solutions LLP. (n.d.). Free DoE Excel Worksheet. [Link]

  • BPI Consulting. (n.d.). Experimental Design (DOE) with SPC for Excel Software. [Link]

  • SigmaXL. (n.d.). Basic Design of Experiments (DOE). [Link]

  • BPI Consulting. (2010). Experimental Design Techniques - Part 1. [Link]

  • The Open Educator. (n.d.). 9. Manual Analysis Using MS Excel 2K Experiments. [Link]

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Technical Support Center: Optimizing Chiral Resolution by Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers using chiral resolving agents. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation.

Introduction: The Art and Science of Chiral Resolution

The separation of enantiomers, a critical step in pharmaceutical development, often relies on the classical method of diastereomeric salt formation.[1][2] This technique hinges on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3][4][5] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, allowing for their separation by crystallization.[1][4] The efficiency of this process, however, is governed by a delicate interplay of several critical factors. This guide will explore these factors and provide practical solutions to common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of an ideal chiral resolving agent?

An ideal chiral resolving agent should be readily available, inexpensive, and optically pure.[2][6] It should efficiently form diastereomeric salts with the racemate, and these salts should exhibit a significant difference in solubility in a chosen solvent to facilitate separation by crystallization.[1] Furthermore, the resolving agent should be easily recoverable for reuse to ensure a cost-effective and sustainable process.[2]

Q2: How do I select an appropriate chiral resolving agent for my compound?

The selection of a resolving agent is often empirical and requires screening a variety of candidates.[1][5] For resolving racemic bases (like amines), chiral acids such as tartaric acid and its derivatives, or mandelic acid are common choices.[1][5] Conversely, for racemic acids, chiral bases like brucine, (S)-(-)-α-methylbenzylamine (S-MBA), or quinine are frequently employed.[3][4] The structural characteristics of both the racemate and the resolving agent, including steric and electronic factors, will influence the formation and properties of the diastereomeric salts.[1]

Q3: What is the role of stoichiometry in chiral resolution, and how do I optimize it?

The molar ratio of the racemic mixture to the chiral resolving agent is a crucial parameter. An optimal stoichiometric ratio ensures the efficient formation of the desired diastereomeric salt.[3] A common starting point is a 1:1 molar ratio of the racemate to the resolving agent. However, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher diastereomeric excess (%de) in the crystallized salt.[3] It is essential to experimentally screen different ratios to find the optimal condition for your specific system. For instance, in the resolution of racemic ibuprofen with S-MBA and potassium hydroxide (KOH), an optimal ratio of 1:0.5:0.5 (ibuprofen:S-MBA:KOH) was found to yield the best results.[3]

Q4: How does temperature influence the efficiency of chiral resolution?

Temperature plays a critical role in both the dissolution of the diastereomeric salts and the subsequent crystallization of the less soluble salt.[7] Generally, the salt formation is carried out at an elevated temperature to ensure complete dissolution.[7] This is followed by a controlled cooling process to induce crystallization.[7] A slow cooling rate often yields purer crystals and better separation.[7] The optimal temperature range will depend on the specific solvent system and the solubility profiles of the diastereomeric salts.[3] For example, a temperature range of 70-25 °C was found to be optimal for the crystallization of diastereomeric salts of ibuprofen.[3]

Troubleshooting Guide

This section addresses common problems encountered during chiral resolution experiments and provides systematic approaches to resolving them.

Issue 1: No Crystal Formation

Possible Causes:

  • High Solubility of Diastereomeric Salts: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing precipitation.

  • Insufficient Supersaturation: The concentration of the less soluble salt may not have reached the point of supersaturation required for nucleation and crystal growth.

  • Inhibition of Nucleation: Impurities in the starting materials or solvent can sometimes inhibit the formation of crystal nuclei.

Solutions:

  • Solvent Screening: A systematic screening of solvents with varying polarities is the most effective approach.[8] Start with common solvents like alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[8]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic imperfections that serve as nucleation sites.[8]

    • Seed Crystals: If available, add a small amount of the desired pure diastereomeric salt crystal to the solution to act as a template for crystal growth.[8]

  • Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an "anti-solvent") to a solution of the salts in a "good" solvent.[8] This reduces the overall solubility and can induce precipitation.

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Possible Causes:

  • High Solute Concentration: The concentration of the diastereomeric salts may be too high, leading to the separation of a liquid phase instead of a solid crystalline phase.

  • Inappropriate Solvent System: The chosen solvent may not be suitable for promoting crystallization.

  • Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the diastereomeric salt.

Solutions:

  • Solvent System Modification:

    • Change the Solvent: Switch to a different solvent or a solvent mixture.[8] A less polar solvent may favor crystallization.[7]

    • Solvent Mixtures: Employing solvent mixtures can help to fine-tune the solubility and induce crystallization.[7][8]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt and favor crystallization.[8]

  • Dilute the Solution: Add more of the "good" solvent to decrease the concentration before attempting to induce crystallization through cooling or anti-solvent addition.

Issue 3: Low Yield of the Desired Diastereomeric Salt

Possible Causes:

  • Significant Solubility of the Desired Salt: The desired diastereomeric salt may still have considerable solubility in the mother liquor, even at lower temperatures.

  • Suboptimal Stoichiometry: An incorrect ratio of racemate to resolving agent can lead to incomplete formation of the desired salt.

Solutions:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[8]

  • Anti-Solvent Addition: Utilize an anti-solvent to decrease the solubility of the desired salt and increase its precipitation.[8]

  • Recycle Mother Liquor: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled, improving the overall process efficiency.[8]

  • Verify Stoichiometry: Re-evaluate and optimize the molar ratio of the resolving agent to the racemic compound.[7]

Issue 4: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Possible Causes:

  • Similar Solubilities of Diastereomeric Salts: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation.[8]

  • Rapid Crystallization: A fast cooling rate can trap impurities and the more soluble diastereomer within the crystal lattice.

Solutions:

  • Controlled Cooling: Implement a slower, more controlled cooling rate to enhance the selectivity of crystallization.[7][8]

  • Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[8] This process can significantly improve the diastereomeric excess.

  • Solvent Optimization: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8] For example, ethyl acetate was found to be the optimal solvent for the resolution of racemic ibuprofen, providing a high yield and good diastereomeric excess.[3]

Visualizing the Process and Key Relationships

To better understand the interplay of factors in chiral resolution, the following diagrams illustrate the core workflow and the decision-making process for troubleshooting.

G cluster_workflow Experimental Workflow for Chiral Resolution Racemic_Mixture Racemic Mixture (R/S) Salt_Formation Diastereomeric Salt Formation (R-R* and S-R*) Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (R*) Resolving_Agent->Salt_Formation Crystallization Selective Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., S-R*) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in R-R*) Filtration->Mother_Liquor Liberation Liberation of Enantiomer Less_Soluble_Salt->Liberation Pure_Enantiomer Pure Enantiomer (S) Liberation->Pure_Enantiomer

Caption: A general workflow for chiral resolution by diastereomeric salt formation.

G cluster_troubleshooting Troubleshooting Logic for Poor Resolution Start Poor Resolution Observed (Low Yield or Low e.e.) Check_Solvent Is the Solvent System Optimal? Start->Check_Solvent Check_Temp Is the Temperature Profile Controlled? Check_Solvent->Check_Temp Yes Solvent_Screen Perform Solvent Screening Check_Solvent->Solvent_Screen No Check_Stoich Is the Stoichiometry Correct? Check_Temp->Check_Stoich Yes Optimize_Cooling Optimize Cooling Rate Check_Temp->Optimize_Cooling No Optimize_Ratio Optimize Resolving Agent Ratio Check_Stoich->Optimize_Ratio No Success Improved Resolution Check_Stoich->Success Yes Solvent_Screen->Check_Temp Optimize_Cooling->Check_Stoich Optimize_Ratio->Success

Caption: A logical flowchart for troubleshooting common issues in chiral resolution.

Data Presentation: The Impact of Solvent Choice

The choice of solvent is arguably one of the most critical factors influencing the success of a chiral resolution.[8] The following table provides a representative example of how to present data from a solvent screening experiment for the resolution of a racemic amine with a chiral acid.

SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol3565
Ethanol5080
Isopropanol6592
Acetone2055
Ethyl Acetate7180[3]
Tetrahydrofuran4575

Note: This data is illustrative. The optimal solvent is highly dependent on the specific racemic compound and chiral resolving agent used.

Experimental Protocol: A Step-by-Step Guide to Chiral Resolution

This protocol outlines a general procedure for the chiral resolution of a racemic amine using a chiral acid.

Materials:

  • Racemic amine

  • Chiral resolving acid (e.g., L-tartaric acid)

  • A selection of solvents for screening (e.g., methanol, ethanol, ethyl acetate)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Apparatus for solvent evaporation

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a chosen solvent at an elevated temperature with stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid (0.5-1.0 eq.) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine. Continue stirring at the elevated temperature for a predetermined time (e.g., 30-60 minutes) to ensure complete salt formation.

  • Crystallization: Gradually cool the solution to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. A slow, controlled cooling rate is recommended.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and the diastereomeric excess (d.e.) of the crystallized salt using appropriate analytical techniques, such as chiral HPLC or NMR spectroscopy.

  • Liberation of the Enantiomer: To recover the free enantiomer, dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. The free amine can then be extracted with an organic solvent.[5]

Conclusion

The efficiency of a chiral resolution process is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the properties of the resolving agent, optimizing the solvent system, and controlling experimental parameters such as stoichiometry and temperature, researchers can significantly improve the yield and enantiomeric purity of the desired product. This guide provides a foundational framework for troubleshooting and optimizing your chiral resolution experiments, empowering you to achieve your separation goals with greater efficiency and confidence.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Advances in Engineering. [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). PMC. [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. [Link]

  • Chiral Resolution and Confirmation. Veranova. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

  • Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation. ResearchGate. [Link]

  • Solid-state chiral resolution mediated by stoichiometry: crystallizing etiracetam with ZnCl2. Chemical Communications (RSC Publishing). [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. [Link]

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2024, April 23). Crystal Growth & Design - ACS Publications. [Link]

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Memory of Chiral Molecules Define Their Interactions and the Results of Resolution Processes. (2018, September 21). Scientific Reports. [Link]

Sources

Technical Support Center: Suppressing Isomerization & Side Reactions in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Current Status: Operational Role: Senior Application Scientist Ticket ID: ISO-SUP-2024-X

Core Directive: The "Kinetic Race" Philosophy

In high-value synthesis—particularly in drug development—isomerization is rarely a random event. It is a deterministic failure of kinetic control .

As researchers, we must view catalysis not as a single path, but as a race between two competing rates:

  • 
     : The rate of the desired step (e.g., Reductive Elimination, Carbonylation).
    
  • 
     : The rate of the side reaction (e.g., 
    
    
    
    -Hydride Elimination, reversible insertion).

The Golden Rule: To suppress isomerization, you do not necessarily need to "stop" the side reaction; you simply need to make the productive step orders of magnitude faster (


).

Troubleshooting Guide (Q&A)

Case 1: "My terminal alkene is migrating internally during cross-coupling."

Diagnosis: The "Chain Walking" Phenomenon. This occurs when a metal-alkyl intermediate undergoes


-hydride elimination before it can undergo transmetalation or reductive elimination. The resulting metal-hydride re-inserts into the alkene in the opposite orientation, moving the metal down the chain.

Technical Solution:

  • Ligand Selection (Sterics): Switch to bulky, electron-rich monodentate ligands (e.g., P(

    
    -Bu)
    
    
    
    , Buchwald Biaryl ligands ) or wide-bite-angle bidentate ligands (e.g., Xantphos ).
    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Bulky ligands destabilize the square-planar resting state, accelerating Reductive Elimination (the productive step). If Reductive Elimination is faster than

      
      -hydride elimination, the catalyst "exits" the cycle before it can walk the chain.
      
  • Additives: Introduce a mild coordinating additive like DMSO (1-5 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] DMSO binds to the open coordination site required for

      
      -hydride elimination (cis to the alkyl group), physically blocking the pathway [1].
      
Case 2: "I am losing Z-selectivity during Alkyne Hydrogenation."

Diagnosis: Post-reaction Isomerization.[1] You are successfully forming the cis-alkene, but the catalyst remains active and re-coordinates to the product, facilitating thermodynamic equilibration to the trans-isomer.

Technical Solution:

  • Poisoning Strategy: Use a catalyst poison (e.g., Quinoline in Lindlar catalysts) or a sulfur-modified support.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] These species bind strongly to the most active sites (edges/corners) of the nanoparticle, which are responsible for the difficult isomerization steps, leaving the less active terrace sites available for the easier alkyne hydrogenation.

  • Substrate Modification: If using homogeneous catalysis, ensure the reaction stops immediately upon H

    
     consumption. Isomerization often spikes once the local H
    
    
    
    concentration drops, starving the metal of the reductant and forcing it into a reversible hydride-elimination cycle.
Case 3: "Regioselectivity is drifting in Hydroformylation (Linear vs. Branched)."

Diagnosis: Reversible Alkyl Formation. The formation of the metal-alkyl species is reversible.[10][12] If CO insertion is slow, the metal-alkyl undergoes


-elimination, isomerizing the olefin before the aldehyde is formed.

Technical Solution:

  • Pressure Engineering: Increase the partial pressure of CO (

    
    CO).
    
    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] High CO concentration accelerates the migratory insertion of CO (the productive step), "trapping" the alkyl group as an acyl species before it can revert and isomerize [2].

  • Ligand Bite Angle: Switch to a ligand with a bite angle

    
     120° (e.g., BISBI ).
    
    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Wide bite angles favor the formation of ee (equatorial-equatorial) isomers in trigonal bipyramidal Rh complexes, which sterically favor linear alkyl formation and suppress the

      
      -elimination pathway [3].
      

Experimental Protocols

Protocol A: Deuterium Labeling to Map "Chain Walking"

Use this to confirm if isomerization is occurring via a metal-hydride mechanism.

  • Setup: Perform your standard catalytic reaction but replace the proton source or substrate with a deuterated analog (e.g., use D

    
     gas or a deuterated silane).
    
  • Execution: Stop the reaction at ~20% conversion.

  • Analysis: Analyze the recovered starting material (not just product) via

    
    H and 
    
    
    
    H NMR.
  • Interpretation:

    • Scrambling in SM: If you see deuterium incorporated into the recovered starting alkene, the insertion step is reversible (

      
      -H elimination is occurring).
      
    • No Scrambling: The regioselectivity is determined irreversibly at the first insertion step.

Protocol B: The "DMSO Titration" for Pd-Catalysis

Use this to suppress side reactions in sensitive cross-couplings.

  • Baseline: Run the reaction in pure solvent (e.g., Toluene). Measure the ratio of Desired Product vs. Isomerized Byproduct.

  • Titration: Run parallel reactions adding DMSO at 0.5 equiv, 1.0 equiv, and 2.0 equiv relative to the catalyst (not substrate).

  • Observation: Look for a "sweet spot" where isomerization drops without killing overall conversion.

    • Note: Excess DMSO will shut down the catalyst entirely by saturating all coordination sites.

Visualizations

Diagram 1: The Chain Walking Mechanism

This diagram illustrates the "Death Loop" of


-hydride elimination that leads to isomerization.

ChainWalking Start Metal-Alkyl (Terminal) BetaH β-Hydride Elimination Start->BetaH Slow k_prod Productive Productive Step (e.g., Reductive Elim.) Start->Productive Fast k_prod OpenSite Requires Open Coordination Site OpenSite->BetaH Enables Hydride Metal-Hydride Alkene Complex BetaH->Hydride Rotation Alkene Rotation Hydride->Rotation Reinsertion Migratory Insertion (2,1) Rotation->Reinsertion Internal Metal-Alkyl (Internal/Isomerized) Reinsertion->Internal Chain Walked Internal->BetaH Repeat Cycle

Caption: The "Chain Walking" loop. Isomerization occurs when


-Hydride elimination competes successfully with the productive step.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Isomerization Observed Check1 Is it β-Hydride Elimination? Problem->Check1 Yes1 Yes (e.g., Heck, Cross-Coupling) Check1->Yes1 Metal-Alkyl Intermediate No1 No (e.g., Acid catalyzed) Check1->No1 Carbocation Intermediate Action1 Strategy: Steric Bulk Yes1->Action1 Action2 Strategy: Block Open Site Yes1->Action2 Action3 Strategy: Acceleration Yes1->Action3 Detail1 Use Bulky Ligands (P(tBu)3, Xantphos) Accelerates Reductive Elim. Action1->Detail1 Detail2 Add Coordinating Solvent (DMSO, MeCN) Blocks cis-site Action2->Detail2 Detail3 Increase Reagent Conc. (CO pressure, Nucleophile) Outcompete Elimination Action3->Detail3

Caption: Decision matrix for selecting the correct suppression strategy based on the reaction mechanism.

Data Summary: Ligand Effects on Selectivity[7][10][11][13][14][15][16]

The following table summarizes how ligand properties influence the suppression of isomerization in Palladium-catalyzed reactions.

Ligand ClassExampleCone Angle (

)
Bite AngleEffect on IsomerizationMechanism
Bulky Monodentate P(

-Bu)

182°N/AStrong Suppression Steric bulk accelerates reductive elimination, leaving no time for

-H elimination.
Wide Bite Angle XantphosN/A111°Suppression Enforces geometry that favors reductive elimination; destabilizes

-H elimination TS.
Small Phosphine PPh

145°N/APromotes Isomerization Slower reductive elimination allows equilibrium with metal-hydride species.
Bidentate (Small) dppeN/A85°Variable Can stabilize metal-alkyls, but often too slow to prevent isomerization in difficult substrates.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling. Source: NIH / PubMed Central [Link]

  • Isomerization–Hydroformylation Tandem Reactions. Source: ACS Catalysis [Link]

  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Source: ACS Publications [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling. Source: Organic Chemistry Portal [Link]

  • Troubleshooting of Catalytic Reactors (Industrial Context). Source: SlideShare (Process Engineering) [Link]

Sources

Technical Support Center: Enhancing Reaction Rates in Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acid-catalyzed esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an acid catalyst in esterification?

A1: In what is commonly known as Fischer-Speier esterification, an acid catalyst, whether a Brønsted or Lewis acid, is crucial for accelerating the reaction between a carboxylic acid and an alcohol.[1] The catalyst's primary function is to protonate the carbonyl oxygen of the carboxylic acid.[2][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2] This initial step is vital to overcome the relatively low reactivity of the carboxylic acid carbonyl group. The overall mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

Q2: My esterification reaction is incredibly slow or has stalled. What are the likely causes and how can I increase the reaction rate?

A2: A slow or stalled esterification reaction is a common issue, often stemming from the reversible nature of the reaction.[5][6] The reaction between a carboxylic acid and an alcohol exists in equilibrium with the formation of an ester and water.[4] To drive the reaction forward and increase the rate, consider the following:

  • Increase Reactant Concentration: According to Le Châtelier's principle, using a large excess of one of the reactants, typically the more cost-effective and easily removable alcohol, will shift the equilibrium towards the product side.[4][7] Using the alcohol as the solvent is a common and effective strategy.[4] Studies have shown that increasing the alcohol-to-acid molar ratio significantly improves ester yield.[8][9]

  • Effective Water Removal: Water is a product of the reaction, and its presence will favor the reverse reaction (ester hydrolysis), thus slowing down the net formation of the ester.[10][11] Employing methods to remove water as it forms is critical. This can be achieved through:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a classic and effective method.[1][4]

    • Dehydrating Agents: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water formed.[5][12]

    • Molecular Sieves: Adding molecular sieves to the reaction mixture can also effectively absorb the water produced.[1]

  • Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate.[11][13] However, be mindful of the boiling points of your reactants and potential side reactions at higher temperatures.[14] Esterification is often performed under reflux conditions to maintain a consistent reaction temperature without loss of volatile materials.[5]

  • Catalyst Concentration: The concentration of the acid catalyst can influence the reaction rate.[15] Insufficient catalyst will result in a slow reaction, while an excessively high concentration can promote side reactions like dehydration of the alcohol or charring.[14][16]

Q3: I'm observing a low yield of my ester product. What factors are at play and what are the solutions?

A3: Low yield is a direct consequence of the equilibrium nature of Fischer esterification.[4][16] If the reaction has reached equilibrium with significant amounts of starting material remaining, the yield will be low. To improve the yield:

  • Drive the Equilibrium: As discussed for reaction rates, employing a large excess of one reactant and actively removing water are the most effective strategies to push the equilibrium towards the products, thereby increasing the yield.[4][17] Without water removal, the reverse reaction, hydrolysis, will limit the final product concentration.[10]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time to reach equilibrium.[17] Monitoring the reaction progress (e.g., by TLC or GC) can help determine the optimal reaction time.

  • Workup Procedure: Product loss can occur during the workup and purification stages.[18] Ensure proper neutralization of the acid catalyst (e.g., with a sodium bicarbonate wash) and efficient extraction and purification steps to minimize these losses.[14]

Q4: My reaction mixture has turned dark brown or black. What causes this charring and how can I prevent it?

A4: The formation of dark-colored byproducts, often referred to as charring or "black tar," is a common issue, particularly when using strong mineral acids like sulfuric acid.[14] This is typically caused by:

  • Localized Overheating: Adding concentrated sulfuric acid too quickly to the reaction mixture can cause localized hot spots, leading to the decomposition and polymerization of the organic molecules.[14]

  • High Reaction Temperature: Excessive heat can also promote these unwanted side reactions.[14]

  • High Catalyst Concentration: A high concentration of a strong acid can also lead to the degradation of the reactants and products.[14]

Prevention Strategies:

  • Slow Addition of Catalyst: Always add concentrated sulfuric acid slowly and with vigorous stirring to the cooled reaction mixture to dissipate the heat of mixing.[14]

  • Controlled Heating: Maintain the reaction at the optimal temperature without excessive heating.

  • Use a Catalytic Amount: Use only the necessary catalytic amount of acid (typically 1-5 mol%).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Ester Yield 1. Equilibrium Not Shifted: The reaction has reached an unfavorable equilibrium.[14] 2. Water Hydrolysis: Water produced is hydrolyzing the ester back to starting materials.[10][14] 3. Insufficient Catalyst: Not enough acid catalyst to effectively promote the reaction.[18]1. Use a large excess of one reactant (typically the alcohol).[4][17] 2. Actively remove water using a Dean-Stark trap or a dehydrating agent like concentrated H₂SO₄.[4][5] 3. Ensure an appropriate catalytic amount of a strong acid is used.[18]
Slow Reaction Rate 1. Low Temperature: The reaction temperature is too low to provide sufficient activation energy.[11] 2. Steric Hindrance: The carboxylic acid or alcohol are sterically bulky, slowing the nucleophilic attack.[19][20] 3. Poor Catalyst Activity: The chosen catalyst is not active enough for the specific substrates.1. Increase the reaction temperature, often by refluxing the solvent.[5] 2. Consider alternative esterification methods for sterically hindered substrates, such as the Steglich esterification.[20][21] 3. Switch to a stronger acid catalyst or a different type of catalyst (e.g., a solid acid catalyst).[1][2]
Formation of Side Products (e.g., ethers, alkenes) 1. Alcohol Dehydration: The acid catalyst is promoting the dehydration of the alcohol, especially at high temperatures.[14] 2. High Catalyst Concentration: An excess of strong acid can favor side reactions.[14]1. Lower the reaction temperature. 2. Use a milder acid catalyst or a lower concentration of the strong acid.
Difficulty in Product Isolation/Purification 1. Incomplete Neutralization: Residual acid catalyst complicates extraction. 2. Emulsion Formation: During aqueous workup, emulsions can form, making layer separation difficult.1. Thoroughly wash the organic layer with a mild base like sodium bicarbonate solution until CO₂ evolution ceases.[14] 2. Wash the organic layer with brine to help break up emulsions.[14]
Solid Acid Catalyst Deactivation 1. Poisoning: Metal ions or nitrogen-containing compounds in the feedstock can neutralize the acid sites.[22] 2. Coking/Fouling: Deposition of polymeric byproducts on the catalyst surface blocks active sites.[22][23] 3. Leaching: Active sites (e.g., sulfonic acid groups) can be leached from the support.[24]1. Purify the feedstock to remove contaminants. 2. Regenerate the catalyst by washing with a suitable solvent or by calcination to burn off coke.[22][23] 3. Choose a more stable solid acid catalyst or operate under milder conditions to minimize leaching.

Advanced Topics & Protocols

Homogeneous vs. Heterogeneous Catalysts

The choice between a homogeneous and a heterogeneous acid catalyst has significant practical implications.

Catalyst Type Examples Advantages Disadvantages
Homogeneous H₂SO₄, HCl, p-TsOH[4]High activity and reaction rates.[25][26]Difficult to separate from the product, corrosive, generates acidic waste.[2][25]
Heterogeneous Amberlyst resins, Nafion, Zeolites, Sulfonated carbons[2][25]Easy separation and recyclability, reduced waste, less corrosive.[2][27]Can have lower activity than homogeneous catalysts, potential for deactivation.[22][24]

Protocol: General Fischer Esterification Using a Homogeneous Catalyst (H₂SO₄)

  • Combine the carboxylic acid and a 5-10 fold molar excess of the alcohol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.[14]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude ester by distillation or column chromatography as needed.

Visualizing the Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

FischerEsterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ ActivatedCarbonyl Activated Carbonyl (Enhanced Electrophilicity) Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol ActivatedCarbonyl->NucleophilicAttack R'-OH TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Forms H₂O leaving group ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster -H₂O Deprotonation Deprotonation ProtonatedEster->Deprotonation End Ester + Water Deprotonation->End H⁺ regenerated Catalyst H⁺ Catalyst Deprotonation->Catalyst Catalyst->Protonation

Caption: Fischer Esterification Mechanism Workflow.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low ester yields.

TroubleshootingWorkflow Start Low Ester Yield Detected CheckEquilibrium Check Equilibrium Conditions Start->CheckEquilibrium WaterRemoval Is water being effectively removed? CheckEquilibrium->WaterRemoval ExcessReagent Is an excess of one reagent being used? WaterRemoval->ExcessReagent Yes ImplementWaterRemoval Implement/Improve Water Removal (e.g., Dean-Stark, sieves) WaterRemoval->ImplementWaterRemoval No IncreaseReagent Increase Molar Ratio of Alcohol/Acid ExcessReagent->IncreaseReagent No CheckKinetics Check Reaction Kinetics ExcessReagent->CheckKinetics Yes ReEvaluate Re-run and Evaluate Yield ImplementWaterRemoval->ReEvaluate IncreaseReagent->ReEvaluate Temperature Is the temperature optimal? CheckKinetics->Temperature Catalyst Is the catalyst concentration/activity sufficient? Temperature->Catalyst Yes IncreaseTemp Increase Temperature/Reflux Time Temperature->IncreaseTemp No ChangeCatalyst Increase Catalyst Loading or Switch to a Stronger Catalyst Catalyst->ChangeCatalyst No Catalyst->ReEvaluate Yes IncreaseTemp->ReEvaluate ChangeCatalyst->ReEvaluate

Caption: Troubleshooting Logic for Low Esterification Yield.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. [Link]

  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. IDEAS/RePEc. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. PMC. [Link]

  • What happens if i don't remove water during esterification? : r/chemistry. (2022, December 20). Reddit. [Link]

  • Kinetics of Catalytic Esterification of Acetic Acid with Amyl Alcohol over Amberlyst 15. ResearchGate. [Link]

  • A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Kinetic Study of Esterification Reaction. Digital Repository. [Link]

  • Esterification of Free Fatty Acid by Selected Homogeneous and Solid Acid Catalysts for Biodiesel Production. CORE. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct. [Link]

  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]

  • Kinetics of Esterification of Acetic Acid and Ethanol with a Homogeneous Acid Catalyst. Taylor & Francis. [Link]

  • Study of Esterification Reaction between Ethanol and Acetic Acid Using Homogeneous and Heterogeneous Catalyst. Jurnal Untirta. [Link]

  • (PDF) Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. ResearchGate. [Link]

  • What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method? Homework.Study.com. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

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Technical Support Center: Dynamic Simulation and Parameter Optimization in Reactive Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dynamic simulation and parameter optimization in reactive distillation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modeling and optimizing these integrated processes. Here, we move beyond simple procedural lists to explain the why behind experimental and simulation choices, ensuring a robust and validated approach to your work.

Reactive distillation (RD) represents a significant advancement in process intensification, combining reaction and separation into a single unit.[1][2][3] This synergy, however, introduces a high degree of complexity due to the intricate interactions between reaction kinetics, vapor-liquid equilibrium, and mass and heat transfer.[4][5][6] This guide provides practical, field-tested advice to troubleshoot common issues and optimize your simulations for accurate and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the dynamic simulation and parameter optimization of reactive distillation columns.

Q1: My reactive distillation simulation fails to converge. What are the most common causes and how can I fix it?

A1: Convergence failure is a frequent issue in reactive distillation modeling, often stemming from the strong non-linearities and tight coupling between reaction and separation phenomena.[1][5]

Common Causes and Solutions:

  • Poor Initial Guesses: The solution to the set of non-linear equations governing the process is highly dependent on good initial estimates.[1]

    • Solution: Before running the full simulation, perform a preliminary calculation by mixing all feed streams and calculating the chemical reaction equilibrium to obtain a reasonable starting point for compositions and flow rates.[1] For column specifications, 'bottoms rate' and 'reflux ratio' are often good starting points.[7]

  • Inappropriate Thermodynamic Model: The choice of the thermodynamic model is fundamental for accurate prediction of phase equilibrium and enthalpy.[8] An incorrect model can lead to erroneous results and convergence problems.[8]

    • Solution: Select a thermodynamic model based on the chemical species, composition, pressure, and temperature ranges of your system.[8] For non-ideal systems, activity coefficient models like NRTL or UNIFAC are often necessary.[9][10]

  • Highly Non-Ideal Systems: The presence of azeotropes or complex vapor-liquid equilibrium (VLE) behavior can make convergence difficult.

    • Solution: Utilize reactive phase diagrams to understand the VLE behavior in the presence of reaction.[5] This can help identify potential reactive azeotropes.

  • Inadequate Solver Settings: The default solver settings in simulation software may not be robust enough for complex reactive distillation models.

    • Solution: Experiment with different solver algorithms. For example, in Aspen Plus, switching from a 'Sparse Continuation Solver' to a 'Modified Inside-out' method, or vice versa, can sometimes resolve convergence issues.[7] If oscillations occur in the iteration history, reducing the step size or changing the convergence method might help.[11]

Q2: How do I choose the correct kinetic model for my reactive distillation simulation?

A2: The accuracy of your simulation is heavily reliant on the kinetic model.

  • Start with Literature Data: Begin by searching for established kinetic models for your specific reaction system.

  • Experimental Validation: Whenever possible, validate the kinetic model with your own experimental data.[12][13][14] This can be done using a laboratory-scale reactor under conditions similar to those in the reactive distillation column.[12]

  • Parameter Estimation: If literature data is unavailable or doesn't match your experimental results, you may need to perform parameter estimation to determine the kinetic parameters (e.g., pre-exponential factor, activation energy). Simulation software often includes tools for this purpose.

Q3: My simulation converges, but the results don't match my experimental data. What should I check?

A3: Discrepancies between simulation and experimental data are common and can arise from several sources.

  • Model Assumptions: Review the assumptions made in your model, such as ideal gas behavior, constant pressure, or equilibrium stages.[15] A non-equilibrium or rate-based model might be necessary for more accurate predictions, as it considers mass and energy transfer limitations.[16]

  • Thermodynamic and Kinetic Parameters: Ensure the accuracy of your thermodynamic and kinetic data. Small errors in these parameters can lead to significant deviations in the simulation results.

  • Column Internals and Hydrodynamics: The type of column internals (trays or packing) and their hydrodynamic characteristics can significantly impact separation efficiency. Ensure your model accurately reflects the physical setup of your column.

  • Feed Conditions: Verify that the feed compositions, temperatures, and flow rates in your simulation exactly match the experimental conditions.

Q4: What are the key parameters to optimize in a reactive distillation process, and what are their typical effects?

A4: The optimization of a reactive distillation process involves manipulating several key parameters to achieve desired objectives, such as maximizing conversion, purity, or minimizing cost.[5][17]

ParameterTypical Effect on Performance
Reflux Ratio Increasing the reflux ratio generally improves separation and can increase reactant conversion by returning unreacted components to the reactive zone.[18] However, it also increases energy consumption (reboiler duty).
Feed Location(s) The optimal feed location depends on the relative volatility of the reactants and products. Feeding reactants directly into the reactive zone is common.
Number of Reactive Stages Increasing the number of reactive stages provides more residence time for the reaction, which can improve conversion, especially for slower reactions.
Operating Pressure Pressure affects both the reaction kinetics and the vapor-liquid equilibrium.[19] For some reactions, lower pressure is beneficial.[19]
Catalyst Loading For heterogeneously catalyzed reactions, the amount of catalyst influences the reaction rate.
Distillate to Feed Ratio (D/F) This ratio directly impacts the product recovery and purity.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific, complex issues you may encounter.

Guide 1: Resolving Convergence Issues in Highly Non-Linear Systems

This guide provides a systematic approach to troubleshooting convergence failures.

Step-by-Step Protocol:

  • Simplify the Model:

    • Start with a simplified model. For instance, initially assume an equilibrium reaction to get closer to a solution before introducing complex kinetic expressions.

    • Reduce the number of stages to see if a smaller problem converges.

  • Validate Physical Properties:

    • Double-check that the chosen thermodynamic package is appropriate for the components and conditions.[8]

    • Analyze the vapor-liquid equilibrium (VLE) data independently to ensure there are no inconsistencies.

  • Improve Initial Estimates:

    • Use a "shortcut" or design calculation to generate initial profiles for temperature, composition, and flow rates.

    • Run the simulation with no reaction first to establish a stable hydrodynamic profile, then introduce the reaction.

  • Adjust Solver Parameters:

    • Increase the maximum number of iterations.

    • Experiment with different convergence algorithms (e.g., Inside-Out, Newton's method).[1]

    • Relax the convergence tolerances temporarily to see if a solution is approachable.

  • Analyze the Iteration History:

    • If the solution is oscillating, it may indicate a poorly conditioned problem or an inappropriate step size in the solver.

    • Identify which variables (e.g., temperature on a specific stage) are causing the instability.

Guide 2: Parameter Optimization Workflow for Maximizing Product Purity

This guide outlines a structured workflow for optimizing operating parameters to achieve the desired product purity.

Experimental Workflow:

OptimizationWorkflow A Define Objective Function (e.g., Maximize Distillate Purity) B Select Key Optimization Variables (e.g., Reflux Ratio, Feed Stage) A->B C Define Constraints (e.g., Max Reboiler Duty, Min Conversion) B->C D Perform Sensitivity Analysis C->D E Run Optimization Algorithm (e.g., SQP, Genetic Algorithm) D->E Identify influential parameters F Analyze Optimal Results E->F G Validate with Dynamic Simulation F->G Verify stability and performance

Sources

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Purity Using NMR with Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. While chiral chromatography is often hailed as the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with Chiral Solvating Agents (CSAs), offers a powerful, non-destructive, and often more direct alternative for quantifying enantiomeric excess (ee).[1][2] This guide provides an in-depth exploration of the CSA-NMR method, comparing common agents and detailing the causality behind the experimental choices that ensure robust and reliable results.

The Foundational Principle: Transforming Enantiomers into Spectroscopically Distinct Species

Enantiomers, by their very nature, are chemically and physically identical in an achiral environment. Consequently, they are isochronous in a standard NMR experiment, producing a single, overlapping set of signals that makes direct quantification impossible.[3][4] The core strategy of the CSA-NMR method is to break this symmetry. This is achieved by introducing a single, pure enantiomer of a chiral solvating agent into the NMR sample.

The CSA interacts non-covalently with both enantiomers of the analyte through mechanisms like hydrogen bonding, π-π stacking, or dipole-dipole interactions.[5][6][7] This rapid, reversible interaction forms transient diastereomeric complexes. For an analyte with (R) and (S) enantiomers and an (R)-CSA, two distinct, short-lived species are formed: [(R)-CSA:(R)-Analyte] and [(R)-CSA:(S)-Analyte].[8][9] Because these complexes are diastereomers, they possess different physical properties and, most importantly, exist in different magnetic environments. This renders the corresponding nuclei in the analyte enantiomers diastereotopic, leading to separate, resolvable signals (anisochrony) in the NMR spectrum.[4][8] The relative intensity of these now-distinct signals directly reflects the enantiomeric ratio of the analyte.

Figure 1: Mechanism of CSA-Induced Signal Splitting

Experimental Protocol: A Self-Validating Workflow

The reliability of the CSA-NMR method hinges on a carefully executed experimental protocol. The following steps are designed to ensure accuracy and reproducibility.

Objective: To determine the enantiomeric purity of a chiral analyte using ¹H NMR spectroscopy and a suitable chiral solvating agent.

Materials:

  • High-resolution NMR spectrometer

  • High-quality NMR tubes

  • Appropriate deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Enantiomerically pure Chiral Solvating Agent (CSA)

  • Chiral analyte sample of known mass

Experimental_Workflow Figure 2: Experimental Workflow for CSA-NMR Analysis A 1. Sample Preparation - Accurately weigh analyte and CSA. - Choose appropriate molar ratio. - Dissolve in deuterated solvent. B 2. NMR Tube Loading - Transfer solution to NMR tube. - Mix thoroughly to ensure homogeneity. A->B C 3. NMR Data Acquisition - Insert sample into spectrometer. - Acquire high-resolution spectrum. - CRITICAL: Use sufficient relaxation delay (d1 ≥ 5*T1). B->C D 4. Data Processing - Apply Fourier Transform. - Perform phasing and baseline correction. C->D E 5. Signal Identification & Integration - Identify well-resolved, non-overlapping signals for each diastereomeric complex. D->E F 6. Calculation of Enantiomeric Excess - Integrate the identified signals. - Apply the ee formula. E->F G Result: Quantitative Enantiomeric Purity F->G

Figure 2: Experimental Workflow for CSA-NMR Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the chiral analyte into a vial.[1]

    • Add the chosen CSA. The molar ratio of CSA to analyte is a critical parameter. While a 1:1 ratio can be effective, often a molar excess of the CSA is required to shift the equilibrium towards the formation of the diastereomeric complexes, thereby maximizing the observed chemical shift difference (ΔΔδ).[1][10] Start with a 1.5 to 2-fold excess of CSA and optimize if necessary.

    • Dissolve the mixture in a minimal amount of a suitable deuterated solvent (typically 0.5-0.7 mL).[11] The choice of solvent is crucial; non-polar solvents like chloroform-d or benzene-d are often preferred as they are less likely to interfere with the hydrogen bonding or π-π interactions that underpin the chiral recognition.[12]

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube and mix thoroughly.[7][11]

    • Acquire a high-resolution ¹H NMR spectrum. For quantitative accuracy, the single most important acquisition parameter is the relaxation delay (d1) . It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures that all signals are fully relaxed before the next pulse, making their integrated areas directly proportional to the number of nuclei.[1] A d1 of 10-30 seconds is a safe starting point if T₁ values are unknown.

    • Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is essential for accurate integration of minor component signals.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction. An uneven baseline is a primary source of integration error.[1]

    • Identify a pair of well-resolved signals corresponding to a specific, chemically equivalent proton in each of the two diastereomeric complexes.[1] Protons closest to the analyte's stereocenter often exhibit the largest chemical shift separation.[13]

    • Integrate the areas of these two signals (Area_major and Area_minor).

    • Calculate the enantiomeric excess (ee) using the formula:

      • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [14]

Comparison of Common Chiral Solvating Agents

The success of this technique is highly dependent on the choice of CSA, as the nature and strength of the intermolecular interactions vary significantly. The ideal CSA for a given analyte will induce a large, baseline-resolved separation (ΔΔδ) for at least one pair of proton signals in a region of the spectrum free from other interfering peaks.

Chiral Solvating Agent (CSA)Typical AnalytesMechanism of InteractionAdvantagesDisadvantages/Limitations
(R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE / Pirkle's Alcohol) [8][15]Alcohols, amines, carboxylic acids, sulfoxides, lactones.[8][16]Hydrogen bonding from the alcohol OH; π-π stacking with the anthryl group.Broad applicability; often produces large ΔΔδ values. Commercially available in both enantiomeric forms.[2][8]CSA signals can overlap with analyte signals.[17] Performance is highly solvent-dependent.
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) [9][11]Primarily chiral amines, amino alcohols.[7][9]Hydrogen bonding via the two hydroxyl groups; π-π interactions from the naphthyl rings.Effective for specific classes of compounds. Simple structure.Can be less effective for analytes lacking a hydrogen bond acceptor/donor.
Cyclodextrins (e.g., β-Cyclodextrin derivatives) [18][19]Aromatic compounds, molecules with hydrophobic moieties.Host-guest inclusion complexation; analyte fits into the chiral cavity.Can be used in aqueous solutions (e.g., D₂O), which is useful for polar or biological molecules.Often produces smaller ΔΔδ values than other CSAs. The large number of protons on the CSA can complicate the ¹H spectrum.
(R)- or (S)-Mosher's Acid Salt [2][3]Amines, alcohols (as ionic salts).Ionic interactions, hydrogen bonding.Well-understood system. The ¹⁹F nucleus provides a clean spectroscopic window for analysis.[3]Requires the analyte to be converted to a salt. Less commonly used as a CSA compared to its use as a derivatizing agent.

Concluding Remarks: An Invaluable Tool for Chiral Analysis

The use of chiral solvating agents in NMR spectroscopy is a rapid, reliable, and non-destructive method for determining the enantiomeric purity of chiral molecules.[1][5] It bypasses the need for chemical derivatization, which can carry risks of kinetic resolution or racemization, and avoids the often lengthy method development required for chiral chromatography.[6][20] By understanding the underlying principles of diastereomeric complex formation and adhering to a rigorous, self-validating experimental protocol—particularly concerning sample preparation and NMR acquisition parameters—researchers can confidently quantify enantiomeric excess. The judicious selection of a CSA based on the analyte's functional groups is paramount to success, making this technique an indispensable tool in the modern chemist's analytical arsenal.

References

  • Pirkle's alcohol - Wikipedia. Wikipedia. [Link]

  • Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review. ResearchGate. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]

  • Chiral NMR solvating additives for differentiation of enantiomers. PubMed. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. The Open University. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Chiral NMR Solvating Additives for Differentiation of Enantiomers. ResearchGate. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. acs.org. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. Royal Society of Chemistry. [Link]

  • Calix[2]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

  • The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. ResearchGate. [Link]

  • 19.4: Enantiomeric Purity. Chemistry LibreTexts. [Link]

  • Integration in NMR Spectroscopy. Chemistry Steps. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. pubs.acs.org. [Link]

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Camphorsulfonic acid vs. tartaric acid for resolving chiral amines: a comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Camphorsulfonic Acid (CSA) vs. Tartaric Acid (TA) for Resolving Chiral Amines Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

In the enantiomeric resolution of chiral amines via diastereomeric salt formation, Tartaric Acid (TA) and 10-Camphorsulfonic Acid (CSA) represent two distinct strategic pillars.[1][2][3]

Tartaric Acid is the industry workhorse—cost-effective, chemically versatile (capable of forming both acidic and neutral salts), and the foundation of the "Dutch Resolution" family approach. It is the default starting point for primary and secondary amines with moderate basicity.

Camphorsulfonic Acid , a strong organic acid (pKa ~1.2), is the "heavy artillery." Its rigid bicyclic scaffold and high acidity make it indispensable for resolving weak bases , sterically hindered amines, or substrates where carboxylic acids fail to protonate or crystallize effectively.

This guide provides a decision framework, mechanistic comparison, and validated protocols for deploying these agents.

Mechanistic Basis & Chemical Architecture

The success of chiral resolution depends on the solubility difference between two diastereomeric salts (


 vs. 

). This difference is driven by the lattice energy, which is influenced by ionic strength (

pKa) and hydrogen bonding networks.
1.1 The Acidity Factor (

pKa)

For a stable salt to form and crystallize, the difference between the pKa of the protonated amine (


) and the resolving acid (

) generally needs to be

pKa > 3
.
FeatureL-(+)-Tartaric Acid (TA) (1S)-(+)-10-Camphorsulfonic Acid (CSA)
Structure Flexible,

symmetric, dicarboxylic.
Rigid, bicyclic, sulfonic acid.
Acidity (pKa)

,


Salt Types Acidic (1:1) or Neutral (2:1) amine:acid.1:1 Only (Monoprotic).
Interaction Multi-point H-bonding (hydroxyl + carboxyl).Strong ionic bond + shape complementarity.
Best For Primary/Secondary amines (

).
Weak bases (

), hindered amines.
1.2 Structural Rigidity vs. Flexibility
  • Tartaric Acid: Its flexible carbon backbone allows it to adapt to various amine structures, maximizing H-bond contacts. However, this flexibility can sometimes lead to the formation of non-crystalline oils or "solid solutions" (where both diastereomers co-crystallize), hampering separation.

  • CSA: The bulky camphor skeleton is rigid.[4] It acts as a "shape-selective" wedge. If the amine fits the crystal lattice, it typically packs very efficiently, leading to high-melting, well-defined crystals.

Visualizing the Resolution Workflow

The following diagram outlines a logic-gated workflow for selecting the correct agent and optimizing the process.

ResolutionWorkflow Start Racemic Amine Target Check_pKa Check Basicity (pKa of BH+) Start->Check_pKa Branch_Weak Weak Base (pKa < 6) or Hindered Check_pKa->Branch_Weak Low Basicity Branch_Strong Strong/Mod Base (pKa > 6) Check_pKa->Branch_Strong High Basicity Screen_CSA Screen CSA (Solvent Scan) (Acetone, EtOH, CH2Cl2) Branch_Weak->Screen_CSA Screen_TA Screen Tartaric Acid Family (TA, DBTA, DTTA) Branch_Strong->Screen_TA Decision_Cryst Crystalline Solid? Screen_CSA->Decision_Cryst Screen_TA->Decision_Cryst ScaleUp Scale Up & Recrystallize Decision_Cryst->ScaleUp Yes (ee > 50%) Fail_Oil Oil / No Precipitate Decision_Cryst->Fail_Oil No Optimize Optimize: Dutch Resolution (Mix TA derivatives) Optimize->Decision_Cryst Fail_Oil->Optimize Try Family Approach

Figure 1: Decision logic for selecting between CSA and TA based on amine basicity and screening outcomes.

Comparative Performance Analysis
3.1 Solubility & Solvent Compatibility
  • Tartaric Acid:

    • Solvents: Polar protic solvents (Methanol, Ethanol, Water).[5]

    • Issue: TA salts are often too soluble in water/methanol. Derivatives like Dibenzoyl-L-tartaric acid (DBTA) are used to reduce solubility and enable use in organic solvents (EtOAc, Acetone).

  • CSA:

    • Solvents: Compatible with a wider range, including non-polar organics (CH2Cl2, Toluene) and polar aprotic (Acetone, Acetonitrile).

    • Benefit: CSA salts often crystallize well from non-protic solvents, avoiding solvate formation that can complicate drying.

3.2 The "Dutch Resolution" Advantage (Tartaric Specific)

Tartaric acid belongs to a "family" of derivatives (TA, DBTA, Di-p-toluoyl-tartaric acid).

  • Technique: If pure TA yields an oil, a 1:1:1 mixture of TA, DBTA, and DTTA can be used.

  • Mechanism: The "family" disrupts the crystal lattice of the unwanted diastereomer (nucleation inhibition) while the desired salt crystallizes out pure.

  • CSA Limitation: CSA lacks a readily available, low-cost "family" of derivatives, making it a binary (pass/fail) screen.

3.3 Economic & Industrial Viability
MetricTartaric Acid Camphorsulfonic Acid
Cost Low ($)Moderate/High (

$)
Recyclability High. Acidify aqueous phase; TA precipitates (or extract derivatives).Moderate. High water solubility makes recovery energy-intensive.
Scalability Excellent.[6] Used in multi-ton resolutions (e.g., Ethambutol).Good, but cost limits it to high-value APIs.
Validated Experimental Protocols
Protocol A: Resolution with Tartaric Acid (General Procedure)

Best for: Primary amines, 1-phenylethylamine derivatives.

  • Stoichiometry Calculation: Use 1.0 equivalent of amine and 1.0 equivalent of L-(+)-Tartaric acid. (Note: For "Pope-Peachey" method, use 0.5 eq TA and 0.5 eq HCl, but 1:1 is standard for initial screening).

  • Dissolution:

    • Dissolve 10 mmol of racemic amine in Methanol (20 mL) .

    • Dissolve 10 mmol of L-(+)-Tartaric acid in hot Methanol (20 mL) .

  • Combination: Add the hot acid solution to the amine solution with vigorous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (over 4-6 hours).

    • Tip: If oil forms, reheat to redissolve and seed with a crystal of the pure salt if available, or scratch the glass.

  • Isolation: Filter the white precipitate. Wash with cold methanol.[7][8]

  • Recrystallization: Recrystallize from boiling methanol or MeOH/Water (9:1) until constant melting point and optical rotation are achieved.

  • Liberation: Suspend salt in water, basify with 20% NaOH to pH > 12, and extract with CH2Cl2.

Protocol B: Resolution with CSA (Difficult/Weak Bases)

Best for: Sterically hindered amines, weak bases (e.g., indoles, piperazines).

  • Stoichiometry: Use 1.0 equivalent of (1S)-(+)-10-Camphorsulfonic acid.

  • Solvent Selection: Start with Acetone or Acetonitrile .

  • Procedure:

    • Dissolve 10 mmol of racemic amine in Acetone (30 mL).

    • Add 10 mmol of solid CSA directly to the solution (CSA is soluble in acetone).

    • Heat to reflux to ensure complete dissolution.

  • Crystallization:

    • Cool to room temperature.[7][8][9] CSA salts often crystallize rapidly.

    • If no crystals form, remove solvent and try CH2Cl2/Hexane or Toluene .

  • Purification: CSA salts are robust. Recrystallize from Acetone or EtOAc.

  • Liberation:

    • Critical Step: CSA is very water-soluble.

    • Suspend salt in dilute NaOH. Extract amine with ether.[7][10]

    • Acid Recovery: The aqueous layer contains Na-CSA. To recover CSA, pass through a cation-exchange resin (H+ form) or acidify with H2SO4 and concentrate (difficult due to high solubility).

Case Studies

Case Study 1: 1-Phenylethylamine (The Classic)

  • Agent: L-(+)-Tartaric Acid.[5][11]

  • Result: Forms stable 1:1 hydrogen tartrate salt.

  • Outcome: >90% yield of salt, >98% ee after one recrystallization from methanol.

  • Why TA won: Strong H-bonding capability matches the primary amine; low cost makes it ideal for this commodity chemical.

Case Study 2: 2,3-Diphenylpiperazine (The Challenge)

  • Agent: (1S)-(+)-10-Camphorsulfonic Acid.[1][9][11]

  • Context: Tartaric acid failed to produce crystalline salts due to the bulky, hindered nature of the piperazine and weaker basicity.

  • Result: CSA in CH2Cl2 yielded the (R,R)-enantiomer salt.[11]

  • Outcome: 98% ee obtained in a single step.

  • Why CSA won: The strong acidity protonated the hindered nitrogen effectively, and the bulky camphor group provided the necessary lattice rigidity for packing that the flexible tartrate chain could not.

References
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral resolution theory).
  • Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.

  • Kozma, D. (2001).
  • Periasamy, M., et al. (2005). "Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid." Indian Academy of Sciences, 117, 177–180.

  • BenchChem. (2025).[1][8][10][12] "A Comparative Guide to Chiral Resolving Agents."

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Comparative Guide: Isopropyl (1R)-(+)-10-Camphorsulfonate & Camphor-Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the utility of Camphor-derived chiral auxiliaries, specifically analyzing the structural and functional role of Isopropyl (1R)-(+)-10-Camphorsulfonate and its functional analogues (Camphorsulfonamides and Sultams) against industry-standard alternatives like Evans Oxazolidinones.

Executive Summary & Structural Definition

Isopropyl (1R)-(+)-10-Camphorsulfonate (CAS: 1242184-40-2) is the isopropyl ester of (1R)-Camphorsulfonic acid (CSA). While often encountered as a reference standard for pharmaceutical impurity profiling (genotoxic impurity analysis of sulfonate esters), its structural core—the camphor scaffold —serves as the foundation for a powerful class of chiral auxiliaries: Camphorsulfonamides and Oppolzer’s Sultam .

For synthetic applications, the ester itself is rarely the active auxiliary due to the poor lability of the sulfonate-ester bond during auxiliary cleavage. Instead, the N-substituted sulfonamides (e.g., N,N-diisopropyl-10-camphorsulfonamide) and sultams are the functional reagents used to induce stereochemistry. This guide evaluates the Camphor-Sulfonyl Class against major competitors.

The Core Value Proposition: "The Crystalline Advantage"

Unlike Evans auxiliaries (often oils), camphor-derived auxiliaries impart high crystallinity to their intermediates. This allows for enantiomeric enrichment via recrystallization , a critical advantage in large-scale drug development where chromatography is cost-prohibitive.

Mechanism of Action: The Camphor Shield

The stereocontrol of camphor-based auxiliaries relies on the rigid bicyclic [2.2.1] heptane framework.

  • Steric Blocking: The gem-dimethyl bridge (C7) acts as a "stereochemical wall," effectively blocking the re-face (or si-face, depending on the enantiomer) of the attached substrate.

  • Metal Chelation: In the sulfonamide/sultam variants, the sulfonyl oxygen atoms can coordinate with Lewis acids (Ti, Mg, Li), locking the transition state into a rigid geometry.

DOT Diagram: Stereochemical Blocking Mechanism

The following diagram illustrates the logical flow of stereocontrol using a Camphor-derived auxiliary (Oppolzer's Sultam/Sulfonamide) vs. an Evans Auxiliary.

ChiralInduction cluster_mechanism Stereocontrol Mechanism Substrate Prochiral Substrate (e.g., Acrylate) Complex Auxiliary-Substrate Complex Substrate->Complex Attachment Auxiliary Camphor Auxiliary (Sultam/Sulfonamide) Auxiliary->Complex Covalent Bond Reaction Asymmetric Reaction (Diels-Alder / Alkylation) Complex->Reaction Transition Transition State (Metal Chelation + Steric Block) Reaction->Transition Reagent Approach Product Chiral Product (>98% ee) Transition->Product Stereoselective Bond Formation Recovery Auxiliary Recovery (Crystallization) Product->Recovery Hydrolysis/Cleavage Recovery->Auxiliary Recycle (>95%)

Caption: Workflow of chiral induction using Camphor auxiliaries, highlighting the critical recovery loop via crystallization.

Comparative Analysis: Camphor vs. The Field

This section compares the Camphor-Sulfonyl class (represented by Oppolzer’s Sultam and N-isopropyl sulfonamides) against the two dominant market alternatives: Evans Oxazolidinones and Myers’ Pseudoephedrine .

Table 1: Performance Metrics Comparison
FeatureCamphor-Sulfonyl (Sultam/Amide)Evans OxazolidinoneMyers' Pseudoephedrine
Primary Utility Diels-Alder, Alkylation, FluorinationAldol, AlkylationAlkylation (Simple)
Diastereoselectivity (dr) High (>98:2) High (>95:5)High (>95:5)
Crystallinity Excellent (Solid intermediates) Poor (Often Oils)Moderate (Solids)
Recovery Method Recrystallization + HydrolysisChromatography + HydrolysisExtraction (Acid/Base)
Atom Economy Low (High MW auxiliary)ModerateModerate
Cleavage Conditions Mild (LiOH or LiAlH4)Mild (LiOH/H2O2)Harsh (Strong Acid/Base)
Cost High (but recyclable)ModerateLow
Critical Analysis
  • Vs. Evans Oxazolidinones: Evans auxiliaries are the "Gold Standard" for Aldol reactions due to predictable Z-enolate formation. However, Camphor auxiliaries (specifically Oppolzer’s Sultam) outperform Evans in Diels-Alder and 1,4-additions because the bulky camphor skeleton provides superior shielding for the alkene. Furthermore, the ability to purify Camphor intermediates by crystallization rather than column chromatography is a decisive factor for process chemistry (kilogram scale).

  • Vs. Isopropyl Ester (The Reference): The specific Isopropyl (1R)-(+)-10-Camphorsulfonate ester is chemically stable and difficult to cleave without destroying the substrate. It is best used as a reference standard or a chiral pool building block (e.g., for modifying the camphor backbone) rather than a transient auxiliary.

Experimental Protocol: Synthesis & Application

Since the Isopropyl ester is not a transient auxiliary, the following protocol details the use of the N,N-Diisopropyl-10-camphorsulfonamide (or the related Sultam) for a high-value transformation: Asymmetric Alkylation .

Protocol: Asymmetric Alkylation using Camphor-Sulfonamide Auxiliary

Objective: Synthesis of an alpha-chiral carboxylic acid derivative.

Phase 1: Auxiliary Attachment (Acylation)
  • Reagents: N-Camphorsulfonyl auxiliary (1.0 equiv), NaH (1.1 equiv), Acid Chloride (1.1 equiv).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add the Camphor auxiliary (dissolved in THF) dropwise. Stir for 30 min to form the anion.

    • Add the substrate Acid Chloride (e.g., Propionyl chloride) slowly.

    • Warm to RT and stir for 2 hours.

    • Quench: Saturated NH4Cl. Extract with EtOAc.[1]

    • Purification: Recrystallize from Hexane/EtOAc (Key Advantage).

Phase 2: Asymmetric Alkylation
  • Reagents: N-Acyl-Camphor Auxiliary (1.0 equiv), NaHMDS (1.1 equiv), Alkyl Halide (e.g., Benzyl Bromide, 1.2 equiv).

  • Procedure:

    • Cool the N-Acyl solution (THF) to -78°C .

    • Add NaHMDS dropwise to generate the Z-enolate. (The Camphor bridge blocks the top face).

    • Stir for 45 min at -78°C.

    • Add the Alkyl Halide.

    • Stir at -78°C for 3 hours, then slowly warm to 0°C.

  • Workup: Quench with dilute HCl. Extract and Recrystallize the solid product to upgrade dr to >99:1.

Phase 3: Cleavage (Recovery)
  • Reagents: LiOH (2 equiv), H2O2 (30%, 4 equiv), THF/H2O (3:1).

  • Procedure:

    • Dissolve the alkylated intermediate in THF/H2O at 0°C.

    • Add H2O2 followed by LiOH.

    • Stir for 1-3 hours (monitored by TLC).

    • Separation: Acidify to precipitate the Chiral Acid product. The Camphor Auxiliary remains in the organic phase (or precipitates separately) and is recovered by filtration.

Visualizing the Workflow

The following diagram details the decision matrix for selecting Isopropyl Camphorsulfonate derivatives vs. alternatives.

SelectionMatrix cluster_ester Note on Isopropyl Ester Start Select Chiral Auxiliary ReactionType Reaction Type? Start->ReactionType Aldol Aldol Reaction ReactionType->Aldol DA Diels-Alder / Alkylation ReactionType->DA Evans Use Evans Oxazolidinone (Best for Aldol) Aldol->Evans Scale Scale of Reaction? DA->Scale Camphor Use Camphor Sultam/Amide (Best for Crystallinity) Lab Lab Scale (<1g) Scale->Lab Chromatography OK Process Process Scale (>1kg) Scale->Process Avoid Chromatography Lab->Evans Easier Setup Process->Camphor Recrystallization Crucial Ester Isopropyl (1R)-Camphorsulfonate (Ester) Use Use as Reference Standard (Not Auxiliary) Ester->Use

Caption: Decision matrix for selecting Camphor-based auxiliaries based on reaction type and scale.

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 1. Methodology."[2][3][4][5] Journal of the American Chemical Society. Link

  • Oppolzer, W. (1987). "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron. Link

  • Lokhande, G. D., et al. (2025).[1] "Asymmetric Synthesis of Propranolol... using N,N-diisopropyl-10-camphorsulfonamide as chiral auxiliary."[6] ResearchGate. Link

  • Axios Research. "(1R, 4S)-Camphor Sulfonic Acid Isopropyl Ester Reference Standard." Link

Sources

Validation of Analytical Methods for Alkyl Camphorsulfonate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Strategic Context: The Camphorsulfonate Challenge

In pharmaceutical synthesis, Camphorsulfonic acid (CSA) is a premier resolving agent and salt-forming counterion. However, its utility comes with a latent risk: in the presence of residual alcohols (methanol, ethanol, isopropanol), CSA can undergo esterification to form Alkyl Camphorsulfonates .

These esters—specifically Methyl Camphorsulfonate (MCS) , Ethyl Camphorsulfonate (ECS) , and Isopropyl Camphorsulfonate (ICS) —are structurally alerting Potential Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, these must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[1]

This guide compares the leading analytical methodologies for quantifying these impurities and provides a validated, field-proven protocol for their control.

Mechanism of Formation

The formation of these impurities is a direct equilibrium reaction driven by acidic conditions and heat during crystallization or workup.

G CSA Camphorsulfonic Acid (CSA) Catalysis Acid/Heat Ester Alkyl Camphorsulfonate (PGI) CSA->Ester Esterification Alcohol Alcohol (MeOH, EtOH, IPA) Alcohol->Ester Water Water Ester->Water By-product

Figure 1: Reaction pathway for the formation of alkyl camphorsulfonate impurities.

Comparative Analysis: Selecting the Right Tool

Detecting low-ppm sulfonates requires high sensitivity and specificity. Below is an objective comparison of the three primary techniques used in the industry.

Comparison Matrix
FeatureGC-MS (Direct Injection) LC-MS/MS (ESI) GC-FID
Primary Utility Gold Standard for volatile sulfonates.Alternative for non-volatiles or ultra-trace.Routine QC for high limits only.
Sensitivity (LOD) High (0.05 – 0.1 ppm )Ultra-High (< 0.01 ppm )Moderate (1.5 – 2.0 ppm )
Selectivity Excellent (Mass spectral fingerprint).Excellent (MRM transitions).Low (Retention time only).
Matrix Tolerance Moderate (Requires clean extraction).High (Dilute-and-shoot possible).Moderate.
Cost/Complexity Moderate / Moderate.High / High.Low / Low.
Risk Factor Thermal degradation of sulfonate (rare for camphor).Ion suppression in ESI source.False positives from matrix peaks.
Expert Verdict

While LC-MS/MS offers superior sensitivity, GC-MS is the recommended workhorse for Alkyl Camphorsulfonates. The camphor moiety imparts sufficient volatility for gas chromatography without the need for complex derivatization, provided the injector temperature is optimized to prevent degradation. GC-FID lacks the sensitivity required for modern TTC-based limits unless the daily dose of the drug is very low.

Recommended Protocol: GC-MS with SIM Mode

This protocol is designed for the simultaneous determination of MCS, ECS, and ICS in drug substances. It utilizes Selected Ion Monitoring (SIM) to maximize sensitivity and exclude matrix interference.

A. Instrument Parameters[2][3][4][5]
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-624 or VF-624ms (30 m × 0.32 mm, 1.8 µm film). Reasoning: Mid-polarity phase separates sulfonates from polar API matrix.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Note: Ensure liner is deactivated to prevent adsorption.

  • Oven Program:

    • 80°C (hold 1 min)

    • Ramp 10°C/min to 220°C

    • Hold 5 min.

B. Mass Spectrometry (SIM Mode)

To achieve low-ppm detection, monitor specific ions rather than a full scan.

AnalyteQuantifier Ion (

)
Qualifier Ions (

)
Retention Time (approx)
Methyl Camphorsulfonate 151 109, 8112.5 min
Ethyl Camphorsulfonate 151 109, 9513.8 min
Isopropyl Camphorsulfonate 151 109, 12314.5 min

Technical Insight: The m/z 151 fragment corresponds to the camphorsulfonyl cation, a stable backbone common to all three esters, ensuring robust detection.

C. Sample Preparation (Liquid-Liquid Extraction)

Direct injection of API can foul the GC liner. An extraction step is critical.[2]

  • Weigh: 50 mg of API into a centrifuge tube.

  • Dissolve: Add 2.0 mL of Water (to dissolve the salt API).

  • Extract: Add 2.0 mL of Methylene Chloride (DCM) containing internal standard.

  • Vortex: 2 minutes at high speed.

  • Centrifuge: 5000 rpm for 5 minutes.

  • Inject: Transfer the lower organic layer (DCM) to a GC vial.

Validation Framework (ICH Q2)

A method is only as good as its validation. The following workflow ensures compliance with ICH Q2(R1) and the newer Q2(R2) drafts.

Validation Workflow

Validation cluster_0 System Suitability cluster_1 Sensitivity & Accuracy Start Method Validation Initiation Spec Specificity (Blank vs. Spike) Start->Spec Lin Linearity (LOQ to 150%) Spec->Lin LOD LOD/LOQ (S/N > 3 & > 10) Lin->LOD Rec Accuracy/Recovery (Spike @ 3 Levels) LOD->Rec Robust Robustness (Flow/Temp +/-) Rec->Robust Final Validated Method Robust->Final

Figure 2: Step-by-step validation decision tree.

Key Validation Criteria & Acceptance Limits
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject Blank, API solution, and Spiked solution.No interference at RT of impurities.[3] Resolution > 1.5.
LOD / LOQ Serial dilution of standards.LOD: S/N ≥ 3 LOQ: S/N ≥ 10
Linearity 6 concentrations from LOQ to 150% of limit.Correlation Coefficient (

) ≥ 0.990.[4][5]
Accuracy Spike API at LOQ, 100%, and 150% levels (n=3).Recovery: 80% – 120% .
Precision 6 replicates at 100% limit level.RSD ≤ 10% (at trace levels).
Solution Stability Re-inject standard after 24 hours.Difference ≤ 10%.
Troubleshooting Common Failures
  • Poor Recovery: Often caused by incomplete extraction from the aqueous phase. Solution: Increase ionic strength of the water layer by adding NaCl (salting out) to force the organic esters into the DCM layer.

  • Peak Tailing: Indicates active sites in the liner or column. Solution: Replace the liner with a deactivated "ultra-inert" wool liner.

References

  • Lee, K., et al. (2022).[6][7] "Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD." Separations, 9(9), 246.[1][8]

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation.[5]

  • Liu, Z., et al. (2019).[6] "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development.

Sources

A Senior Application Scientist's Guide to Camphor-Based Chiral Dopants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of camphor-based chiral dopants, a cornerstone of modern stereochemistry. In this guide, we will dissect the performance of various camphor derivatives, not merely as standalone molecules, but as functional components within the intricate machinery of liquid crystal displays and asymmetric synthesis. As researchers, scientists, and professionals in drug development, our goal is to move beyond cataloging data to understanding the fundamental principles that govern the efficacy of these remarkable compounds.

The enduring appeal of camphor lies in its rigid bicyclic framework, which provides a well-defined and sterically demanding chiral environment. This inherent chirality can be effectively transferred to a host system, be it a liquid crystal medium to induce a helical twist, or a prochiral substrate to direct a stereoselective transformation. This guide will provide a comparative analysis of different classes of camphor-based chiral dopants, supported by experimental data and detailed protocols, to empower you in the selection and application of these versatile molecules.

The Structural Landscape of Camphor-Based Chiral Dopants

The versatility of camphor as a chiral starting material allows for the synthesis of a diverse array of derivatives. Functionality can be introduced at multiple positions on the camphor skeleton, leading to distinct classes of chiral dopants with varying electronic and steric properties. Understanding these structural classes is key to predicting their performance in different applications.

Caption: General derivatization pathways from the camphor scaffold.

Performance in Liquid Crystals: A Tale of Twisting Power

In the realm of liquid crystal displays, the primary figure of merit for a chiral dopant is its Helical Twisting Power (HTP). HTP is a measure of the dopant's ability to induce a helical superstructure in a nematic liquid crystal host, with a higher HTP value indicating a tighter helical pitch for a given concentration. The relationship is defined as:

HTP = (p * c)⁻¹

where 'p' is the helical pitch in micrometers and 'c' is the concentration of the chiral dopant. A high HTP is desirable as it allows for the desired helical pitch to be achieved with a lower concentration of the dopant, minimizing potential disruption of the liquid crystal phase and reducing costs.

The molecular structure of the camphor-based dopant plays a crucial role in determining its HTP. Factors such as the rigidity of the chiral moiety, the presence of polar groups, and the overall shape of the molecule influence how effectively it transfers its chirality to the liquid crystal host.

Dopant ClassSpecific CompoundHTP (μm⁻¹)Liquid Crystal HostReference
Imines/Schiff Bases Bis(camphoroliden)propylenediamine-11.5CB-2[1]
Camphor-substituted 2,3-dicyanopyrazine+28.0CB-2[1]
Photosensitive Derivatives E-isomer of a camphor derivative1.7Not specified[2]

Analysis of Performance:

The data reveals a significant variation in HTP based on the specific derivative. The camphor-substituted 2,3-dicyanopyrazine exhibits a notably high positive HTP, suggesting a very efficient induction of a right-handed helical twist.[1] In contrast, the more flexible bis(camphoroliden)propylenediamine shows a moderate negative HTP, inducing a left-handed twist.[1] The low HTP of the photosensitive E-isomer highlights that specific structural modifications, in this case for photoisomerization, can compromise twisting efficiency.[2]

The superior performance of the dicyanopyrazine derivative can be attributed to its rigid, planar aromatic extension from the camphor core. This structure likely promotes favorable intermolecular interactions and a more effective transfer of chirality to the surrounding liquid crystal molecules. Conversely, the conformational flexibility of the propylenediamine linker in the Schiff base may lead to a less defined chiral presentation to the host, resulting in a lower HTP.[1]

Performance in Asymmetric Synthesis: Guiding Stereochemical Outcomes

In asymmetric synthesis, camphor derivatives are widely employed as chiral auxiliaries and catalysts. Their rigid structure provides a predictable steric environment that can effectively shield one face of a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. The performance in this context is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

Catalyst/Auxiliary ClassReaction TypeDiastereomeric/Enantiomeric ExcessReference
Sulfonamides Morita-Baylis-Hillman7-33% d.e.[3]
Sulfonamides Diethylzinc addition to aldehydes59-90% e.e.[4]
Sulfonium Ylides Epoxidation of aromatic aldehydesHigh e.e. (specific values vary)[5]
Esters (from exo-10,10-diphenyl-2,10-camphanediol) Reduction of α-keto estersup to 99% d.e.[6]

Analysis of Performance:

The data illustrates the broad utility of camphor derivatives in achieving high levels of stereocontrol in various organic transformations. The camphor-derived esters used as chiral auxiliaries in the reduction of α-keto esters demonstrate exceptional performance, achieving up to 99% diastereomeric excess.[6] This high level of selectivity is a direct consequence of the fixed conformation of the auxiliary, which creates a highly differentiated environment for the approach of the reducing agent.

Camphor-based sulfonamides also show considerable promise, particularly in the diethylzinc addition to aldehydes, where enantiomeric excesses of up to 90% have been reported.[4] The lower diastereoselectivity observed in the Morita-Baylis-Hillman reaction with sulfonamide-derived acrylates suggests that the transition state for this particular reaction is less influenced by the chiral auxiliary.[3] This underscores a critical principle in asymmetric synthesis: the effectiveness of a chiral auxiliary or catalyst is highly dependent on the specific reaction mechanism.

Experimental Protocols

To provide a practical context for the data presented, we offer the following detailed experimental protocols for the synthesis of representative camphor-based chiral dopants and the measurement of Helical Twisting Power.

Synthesis of N-Benzylcamphor-10-sulfonamide

This protocol details the synthesis of a camphor-based sulfonamide, a versatile precursor for chiral auxiliaries and ligands.[7]

Materials:

  • (+)-Camphor-10-sulfonyl chloride

  • Benzylamine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile

  • 10% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve benzylamine (2.0 molar equivalents) and DMAP (a catalytic amount) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • In a separate flask, dissolve (+)-camphor-10-sulfonyl chloride (1.0 molar equivalent) in acetonitrile.

  • Add the solution of (+)-camphor-10-sulfonyl chloride dropwise to the stirred benzylamine solution under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by adding water, followed by 10% HCl.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with 5% aqueous NaOH.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: The N-benzylcamphor-10-sulfonamide is typically obtained as a colorless crystalline solid in good to excellent yield (83-100%).[7] The purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis of Bornyl and Isobornyl Esters

This protocol describes a general method for the esterification of borneol and isoborneol, which are reduction products of camphor. These esters can be evaluated as chiral dopants.[8]

Materials:

  • Borneol or Isoborneol

  • Dimethylaminopyridine (DMAP)

  • Dry dichloromethane

  • Acetyl chloride, Butyryl chloride, or Hexanoyl chloride

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of borneol or isoborneol (1.0 molar equivalent) and DMAP (6.0 molar equivalents) in dry dichloromethane, add the desired acyl chloride (4.0 molar equivalents) dropwise at room temperature.

  • Stir the solution overnight.

  • Wash the reaction mixture with 1 M HCl (2 x volume of the organic layer) and then with distilled water (2 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel (e.g., using a cyclohexane:ethyl acetate gradient).

Expected Outcome: The corresponding bornyl or isobornyl ester is obtained as an oil or low-melting solid in good yields (70-85%).[8] Characterization is typically performed using ¹H NMR spectroscopy.

Measurement of Helical Twisting Power (HTP)

The Grandjean-Cano wedge cell method is a classical and reliable technique for determining the HTP of a chiral dopant.[1]

HTP_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Microscopy and Analysis Prep_Mixture Prepare mixtures of chiral dopant in nematic LC at various concentrations Fill_Cell Fill the wedge cell with the mixture Prep_Mixture->Fill_Cell Observe_Lines Observe Grandjean-Cano disclination lines under a polarizing microscope Fill_Cell->Observe_Lines Measure_Distance Measure the distance between the disclination lines Observe_Lines->Measure_Distance Calculate_Pitch Calculate the helical pitch (p) using the wedge angle Measure_Distance->Calculate_Pitch Plot_Data Plot 1/p versus concentration (c) Calculate_Pitch->Plot_Data Determine_HTP Determine HTP from the slope of the plot Plot_Data->Determine_HTP

Caption: Workflow for HTP measurement using the Grandjean-Cano method.

Conclusion and Future Outlook

This guide has provided a comparative analysis of different classes of camphor-based chiral dopants, highlighting the crucial interplay between molecular structure and performance in both liquid crystals and asymmetric synthesis. The rigid, well-defined chirality of the camphor scaffold continues to make it a privileged starting material for the design of new and efficient chiral molecules.

The data presented herein demonstrates that for applications in liquid crystals, rigid and planar extensions to the camphor core, such as in the camphor-substituted 2,3-dicyanopyrazine, can lead to exceptionally high Helical Twisting Powers. In asymmetric synthesis, camphor-derived auxiliaries, particularly esters, have been shown to induce excellent levels of stereocontrol in a variety of reactions.

Future research in this field will likely focus on the development of multifunctional camphor derivatives, such as photoswitchable chiral dopants with high HTP, and the design of novel camphor-based organocatalysts with enhanced activity and selectivity. A deeper understanding of the non-covalent interactions between the chiral dopant and the host system, aided by computational modeling, will be instrumental in the rational design of next-generation camphor-based chiral materials.

References

  • Mena, E., Van De Witte, P., & Lub, J. (2010). Camphor and nopinone derivatives as new photosensitive chiral dopants. Liquid Crystals, 37(8), 929-933.
  • Vavilov, V. V., et al. (2018). Derivatives of menthothiophene as chiral dopants for nematic liquid crystals. Liquid Crystals, 45(13-15), 2056-2065.
  • Burmistrov, V. A., et al. (2023). Conformational and Supramolecular Aspects in Chirality of Flexible Camphor-Containing Schiff Base as an Inducer of Helical Liquid Crystals. International Journal of Molecular Sciences, 24(5), 4966.
  • Somanathan, R., & Chen, K. (2009). Application of mono- and bis-sulfonamides in asymmetric catalysis.
  • Aggarwal, V. K., et al. (2006). Highly enantioselective synthesis of glycidic amides using camphor-derived sulfonium salts. Mechanism and applications in synthesis. Journal of the American Chemical Society, 128(6), 2105-2114.
  • Groselj, U. (2015). Camphor-Derivatives in Asymmetric Organocatalysis – Synthesis and Application. Current Organic Chemistry, 19(21), 2048-2074.
  • Aggarwal, V. K., et al. (2002). Effect of sulfide structure on enantioselectivity in catalytic asymmetric epoxidation of aldehydes: Mechanistic insights and implications. Proceedings of the National Academy of Sciences, 99(24), 15167-15171.
  • Bernardes, V., et al. (1994). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. The Journal of Organic Chemistry, 59(23), 6670-6673.
  • Burmistrov, V. A., et al. (2023). Conformational and Supramolecular Aspects in Chirality of Flexible Camphor-Containing Schiff Base as an Inducer of Helical Liquid Crystals. MDPI. Available at: [Link].

  • Liese, A., et al. (2021). Simple Plug-In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials. ChemBioChem, 22(12), 2139-2144.
  • Ichihashi, Y., et al. (2019). Relationship between molecular structures of uniquely designed C2-symmetric axially chiral dopants and their helical twisting properties in cholesteric liquid crystals.
  • Mciteka, L. P., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. Arkivoc, 2016(5), 151-163.
  • Duda, Ł., et al. (2019). Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. Liquid Crystals, 46(12), 1849-1860.
  • Kaye, P. T., & Mciteka, L. P. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(v), 151-163.
  • Chen, K., et al. (1999). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry, 64(19), 6870-6873.
  • Marco-Contelles, J., et al. (2010). (1R)-(+)-camphor and Acetone Derived Alpha'-Hydroxy Enones in Asymmetric Diels-Alder Reaction: Catalytic Activation by Lewis and Brønsted Acids, Substrate Scope, Applications in Syntheses, and Mechanistic Studies. Current Organic Chemistry, 14(3), 256-270.
  • Chaudhary, P., et al. (2023). Synthesis of heterocyclic compounds from camphor. ACG Publications. Available at: [Link].

  • Dixon, D. J., et al. (2004). CamTHP*OH: a camphor-derived delta-lactol auxiliary for the effective desymmetrization of attached glycinamide residues. Asymmetric synthesis of alpha-amino carbonyl compounds. Organic Letters, 6(24), 4423-4426.
  • CN105481715A - Camphor Schiff base, and preparation method and application thereof - Google Patents.
  • Yilmaz, I., & Ceylan, Y. (2017).

Sources

Confirming absolute configuration of products from asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Landscape

In the wake of the 1992 FDA Policy Statement for the Development of New Stereoisomeric Drugs, the determination of absolute configuration (AC) has shifted from an academic curiosity to a regulatory mandate. For drug development professionals, the question is no longer if you must determine AC, but how to do so with the highest speed, accuracy, and minimal sample consumption.

While Single Crystal X-Ray Diffraction (SC-XRD) remains the "gold standard," it is often bottlenecked by the inability to grow suitable crystals. This guide compares SC-XRD with its primary alternatives—NMR derivatization (Mosher's Method) and Vibrational Circular Dichroism (VCD)—providing a decision framework based on sample physical state, availability, and chemical structure.

Comparative Performance Matrix

The following table synthesizes experimental data to assist in method selection.

FeatureSC-XRD (Anomalous Dispersion) NMR (Mosher's Method) Vibrational Circular Dichroism (VCD)
Primary Requirement Single Crystal (approx. 0.1–0.3 mm)Reactive functional group (–OH, –NH₂)Chiral center (solution phase)
Sample State Solid (Crystalline)Solution (

,

)
Solution (

,

)
Sample Mass < 1 mg (recoverable)~5–10 mg (destructive derivatization)~5–10 mg (recoverable)
Turnaround Time 24–48 hours (if crystal exists)4–8 hours (synthesis + acquisition)12–24 hours (experiment + DFT calc)
Confidence Metric Flack Parameter (

)

Consistency
Similarity Score (

) / Visual Overlap
Limitation Crystallization failure; Light atom difficultySteric hindrance; conformational flexibilityRequires accurate DFT modeling

Deep Dive: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Solid State

SC-XRD determines absolute configuration by exploiting the anomalous dispersion of X-rays (Bjivoet differences).[1] This is the only method that provides a direct image of the molecular structure without reliance on chemical analogs or theoretical models.

Critical Validation Metric: The Flack Parameter ( )

The reliability of SC-XRD hangs on the Flack parameter (


). In a refined structure, the crystal is modeled as a mixture of the two enantiomers in ratios 

and

.
  • 
    :  The structural model is correct (Absolute Configuration confirmed).
    
  • 
    :  The model is inverted (The crystal is the opposite enantiomer).
    
  • 
    :  The crystal is a racemic twin or the data contains no anomalous scattering signal.
    

Experimental Standard: For a definitive assignment, the International Union of Crystallography (IUCr) guidelines suggest:



Where 

is the standard uncertainty. If your crystal contains only light atoms (C, H, N, O), you must use Cu-K

radiation rather than Mo-K

to maximize the anomalous signal.

Deep Dive: NMR Derivatization (Mosher's Method)

The Workhorse for Alcohols and Amines

When crystals are unavailable, Mosher's method is the standard for secondary alcohols and primary amines. It relies on the magnetic anisotropy of the phenyl group in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.
The Mechanism

The MTPA phenyl group shields protons located "above" or "below" its plane differently depending on the configuration (


 or 

) of the MTPA auxiliary. By synthesizing both the

- and

-MTPA esters, you can calculate the chemical shift difference (

).[2][3][4]
Protocol: Double Derivatization
  • Synthesis: React the substrate (e.g., secondary alcohol) separately with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl to form the
    
    
    -ester and
    
    
    -ester, respectively. Note:
    
    
    -acid chloride yields the
    
    
    -ester due to Cahn-Ingold-Prelog priority changes.
  • Acquisition: Acquire

    
     NMR spectra for both esters in the same solvent (typically 
    
    
    
    or
    
    
    ).
  • Analysis (

    
    ): 
    Calculate the difference for protons near the chiral center:
    
    
    
    
    [4][5]
  • Interpretation: Construct a Newman projection. Protons with positive

    
     values reside on the right side of the plane defined by the MTPA carboxyl group; protons with negative  values reside on the left.
    

Self-Validating Check: All protons on one side of the chiral center must show the same sign (all positive or all negative). If the signs are scrambled, the method has failed (likely due to multiple stable conformers).

Deep Dive: Vibrational Circular Dichroism (VCD)

The Solution-Phase Non-Destructive Alternative [6]

VCD measures the differential absorption of left and right circularly polarized infrared light.[6][7] Unlike ECD (Electronic CD), VCD does not require a UV chromophore, making it applicable to nearly all chiral organic molecules.[6]

Workflow: Experiment vs. Theory

VCD is an indirect method; it requires comparing experimental spectra with theoretical spectra generated via Density Functional Theory (DFT).

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find all low-energy conformers.

  • Geometry Optimization: Optimize conformers using DFT (Standard: B3LYP/6-31G* or higher).

  • VCD Calculation: Calculate rotational strengths and dipole strengths for the Boltzmann-weighted population.

  • Comparison: Align the calculated spectrum of the R-enantiomer with the experimental spectrum.

    • Match: Sample is R.

    • Mirror Image: Sample is S.

Visualization of Logic:

VCD_Workflow Sample Unknown Chiral Sample Exp_VCD Experimental VCD Spectrum (FT-IR with PEM) Sample->Exp_VCD Comp_Model Computational Modeling Sample->Comp_Model Structure Input Comparison Compare Exp vs. Calc Exp_VCD->Comparison Conf_Search Conformational Search (MMFF/Boltzmann) Comp_Model->Conf_Search DFT_Calc DFT Calculation (B3LYP/6-31G*) Conf_Search->DFT_Calc DFT_Calc->Comparison Result Assign Absolute Configuration Comparison->Result Visual Overlap / SimScore

Caption: The dual-pathway workflow of VCD analysis, converging experimental data with ab initio calculations.

Decision Matrix: Selecting the Right Method

Do not default to X-ray if the crystal quality is poor, and do not force Mosher's method if the steric bulk is high. Use this logic flow to determine the optimal path.

Decision_Tree Start Start: Unknown Absolute Configuration Is_Solid Is the sample a solid capable of crystallization? Start->Is_Solid XRay_Check Are single crystals suitable for XRD? Is_Solid->XRay_Check Yes Func_Group Does it have -OH or -NH2? Is_Solid->Func_Group No (Oil/Liquid) Perform_XRD Perform SC-XRD (Check Flack Parameter) XRay_Check->Perform_XRD Yes XRay_Check->Func_Group No Mosher Perform Mosher's Method (NMR) Func_Group->Mosher Yes Rigid Is the molecule relatively rigid? Func_Group->Rigid No VCD Perform VCD (Solution State) Rigid->VCD Yes Deriv_Cryst Attempt Co-crystallization or Heavy Atom Deriv. Rigid->Deriv_Cryst No (Flexible)

Caption: Strategic decision tree for selecting the appropriate absolute configuration determination method.

References

  • FDA Policy Statement. (1992).[8][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340.[8] Link

  • Mosher's Method. Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Flack Parameter. Flack, H. D. (1983).[10] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • VCD Validation. Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra of Chiral Natural Products. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Flack Parameter Guidelines. Parsons, S. (2025). Reporting and evaluating absolute-structure and absolute-configuration determinations. IUCr Guidelines. Link

Sources

Cost-benefit analysis of commercially available chiral resolving agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economics of Enantiopurity

In the scale-up of chiral Active Pharmaceutical Ingredients (APIs), the choice of resolving agent is rarely a decision of chemistry alone—it is a decision of process economics. While chiral chromatography (SMB) has matured, Classical Resolution (Diastereomeric Salt Formation) remains the dominant method for multi-ton manufacturing due to its superior scalability and lower capital expenditure (CapEx).

However, a cheap resolving agent does not guarantee a cheap process. A low-cost agent (e.g., L-Tartaric acid) that delivers a poor Resolving Efficiency (S-factor) often costs more per kilogram of final product than a high-cost "designer" agent (e.g., Phencyphos) that yields high throughput and high enantiomeric excess (ee).

This guide provides a technical and economic comparison of commercially available agents, structured by a Tiered Screening Logic designed to minimize Cost of Goods Sold (COGS).

Part 1: The Efficiency Equation

Before comparing agents, we must define the metric of success. Do not evaluate agents solely on price/kg. Use the Resolving Cost Efficiency (RCE) index:



  • 
    :  Cost of agent per kg.
    
  • 
    :  Molecular weight ratio (Agent/Substrate). High MW agents (e.g., Dibenzoyl-tartaric acid) require more mass per mole of substrate.
    
  • 
    :  Solubility ratio between the diastereomers (efficiency of separation).
    
  • 
    :  Recyclability factor (0 to 1). Can the agent be recovered easily?
    

The Scientist’s Rule: A $100/kg agent with 95% recovery is effectively cheaper than a $20/kg agent that degrades or is lost in the mother liquor.

Part 2: Technical Comparison of Agent Classes

We categorize agents into three tiers based on cost, availability, and "resolving power" (probability of forming crystalline diastereomers with distinct solubilities).

Tier 1: The Commodities (First-Line Defense)

High availability, low cost, moderate resolving power.

AgentStructure / OriginRelative CostMW ( g/mol )Technical Notes
L-(+)-Tartaric Acid Natural (Grapes)$150.09The Gold Standard. First choice for primary amines. Bifunctional (can form 1:1 or 1:2 salts). Caution: The D-(-) enantiomer is unnatural and 20-50x more expensive.
Mandelic Acid Synthetic/Biotech

152.15Monofunctional acid. Excellent for resolving bases that fail with tartaric acid due to "oiling out" (forms more lipophilic salts).
Malic Acid Natural$134.09Similar to tartaric but lacks the C2 symmetry. Often yields lower melting point salts, leading to potential oiling issues.

Causality Insight: Tier 1 agents are small, rigid molecules. However, their high charge density often leads to solvated crystals (hydrates), which can be unpredictable during scale-up drying.

Tier 2: The "Enforcers" (Semi-Synthetic)

Moderate cost, high resolving power, higher molecular weight.

AgentStructure / OriginRelative CostMW ( g/mol )Technical Notes
Dibenzoyl-Tartaric Acid (DBTA) Synthetic Derivative

$
358.30The Problem Solver. The benzoyl groups add bulk and pi-stacking capability, often forcing crystallization where simple tartaric acid yields oils. High MW penalty.
Camphorsulfonic Acid (CSA) Semi-Synthetic

232.30Strong acid (sulfonic). Essential for resolving weak bases (e.g., amino acids, amides) where carboxylic acids are too weak to protonate.
Di-p-toluoyl-Tartaric Acid (DTTA) Synthetic Derivative

$
386.35Similar to DBTA but more lipophilic. Often used when the substrate is highly hydrophobic.

Causality Insight: The bulky aromatic groups in DBTA/DTTA engage in "T-shaped" pi-stacking interactions, creating rigid crystal lattices that exclude the unwanted diastereomer more effectively than simple hydrogen bonding.

Tier 3: The Designers (High-Value Targets)

High cost, specific utility, "Dutch Resolution" components.

AgentStructure / OriginRelative CostMW ( g/mol )Technical Notes
Phencyphos Cyclic Phosphoric Acid

242.21Conglomerate Enabler. Known to induce conglomerate formation (allowing entrainment resolution). Forms highly stable, recoverable salts.
BINOL Phosphoric Acids Synthetic (Axial Chiral)

$
>300Used for extremely difficult separations. High cost mandates >98% recovery loops.

Part 3: The "Dutch Resolution" Strategy

When single agents fail, Dutch Resolution (developed by solvias AG and others) suggests using a family of resolving agents simultaneously (e.g., a mix of DBTA, DTTA, and Dibenzoyl-tartaric acid).

The Mechanism: In a mix, the unwanted diastereomers (which remain in solution) interfere with each other's crystallization less than they would individually, while the wanted diastereomer precipitates purely with the agent that fits best.

  • Benefit: Increases the probability of solid formation (avoids oils).

  • Cost: Complexity in recycling the mixed agent mother liquor.

Part 4: Experimental Protocol (Self-Validating System)

Do not randomly test acids. Use this Tiered Screening Workflow to minimize material waste and time.

Phase 1: The Solubility Screen (Micro-Scale)
  • Preparation: Dispense 0.05 mmol of racemic substrate into 12 HPLC vials.

  • Addition: Add 0.5 equivalents (the "Half-Quantity Rule") of Tier 1 and Tier 2 agents in methanol or ethanol.

    • Why 0.5 eq? This forces the "Pope-Peachey" method, where the enantiomers compete for the acid. It maximizes theoretical yield to 50% (100% of one enantiomer).

  • Observation: Heat to reflux, then cool slowly to 4°C.

  • Validation:

    • Clear Solution: Solubility too high. Switch to less polar solvent (iPrOH, Acetone).

    • Oil: Failure.[1] Try "Dutch" mixture or Tier 2 agent.

    • Solid:Success Candidate. Proceed to Phase 2.

Phase 2: The Efficiency Check (DSC & Solubility)

Before scaling, validate the solid:

  • Filter and Dry.

  • Chiral HPLC: Measure ee of the solid. Target >80% ee in first pass.

  • DSC (Differential Scanning Calorimetry): Measure the melting point.

    • The Eutectic Check: If the melting point of the salt is lower than the racemate, you may have a eutectic system that cannot be purified to 100% ee by crystallization alone.

Part 5: Visualization & Logic

Diagram 1: The Tiered Screening Workflow

This decision tree guides the researcher from low-cost commodity agents to high-cost problem solvers, ensuring economic viability is prioritized.

ChiralScreening Start Racemic Substrate (Base) Tier1 Tier 1 Screen (Tartaric, Malic, Mandelic) Solvent: MeOH/EtOH Start->Tier1 Check1 Crystalline Solid? Tier1->Check1 Analyze1 Analyze ee & Yield (Target: >80% ee) Check1->Analyze1 Yes Tier2 Tier 2 Screen (DBTA, DTTA, CSA) Solvent: iPrOH/Acetone Check1->Tier2 No / Oil Analyze1->Tier2 Low S-Factor Opt Process Optimization (Cooling curve, Seeding) Analyze1->Opt High S-Factor Check2 Crystalline Solid? Tier2->Check2 Check2->Analyze1 Yes Dutch Dutch Resolution Strategy (Mixture of Agents) Check2->Dutch No / Oil Dutch->Analyze1 Success Fail Consider Chromatography or Kinetic Resolution Dutch->Fail Failure

Caption: Tiered Logic for Selecting Chiral Resolving Agents. Blue nodes indicate low-cost entry points; Red nodes indicate higher-cost interventions.

Diagram 2: The Cost-Benefit Decision Matrix

This diagram illustrates the relationship between Agent Cost, Resolving Efficiency (S), and Process Viability.

CostBenefit Input Agent Selection CheapAgent Commodity Agent (e.g., Tartaric) Input->CheapAgent ExpensiveAgent Designer Agent (e.g., Phencyphos) Input->ExpensiveAgent LowYield Low Yield / Low ee (Multiple Recrystallizations) CheapAgent->LowYield Poor Fit HighYield High Yield / High ee (Direct Filtration) CheapAgent->HighYield Good Fit (Ideal) ExpensiveAgent->HighYield Designed Fit HighLabor High Labor & Solvent Cost (High COGS) LowYield->HighLabor Recycle Recycling Loop Required? HighYield->Recycle LowLabor Low Labor & Solvent Cost (Low COGS) Recycle->HighLabor No (Lossy) Recycle->LowLabor Yes (Efficient)

Caption: Economic flow of resolution. Note how a "Cheap Agent" can lead to "High Costs" if yield is poor, whereas an "Expensive Agent" is viable if recycled.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for classical resolution thermodynamics).
  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • Faigl, F., et al. (2010). "Separation of the Enantiomers of P-Chiral Cyclic Phosphorus Compounds." Hungarian Journal of Industry and Chemistry.
  • Kozma, D. (2001).
  • Gou, S., et al. (2013). "Measurement and Correlation of Solubility of L-Tartaric Acid in Different Pure Solvents." Journal of Chemical & Engineering Data. Link

Sources

A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true when dealing with enantiomers, which, despite their identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. Diastereomeric salt formation is a classical and robust technique for the separation of enantiomers, capitalizing on the distinct physicochemical properties of the resulting diastereomers.[1] However, the successful separation is only half the battle; confirming the absolute configuration of the resolved enantiomer is a critical subsequent step.

This guide provides an in-depth comparison of the analytical techniques used for the structural confirmation of diastereomeric salts, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare its performance with two other powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategy for their chiral separation and confirmation needs.

The Foundational Role of Diastereomeric Salt Resolution

The principle of diastereomeric salt resolution is elegant in its simplicity. A racemic mixture of a chiral acid or base is reacted with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1] These diastereomers, being non-mirror images, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[2]

The choice of resolving agent and crystallization solvent is a critical experimental variable that is often determined through screening. The goal is to maximize the solubility difference between the two diastereomeric salts to achieve a high yield and enantiomeric excess of the desired enantiomer.

Unveiling the Absolute Truth: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[3] It provides a direct visualization of the three-dimensional arrangement of atoms in a crystal lattice, offering irrefutable evidence of stereochemistry.[4]

The Causality Behind the Experiment: Why X-ray Crystallography is Definitive

The power of X-ray crystallography in determining absolute configuration lies in the phenomenon of anomalous dispersion.[5] When X-rays interact with electrons, they are scattered. For a chiral molecule and its enantiomer, the scattering pattern is identical under normal conditions. However, if an atom in the crystal absorbs X-rays (i.e., its absorption edge is near the wavelength of the incident X-rays), a phase shift occurs in the scattered waves. This anomalous scattering breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal are equal. The resulting differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the determination of the absolute configuration of the molecule.

Experimental Workflow: A Self-Validating System

The experimental workflow for single-crystal X-ray crystallography is a meticulous process that, when followed correctly, provides a self-validating result.

A generalized workflow for single-crystal X-ray crystallography.
  • Crystal Growth: The cornerstone of a successful X-ray diffraction experiment is the growth of a high-quality single crystal.[6] This is often the most challenging step.

    • Technique: Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common methods.[6]

    • Solvent Selection: The choice of solvent is critical and often requires screening. The goal is to find a solvent or solvent system in which the diastereomeric salt has moderate solubility and a propensity to form well-ordered crystals.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, clear crystal with well-defined faces and no visible defects.[6] The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[7]

    • The crystal is mounted on a goniometer head using a suitable adhesive or cryo-protectant.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.[4]

    • A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[1]

    • The crystal is rotated, and the diffraction pattern is collected on a detector.[7]

  • Data Processing and Structure Solution:

    • The collected data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.[7]

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

  • Structure Refinement and Absolute Configuration Determination:

    • The atomic positions and thermal parameters are refined to improve the agreement between the observed and calculated diffraction data.

    • The absolute configuration is determined by analyzing the Bijvoet pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure is correct.[3]

Orthogonal Confirmation: NMR Spectroscopy and Chiral HPLC

While X-ray crystallography provides the definitive answer, NMR spectroscopy and chiral HPLC are indispensable tools for the analysis of diastereomeric salts, offering complementary information and often serving as more routine analytical techniques.

NMR Spectroscopy: A Window into the Solution State

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[8][9] For diastereomers, which have different chemical environments, NMR can be used to distinguish between them and determine their relative ratios.[10][11]

Diastereomers are distinct chemical entities with different spatial arrangements of atoms. This leads to differences in the chemical shifts and coupling constants of their corresponding nuclei in an NMR spectrum.[10] By analyzing these differences, one can identify and quantify the individual diastereomers in a mixture.

  • Sample Preparation: Dissolve a known amount of the diastereomeric salt mixture in a suitable deuterated solvent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to ensure complete relaxation of the nuclei for accurate integration, which may require a longer relaxation delay.[11]

  • Data Analysis:

    • Identify distinct signals corresponding to each diastereomer.

    • Integrate the areas of these non-overlapping signals.

    • The ratio of the integrals directly corresponds to the diastereomeric ratio in the sample.

Chiral HPLC: The Workhorse of Enantiomeric and Diastereomeric Purity Analysis

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers and diastereomers.[12][13] It is widely used for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[14]

The separation of diastereomers by HPLC is based on their different interactions with the stationary phase of the chromatography column.[12] Since diastereomers have different physical properties, they will have different affinities for the stationary phase, leading to different retention times and, thus, separation. For diastereomeric salts, this separation can often be achieved on a standard achiral stationary phase.

  • Method Development:

    • Column Selection: A variety of reversed-phase or normal-phase columns can be screened.

    • Mobile Phase Optimization: The composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer, pH) is optimized to achieve baseline separation of the two diastereomer peaks.[12]

  • Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

  • Sample Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • The area under each peak is integrated, and the diastereomeric ratio is calculated.

A Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and chiral HPLC for the analysis of diastereomeric salts.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyChiral HPLC
Primary Output Unambiguous 3D molecular structure, including absolute configuration.[3]Information on molecular structure in solution, connectivity, and diastereomeric ratio.[10]Separation and quantification of diastereomers (diastereomeric purity).[12]
Definitive Nature The "gold standard" for absolute configuration determination.[3]Provides relative configuration and diastereomeric ratio. Absolute configuration can sometimes be inferred with chiral derivatizing agents.Does not provide structural information beyond retention time.
Sample Requirements High-quality single crystal (often a bottleneck).[6]Soluble sample in a deuterated solvent.Soluble sample in the mobile phase.
Throughput Low; crystal growth and data analysis can be time-consuming.High; rapid analysis once the sample is prepared.High; well-suited for routine analysis and screening.
Quantitative Accuracy Not a quantitative technique for purity.Good for determining diastereomeric ratios, provided signals are well-resolved.[11]Excellent for quantitative analysis of diastereomeric purity with proper validation.[12]
Cost & Complexity High initial instrument cost and requires specialized expertise.High initial instrument cost but widely available in research settings.Lower instrument cost compared to X-ray and NMR; more routine operation.

Case Study: A Synergistic Approach

In many drug development scenarios, these techniques are used in a complementary fashion. For instance, after performing a diastereomeric salt resolution, chiral HPLC would be used to rapidly screen different fractions for diastereomeric purity.[2] Promising fractions would then be analyzed by NMR to confirm the presence of the desired diastereomer and assess its purity.[15] Finally, a high-quality crystal from the purest fraction would be subjected to single-crystal X-ray diffraction to provide the ultimate, unambiguous confirmation of the absolute configuration.[3]

Conclusion: An Integrated Analytical Strategy

The structural confirmation of diastereomeric salts is a critical step in the development of chiral molecules. While single-crystal X-ray crystallography provides the definitive answer for absolute configuration, it is most effectively utilized as part of an integrated analytical strategy that also leverages the strengths of NMR spectroscopy and chiral HPLC. NMR offers valuable information about the structure and diastereomeric ratio in solution, while chiral HPLC is an indispensable tool for rapid, quantitative purity analysis. By understanding the principles, experimental workflows, and comparative advantages of each technique, researchers can make informed decisions to efficiently and confidently advance their chiral drug development programs.

References

  • Goto, F., et al. (2025). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. (2014). The Royal Society of Chemistry. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Current Biology. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. (2013). Chirality, 25(9), 793-798. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). RSC Publishing. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • Single-crystal X-ray Diffraction. (2018). SERC. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Photonics. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). St. Petersburg State University. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]

Sources

Robustness and Scalability of Camphorsulfonate Platforms in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, (1S)-(+)-10-camphorsulfonic acid (CSA) and its enantiomer represent a "privileged" scaffold.[1] Unlike simple mineral acids (HCl) or linear organic acids (tartaric, fumaric), CSA possesses a bulky, rigid bicyclic terpene skeleton. This structural distinctiveness drives its two primary industrial applications: high-fidelity chiral resolution and bioavailability enhancement via salt formation. [1]

This guide objectively assesses CSA-based methods against industry standards (Tartrates, Mesylates, Hydrochlorides), focusing on process robustness, impurity control (ICH M7), and scalability.

Part 1: Chiral Resolution – Beyond Classical Methods[1][2]

The "Dutch Resolution" Advantage

Classically, chiral resolution involves a trial-and-error screening of single resolving agents (e.g., Tartaric acid). However, this often leads to "false negatives" where no crystals form, or the diastereomeric salt precipitates as an amorphous oil.

CSA is a cornerstone of the Dutch Resolution methodology (developed by Vries et al.), which utilizes families of structurally related resolving agents to induce crystallization.

Comparative Analysis: CSA vs. Tartaric Acid
FeatureTartaric Acid / DerivativesCamphorsulfonic Acid (CSA)
Mechanism Hydrogen bonding networks; often requires multiple recrystallizations.[1]Rigid bicyclic lattice; forms "solid solutions" readily.[1]
Success Rate Moderate. High failure rate with lipophilic amines.[1]High. Bulky lipophilic skeleton interacts well with aromatic APIs.[1]
Scalability Excellent (cheap), but process time is long due to slow crystallization kinetics.[1]Good. Faster nucleation, but reagent cost requires recovery loops.[1]
Purity (ee) Often starts at 60-80% ee, requiring rework.Often yields >95% ee in the first pass due to sharp solubility differences.
Mechanism of Action: The Solid Solution

In Dutch Resolution, CSA is often used in a 1:1 mixture with related agents (e.g., bromocamphor-10-sulfonic acid). The structural similarity allows these agents to co-crystallize, nucleating the target diastereomer faster than a single agent could. This suppresses the "oiling out" phenomenon common in early-phase development.[1]

Visualization: The Resolution Decision Tree

The following diagram outlines the logical flow for selecting CSA in a resolution campaign, highlighting the "Dutch Resolution" pathway.

ResolutionLogic Start Racemic Amine Intermediate Screen1 Primary Screen: Tartaric / Mandelic Acid Start->Screen1 Result1 Crystalline Salt? Screen1->Result1 Success1 Proceed to Optimization Result1->Success1 Yes Fail1 Amorphous / Oil / Low ee Result1->Fail1 No DutchRes Apply Dutch Resolution Strategy (CSA Family Approach) Fail1->DutchRes Mix Mix CSA + Bromo-CSA (1:1) DutchRes->Mix Nucleation Rapid Nucleation (Solid Solution) Mix->Nucleation PurityCheck Check Enantiomeric Excess (ee) Nucleation->PurityCheck HighEE >95% ee (Single Agent Recrystallization) PurityCheck->HighEE High Selectivity MedEE <90% ee (Switch to Pure CSA for Polish) PurityCheck->MedEE Entrainment MedEE->HighEE

Caption: Decision logic for employing CSA-based Dutch Resolution when classical tartrate screens fail to induce crystallization.

Part 2: Salt Selection – Bioavailability & Safety[1]

For Class II (low solubility) and Class IV (low permeability) drugs, salt selection is critical.[1] While Hydrochloride (HCl) is the default, CSA offers distinct physicochemical advantages.

Comparative Data: CSA vs. Common Counterions
ParameterHydrochloride (HCl)Mesylate (Methanesulfonate)Camphorsulfonate (CSA)
Solubility (pH 1.2) Common Ion Effect: Solubility often decreases in gastric fluid due to high Cl⁻ concentration.[1]High solubility, but risk of genotoxic impurities.High: Lipophilic anion acts as a surfactant, aiding wetting and dissolution.[1]
Hygroscopicity High.[1] often requires specialized packaging.[1]Moderate to High.[1]Low. Large lattice energy usually results in non-hygroscopicity.[1]
Melting Point High (>200°C).[1] Good for stability, bad for processing.Variable.Moderate (150-200°C).[1] Ideal for hot-melt extrusion.
Safety (ICH M7) Benign.Alert: Potential for alkyl mesylates (mutagenic).[1]Benign: CSA is Ames negative.[1] Alkyl-CSA formation risk is lower than mesylates.[1]
The Genotoxicity Context (Critical for Regulatory Filing)

A major robustness factor for CSA is its safety profile compared to Mesylates.

  • The Risk: Sulfonic acids can react with residual alcohols (MeOH, EtOH) to form alkyl sulfonates, which are potent alkylating agents (mutagens).[2]

  • The CSA Advantage: While methyl-methanesulfonate is a high-risk impurity, the steric bulk of the camphor ring hinders the formation of alkyl-camphorsulfonates. Furthermore, toxicology studies indicate CSA salts generally fall below the Threshold of Toxicological Concern (TTC) when controlled properly.

Part 3: Scalability & Recovery Protocol

One criticism of CSA is cost. However, unlike HCl (which is washed away), CSA can be recovered with >90% efficiency using a biphasic recovery loop. This makes it viable for multi-ton manufacturing (e.g., Clopidogrel manufacturing).

Protocol: Industrial Recovery of CSA

This protocol assumes a post-resolution mother liquor containing CSA-amine salt.[1]

  • Basification: Treat the aqueous mother liquor with 30% NaOH to pH 12. The amine API precipitates or is extracted into an organic layer (e.g., Toluene).

  • Separation: Remove the organic layer containing the API.[1] The aqueous layer now contains Sodium Camphorsulfonate.[1]

  • Regeneration:

    • Option A (Resin): Pass the aqueous stream through a cation exchange resin (H+ form).

    • Option B (Acidification): Add conc. HCl to pH 1.[1] CSA precipitates due to the high ionic strength of NaCl (salting out).

  • Crystallization: Heat the slurry to 60°C to dissolve, then cool slowly to 5°C.

  • Filtration: Filter the regenerated CSA.

    • Validation: Check optical rotation

      
      .[1] Racemization of CSA is rare under standard conditions, ensuring the chiral integrity is maintained for the next batch.
      
Visualization: The Closed-Loop Cycle

The following diagram illustrates the sustainable lifecycle of CSA in a manufacturing setting.

CSARecovery Input Racemic API Reactor Resolution Reactor (API + CSA) Input->Reactor Filter Filtration Reactor->Filter Cake Solid Cake (S-API • CSA) Filter->Cake Liquor Mother Liquor (R-API • CSA) Filter->Liquor Basify Basification (NaOH) Liquor->Basify Sep Phase Separation Basify->Sep OrgLayer Organic Layer (R-API for Racemization) Sep->OrgLayer AqLayer Aqueous Layer (Na-CSA) Sep->AqLayer Regen Acidification (HCl) & Crystallization AqLayer->Regen RecycledCSA Recycled CSA (>98% ee) Regen->RecycledCSA RecycledCSA->Reactor Re-use

Caption: Closed-loop recovery process for CSA, enabling cost-effective scalability in commercial manufacturing.

References

  • Vries, T. R., et al. (1998).[1][3] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition.

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][4][5][6] Advanced Drug Delivery Reviews.

  • FDA/ICH. (2017).[1] "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH Guidelines.

  • Kumar, L., et al. (2013).[1] "Salt Selection in Drug Development." Pharmaceutical Technology.[1][7]

  • Gould, P. L. (1986).[1] "Salt selection for basic drugs." International Journal of Pharmaceutics.

Sources

Camphorsulfonic Acid (CSA) Derivatives: A Comparative Technical Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Antimicrobial Properties of Camphorsulfonic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The CSA Scaffold in Modern Therapeutics

As the "post-antibiotic era" looms, the repurposing of natural terpene scaffolds has become a critical frontier in medicinal chemistry. Camphor-10-sulfonic acid (CSA), a chiral derivative of camphor, offers a unique bicyclic framework that combines lipophilicity with a versatile sulfonyl handle. Unlike the parent camphor, which exhibits only mild antiseptic properties, CSA derivatives—specifically sulfonamides , imidazolium salts , and silver(I) complexes —have demonstrated potent antimicrobial activity comparable to, and in some cases exceeding, standard-of-care antibiotics.

This guide provides a rigorous comparison of these derivative classes, analyzing their Structure-Activity Relationships (SAR), Minimum Inhibitory Concentration (MIC) data, and distinct mechanisms of action.

The Chemical Landscape: Derivative Classes

To understand performance differences, we must first categorize the derivatives based on their functional pharmacophores.

Class A: Quaternary Ammonium Sulfonamides (Imidazolium Salts)

These "soft" antimicrobial agents are designed to mimic cationic surfactants. They possess a hydrophobic camphor tail and a hydrophilic cationic head (imidazolium), facilitating membrane intercalation.

  • Key Feature: Amide linkages in this class generally offer superior stability and bioactivity compared to ester analogues.[1]

Class B: Camphor-Based Thiazoles & Hydrazones

These derivatives leverage the electron-rich nitrogen systems of thiazoles and hydrazones to interact with bacterial enzymes (e.g., DNA gyrase) or fungal targets (e.g., laccase).

  • Key Feature: High specificity against plant pathogens and Gram-positive bacteria.

Class C: Silver(I) Camphorimine/Sulfonimine Complexes

These are metal-organic compounds where the camphor ligand tunes the electronic environment of a central silver ion.[2]

  • Key Feature: Dual-mode mechanism (ligand-membrane interaction + Ag+ release), making resistance development difficult.

Comparative Efficacy Analysis

The following data synthesizes experimental MIC values from recent high-impact studies. Note the distinct selectivity patterns between organic and metal-organic derivatives.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.[3][4][5]

Derivative ClassCompound IDS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference Standard (Ciprofloxacin)
Ag(I) Sulfonimine Complex [Ag(NO3)L]58–25037–5936 0.5–1.0
Imidazolium Salt Amide Deriv. 2a15.6 62.5>1280.5
Thiazole Deriv. Compound C50.98–7.8>64>1280.25
Hydrazone Compound 7jN/AN/AN/AActive vs M. tuberculosis (3.12)

Analyst Insight: The Ag(I) Sulfonimine complexes exhibit a rare advantage against the notoriously resistant P. aeruginosa, likely due to the lipophilic camphor ligand facilitating the transport of the silver ion across the Gram-negative outer membrane. Conversely, Thiazole derivatives show exceptional potency against Gram-positive strains but lack broad-spectrum activity.

Table 2: Antifungal Efficacy (MIC/EC50)
Derivative ClassTarget OrganismEfficacy ValueComparatorMechanism Note
Sulfonamide (4b) B. dothideaEC50 = 1.28 mg/LChlorthalonil (Active)Laccase Inhibition
Ag(I) Camphorimine C. albicansMIC = 3.9 µg/mLFluconazole (2-16 µg/mL)ROS Generation
Imidazolium Salt C. albicansMIC = 31.2 µg/mLBenzalkonium Br (Active)Membrane Lysis
Mechanism of Action: Deep Dive

Understanding how these compounds kill pathogens is essential for selecting the right candidate for drug development.

Pathway A: The "Trojan Horse" Mechanism (Silver Complexes)

Silver camphorimine complexes utilize the camphor ligand's lipophilicity to penetrate the bacterial cell wall. Once inside or in the periplasmic space, the complex destabilizes, releasing Ag+ ions. These ions:

  • Bind to thiol (-SH) groups in enzymes, inactivating them.

  • Generate Reactive Oxygen Species (ROS).

  • Disrupt DNA replication.

Pathway B: Surfactant-Mediated Lysis (Imidazolium Salts)

The amphiphilic nature of CSA-derived imidazolium salts allows them to integrate into the lipid bilayer. The bulky camphor bicyclic ring disrupts the packing of the phospholipid tails, causing leakage of intracellular components (K+ ions, ATP) and eventual cell death.

Visualization: Mechanistic Pathways

CSA_Mechanism cluster_GramNeg Gram-Negative Bacteria cluster_Action Mode of Action CSA_Deriv CSA Derivative OuterMem Outer Membrane CSA_Deriv->OuterMem Lipophilic Interaction Periplasm Periplasmic Space OuterMem->Periplasm Translocation InnerMem Cytoplasmic Membrane Periplasm->InnerMem Intercalation (Imidazolium) AgRelease Ag+ Ion Release Periplasm->AgRelease Complex Dissociation Lysis Membrane Lysis (Leakage of ATP/K+) InnerMem->Lysis Bilayer Disruption EnzymeInhib Enzyme Inactivation (Thiol binding) AgRelease->EnzymeInhib ROS ROS Generation AgRelease->ROS

Figure 1: Dual mechanistic pathways of CSA derivatives showing membrane disruption (organic salts) and intracellular toxicity (metal complexes).

Experimental Protocols: Synthesis & Validation

To ensure reproducibility, the following protocols utilize standard "Senior Scientist" level methodologies.

Protocol A: Synthesis of Camphor-10-Sulfonamide Scaffolds

Prerequisite: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.

  • Activation: Dissolve (1S)-(+)-camphor-10-sulfonic acid in thionyl chloride (SOCl2). Reflux for 3 hours to generate Camphor-10-sulfonyl chloride .

  • Coupling:

    • Prepare a solution of the target amine (e.g., imidazole, hydrazide) in anhydrous Dichloromethane (DCM) with Triethylamine (TEA) as a base.

    • Cool to 0°C. Dropwise add the sulfonyl chloride solution.

    • Stir at Room Temperature (RT) for 12 hours.

  • Purification: Wash with 5% HCl (to remove unreacted amine), then NaHCO3. Recrystallize from Ethanol/Ether.

  • Validation: 1H NMR must show the disappearance of the acidic proton and the appearance of the sulfonamide NH peak (typically δ 7.0–8.0 ppm).

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve CSA derivative in DMSO (max final concentration 1%). Perform serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Turbidity indicates growth.

    • Colorimetric: Add Resazurin dye (0.01%). Blue -> Pink indicates viable cells. MIC is the lowest concentration preventing color change.

Visualization: Synthesis Workflow

Synthesis_Flow cluster_Deriv Functionalization Camphor Camphor (Natural) CSA Camphor-10-Sulfonic Acid Camphor->CSA Sulfonation (H2SO4/Ac2O) SulfonylCl Camphor Sulfonyl Chloride (Highly Reactive) CSA->SulfonylCl SOCl2, Reflux Amide Sulfonamides (Antiviral/Antibacterial) SulfonylCl->Amide R-NH2 / Base Imine Camphor Imines (Ligands) SulfonylCl->Imine Hydrazine / Dehydration Salt Imidazolium Salts (Surfactants) SulfonylCl->Salt Imidazole / Alkylation Complex Ag(I) Metal Complex (Broad Spectrum) Imine->Complex AgNO3 / Ethanol

Figure 2: Synthetic workflow transforming natural camphor into diverse antimicrobial scaffolds.[1]

Conclusion

Camphorsulfonic acid derivatives represent a versatile platform for antimicrobial development.

  • For Gram-positive infections (MRSA): Focus on Thiazole and Imidazolium derivatives due to their high potency (MIC < 10 µg/mL).

  • For Gram-negative infections (P. aeruginosa): Silver(I) Camphorimine complexes are the superior choice, leveraging the camphor ligand for membrane permeation.

  • For Antifungal applications: Sulfonamide-Hydrazides targeting laccase offer a novel mechanism distinct from azoles.

Researchers should prioritize the Ag(I) Sulfonimine class for broad-spectrum lead optimization due to its dual mechanism of action, which inherently suppresses the evolution of resistance.

References
  • Mikláš, R., et al. (2014).[6][7][8] "Synthesis and antimicrobial properties of camphorsulfonic acid derived imidazolium salts." European Journal of Pharmaceutical Sciences.

  • Carvalho, M., et al. (2021).[9] "Key Parameters on the Antibacterial Activity of Silver Camphor Complexes." Molecules.

  • Echeverría, J., et al. (2019). "Ag(I) camphor complexes: antimicrobial activity by design."[5] Journal of Inorganic Biochemistry.

  • Wang, Y., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Camphor-Based Hydrazide and Sulfonamide Derivatives." Journal of Agricultural and Food Chemistry.

  • Sokolova, A.S., et al. (2021). "Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights." Molecules.

Sources

Optimizing Quality Control for (1S)-(+)-10-Camphorsulfonic Acid: A Comparative Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certified reference materials for (1S)-(+)-10-Camphorsulfonic acid quality control

Executive Summary

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a critical chiral auxiliary used extensively in the pharmaceutical industry for the optical resolution of racemic amines and as a salt-forming agent (camsylates) to improve the solubility of Active Pharmaceutical Ingredients (APIs).[1] Its utility relies entirely on its enantiomeric purity .[2] A CSA batch with low optical purity will fail to resolve target racemates, leading to costly manufacturing deviations.[2]

This guide objectively compares the available reference material grades—Pharmacopoeial Primary Standards (USP) versus High-Purity Reagents —and provides a self-validating analytical framework for qualifying in-house working standards.

Part 1: The Landscape of Reference Materials

Unlike common small molecules where ISO 17034 Certified Reference Materials (CRMs) are abundant from third-party metrology producers, (1S)-(+)-10-CSA occupies a niche where the USP Reference Standard serves as the de facto primary anchor for traceability.

Comparative Analysis: USP Reference Standard vs. Reagent Grade
FeatureUSP Reference Standard (Primary) High-Purity Reagent Grade (>99%)
Source Authority United States Pharmacopeia (USP)Commercial Chemical Suppliers (e.g., Sigma, TCI)
Traceability Traceable to NIST/SI via USP rigorous inter-lab studies.Traceability usually limited to the manufacturer's CoA.[2]
Certified Value Assigned content (often 100.0% for calculation) with strict uncertainty limits."As is" purity (e.g., 99.2%). Uncertainty rarely provided.[2]
Intended Use Official compendial assays, dispute resolution, calibration of secondary standards.Routine synthesis, raw material for production.[2]
Cost Implications High (~$1,000 / 100 mg).Low (~$100 / 100 g).[2]
Critical Risk Low Risk: Guarantees regulatory compliance.High Risk: Batch-to-batch variability in optical rotation (

) and water content.

Scientific Insight: For routine QC, using a USP RS for every batch release is economically unsustainable. The industry best practice is a Two-Tier System :

  • Tier 1: Purchase the USP Reference Standard (Cat.[2] No. 1087520) once annually.[2]

  • Tier 2: Characterize a high-purity reagent batch against the USP RS to create an In-House Qualified Secondary Standard . This secondary standard is then used for daily routine analysis.[2]

Part 2: Critical Quality Attributes (CQAs) & Experimental Protocols

The two non-negotiable CQAs for CSA are Enantiomeric Purity (absence of the (1R)-(-)-enantiomer) and Assay Potency .

Protocol A: Enantiomeric Purity by Chiral HPLC

Rationale: Optical rotation alone is insufficient for detecting trace enantiomeric impurities (e.g., 1% (R)-isomer) due to the low specific rotation of CSA (


). Direct Chiral HPLC is required.[2]

Methodology: This protocol utilizes an Amylose tris(3-chlorophenylcarbamate) stationary phase (e.g., Chiralpak ID-U), which offers superior resolution for acidic compounds compared to older cellulose-based columns.

  • Column: Chiralpak ID-U (Sub-2 µm), 100 x 3.0 mm (or equivalent).

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

    • Note: TFA is critical to suppress ionization of the sulfonic acid group, ensuring sharp peak shape.[2]

  • Flow Rate: 0.5 mL/min (Adjust for backpressure < 400 bar).

  • Temperature: 25°C.

  • Detection: UV @ 290 nm (Carbonyl absorption).

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase.

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (1S) and (1R) enantiomers.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.[2]
  • Sensitivity: S/N > 10 for the (1R)-enantiomer at the 0.1% reporting threshold.

Protocol B: Assay by Potentiometric Titration

Rationale: CSA is a strong acid.[2] Potentiometric titration eliminates the subjectivity of colorimetric indicators (like phenolphthalein), providing high precision (<0.2% RSD) necessary for assigning purity values to secondary standards.

Workflow:

  • Dry Basis: Determine water content via Karl Fischer (CSA is hygroscopic).[2]

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against NIST-traceable Potassium Hydrogen Phthalate (KHP).

  • Procedure:

    • Dissolve ~200 mg CSA (accurately weighed) in 50 mL deionized water.

    • Titrate with 0.1 N NaOH using a glass pH electrode.[2]

    • Determine endpoint via the second derivative (

      
      ) method.
      
Part 3: Visualization of Quality Control Logic
Diagram 1: The Reference Material Qualification Workflow

This flowchart illustrates how to bridge the gap between the expensive USP Primary Standard and a sustainable routine workflow.

ReferenceMaterialQualification USP USP Reference Standard (Primary Anchor) Qual Qualification Process (Triplicate Analysis) USP->Qual Calibrator Reagent High-Purity Reagent Batch (Candidate Material) Reagent->Qual Sample Tests 1. ID (IR/NMR) 2. Assay (Titration vs USP) 3. Chiral Purity (HPLC) Qual->Tests Decision Does it meet specs? (Assay 99.0-101.0% Enantiomeric Excess >99.5%) Tests->Decision Approved Release as In-House Secondary Standard Decision->Approved Yes Reject Reject / Use for Non-Critical Cleaning Decision->Reject No

Caption: Workflow for establishing metrological traceability from a USP Primary Standard to a working In-House Secondary Standard.

Diagram 2: Chiral Resolution Failure Mode Analysis

Why does CSA purity matter? This diagram shows the mechanistic failure caused by impure CSA during drug resolution.

ChiralResolution Racemate Target Drug Racemate (R-Amine + S-Amine) CSA_Pure Pure (1S)-CSA (>99.9% ee) Racemate->CSA_Pure CSA_Impure Impure CSA (Contains 2% (1R)-CSA) Racemate->CSA_Impure Result_Good Sharp Crystallization High Yield & Purity CSA_Pure->Result_Good Forms Distinct Diastereomeric Salt Result_Bad Eutectic Formation Low Yield / Oiling Out CSA_Impure->Result_Bad Interference by Counter-Enantiomer

Caption: Impact of CSA enantiomeric impurity on the efficiency of chiral resolution processes.

References
  • United States Pharmacopeia (USP). D-Camphor Sulfonic Acid Reference Standard (Catalog No. 1087520).[2][3] Rockville, MD.[2]

  • European Pharmacopoeia (Ph.[2][4][5] Eur.). Reagents Chapter 4: (1S)-(+)-10-Camphorsulfonic acid.[1] EDQM.[2][3][5]

  • Daicel Chiral Technologies. Separation of Acidic Compounds using Chiralpak ID-U (Application Note).

  • Fegas, G. et al. (2008).[2] Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion. Asian Journal of Chemistry.[2]

  • Sigma-Aldrich. Product Specification: (1S)-(+)-10-Camphorsulfonic acid, 99% (Catalog C2107).

Sources

Safety Operating Guide

Operational Disposal Guide: Isopropyl (1R)-(+)-10-Camphorsulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat Isopropyl (1R)-(+)-10-Camphorsulfate merely as "organic waste."

As a sulfonic acid ester, this compound presents a dual-hazard profile often overlooked in standard safety data sheets (SDS):

  • Alkylating Potential: Like many sulfonate esters, it possesses alkylating properties, classifying it as a Potential Genotoxic Impurity (PGI) in pharmaceutical contexts.

  • Latent Acidity: Upon exposure to ambient moisture, it hydrolyzes to release Camphorsulfonic Acid (CSA) (a strong corrosive) and Isopropanol (a flammable solvent).

Immediate Action: Segregate this waste stream. Do not mix with aqueous basic waste in closed containers, as the heat of hydrolysis and neutralization can pressurize vessels.

Chemical Hazard Profile & Causality

To dispose of this chemical safely, you must understand its degradation pathway. Unlike stable alkanes, this ester is a "stored" acid.

The Hydrolysis Trap

In the presence of water (even atmospheric humidity), the ester bond cleaves.

  • Reaction:

    
    
    
  • Result: You are no longer storing a neutral ester; you are storing a mixture of a Corrosive Acid (pH < 1) and a Flammable Solvent .

Quantitative Hazard Data
PropertyValue/CharacteristicOperational Implication
Physical State Solid (crystalline) or OilSolids may be dusty; oils permeate gloves faster.
Hydrolysis Rate Slow to ModerateContainers may pressurize slowly over weeks if wet.
Corrosivity High (Post-hydrolysis)Degrades metal containers; use glass or HDPE.
Flash Point Variable (est. >60°C)Treat as Combustible Liquid if dissolved.
Toxicity Irritant / Potential AlkylatorZero skin contact tolerance.

Disposal Decision Logic (Workflow)

The following decision tree outlines the strict protocol for handling Isopropyl (1R)-(+)-10-Camphorsulfate waste.

DisposalWorkflow Start Waste Generation: Isopropyl (1R)-(+)-10-Camphorsulfate StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double-Bag in Anti-Static Polyethylene Solid->Bagging LabelSolid Label: Toxic Solid, Organic (Potential Alkylator) Bagging->LabelSolid Destruction FINAL DISPOSAL: High Temperature Incineration (>1000°C) LabelSolid->Destruction SolventCheck Check Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Organic (High Temp Incineration) Halogenated->StreamA StreamB Stream B: High BTU Organic (Fuel Blending/Incineration) NonHalogenated->StreamB StreamA->Destruction StreamB->Destruction

Figure 1: Operational decision tree for segregating Isopropyl (1R)-(+)-10-Camphorsulfate waste streams. Note the convergence on High-Temperature Incineration to ensure destruction of the alkylating moiety.

Step-by-Step Operational Procedures

Protocol A: Solid Waste Disposal

Best for: Pure isolated compound, contaminated weighing boats, PPE.

  • Containment: Do not place directly into a drum. Place the solid into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the first bag and place it into a second bag (Double-Bagging). This prevents dust inhalation by waste handlers.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Isopropyl Camphorsulfate (Solid)."[2]

    • Hazards: Check "Toxic" and "Irritant."[3][4]

  • Disposal Path: Place in the Lab Pack drum designated for incineration.

    • Prohibited: Do not place in "Trash" or "Biohazard" bins.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Best for: Reaction mixtures, filtrates.

  • pH Verification: Before adding to a waste carboy, check the pH of the solution.

    • If pH < 3: The ester has likely hydrolyzed. Treat as Corrosive Flammable .

    • If pH > 3: Treat as Flammable Organic .

  • Segregation (Crucial):

    • DO NOT mix with aqueous basic waste (Sodium Hydroxide, Bicarbonate). The neutralization reaction is exothermic and can trigger rapid hydrolysis of remaining ester, causing a thermal runaway.

    • DO NOT mix with oxidizers (Nitric acid, Peroxides). The organic camphorsulfonate backbone is a fuel source.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal cans if the solution is already acidic.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste will be stored for >24 hours, to prevent pressure buildup from slow hydrolysis.

Emergency Response & Spills

In the event of a spill, the primary risk is inhalation of dust (solid) or acid burns (liquid).

ScenarioImmediate ActionDecontamination
Solid Spill Evacuate area. Don N95/P100 respirator and double nitrile gloves.Cover with wet paper towels to prevent dust. Scoop into bag. Wash surface with 2% Sodium Bicarbonate solution to neutralize traces.
Liquid Spill Extinguish ignition sources. Cover with vermiculite or sand.[5]Do not use combustible materials (sawdust). Collect absorbed material.[4][5][6][7][8] Scrub area with soap and water.[3][7][9]
Skin Contact Remove contaminated clothing immediately.[2][3][4][6][7][9]Flush with water for 15 minutes. Do not neutralize on skin (thermal injury risk). Seek medical aid.

Regulatory Compliance (RCRA)

While Isopropyl (1R)-(+)-10-Camphorsulfate is not a "P-listed" or "U-listed" waste by specific name, it falls under Characteristic Waste definitions.

  • D001 (Ignitable): If in a flammable solvent (IPA, MeOH) or if the flashpoint is <60°C.

  • D002 (Corrosive): If the waste solution has a pH

    
     2 (common in hydrolyzed stock).
    
  • Genotoxic Control: If used in GMP pharmaceutical manufacturing, it must be treated as a PGI. Incineration certificates are required.

DOT Shipping (for waste hauler):

  • Proper Shipping Name: Waste Corrosive Liquid, Acidic, Organic, n.o.s.[10] (Camphorsulfonic acid ester)

  • UN Number: UN 3265 (Likely classification if acidic) or UN 1993 (if Flammable).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723602, Camphorsulfonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the limits of genotoxic impurities. (Context for Alkyl sulfonate ester handling). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.